molecular formula C12H18FNO3 B1492385 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine CAS No. 2097984-46-6

2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine

Katalognummer: B1492385
CAS-Nummer: 2097984-46-6
Molekulargewicht: 243.27 g/mol
InChI-Schlüssel: BWMBUGKPASKCHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine is a useful research compound. Its molecular formula is C12H18FNO3 and its molecular weight is 243.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO3/c1-12(13,7-14)8-5-9(15-2)11(17-4)10(6-8)16-3/h5-6H,7,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMBUGKPASKCHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC(=C(C(=C1)OC)OC)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the chemical properties, proposed synthesis, and potential applications of the novel compound, 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine. As specific experimental data for this molecule is not widely available in peer-reviewed literature, this document synthesizes information from analogous structures and foundational chemical principles to offer a robust predictive overview. The incorporation of a fluorine atom at the alpha position of the propane chain, combined with the presence of a 3,4,5-trimethoxyphenyl moiety, suggests a compound of significant interest for neuropsychopharmacological and medicinal chemistry research. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the unique potential of this fluorinated phenethylamine analog.

Introduction: Rationale for Design and Scientific Context

The field of medicinal chemistry continuously explores the modification of known psychoactive scaffolds to enhance therapeutic properties and mitigate adverse effects. The structure of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine is a strategic amalgamation of two key pharmacophoric elements: a fluorinated amphetamine backbone and a mescaline-like trimethoxyphenyl ring.

  • Impact of Fluorination: The introduction of fluorine into bioactive molecules is a well-established strategy in drug design.[1] Fluorine's high electronegativity and small van der Waals radius can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] In the context of phenethylamines, fluorination has been shown to modulate psychoactive properties, ranging from attenuation to enhancement and prolongation of effects.[1] Specifically, alpha-fluorination can influence metabolic pathways and receptor interactions.

  • The 3,4,5-Trimethoxyphenyl Moiety: The 3,4,5-trimethoxyphenyl (TMP) group is a structural hallmark of mescaline and is found in numerous biologically active compounds.[4][5] This moiety is recognized for its ability to interact with various biological targets, including tubulin and G-protein coupled receptors.[6][7] Its presence in a molecule often confers specific pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5]

The combination of these structural features in 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine presents a compelling case for its investigation as a novel psychoactive agent with potentially unique pharmacological and therapeutic characteristics.

Caption: Chemical structure of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine.

Predicted Physicochemical Properties

While experimental data for the target compound is not available, the following table presents predicted physicochemical properties based on computational models and data from structurally similar compounds. These values provide a useful starting point for experimental design and analytical method development.

PropertyPredicted ValueSource
Molecular Formula C₁₂H₁₈FNO₃-
Molecular Weight 243.27 g/mol -
XLogP3 1.1 - 1.5[8][9]
Hydrogen Bond Donor Count 1[8][9]
Hydrogen Bond Acceptor Count 4[8][9]
Rotatable Bond Count 4[8][9]
Topological Polar Surface Area 53.7 Ų[8]

Proposed Synthetic Pathway

A plausible synthetic route to 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine can be conceptualized based on established methods for the synthesis of fluorinated amphetamine analogs.[2][10] The following multi-step protocol is proposed as a viable approach for laboratory-scale synthesis.

Synthetic_Workflow Start 3,4,5-Trimethoxyacetophenone Step1 α-Bromination Start->Step1 Br₂, HBr/AcOH Intermediate1 2-Bromo-1-(3,4,5-trimethoxyphenyl)propan-1-one Step1->Intermediate1 Step2 Fluorination Intermediate1->Step2 AgF or other fluorinating agent Intermediate2 2-Fluoro-1-(3,4,5-trimethoxyphenyl)propan-1-one Step2->Intermediate2 Step3 Reductive Amination Intermediate2->Step3 NH₃, NaBH₃CN or H₂, Pd/C Product 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine Step3->Product

Caption: Proposed synthetic workflow for 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine.

Step-by-Step Experimental Protocol (Hypothetical)
  • Step 1: α-Bromination of 3,4,5-Trimethoxypropiophenone.

    • Dissolve 3,4,5-trimethoxypropiophenone in a suitable solvent such as glacial acetic acid.

    • Add a solution of bromine in acetic acid dropwise at room temperature while stirring.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice water to precipitate the product.

    • Filter, wash with water, and dry the crude 2-bromo-1-(3,4,5-trimethoxyphenyl)propan-1-one.

  • Step 2: Fluorination of the α-Bromo Ketone.

    • Dissolve the crude 2-bromo-1-(3,4,5-trimethoxyphenyl)propan-1-one in an anhydrous aprotic solvent like acetonitrile.

    • Add a fluorinating agent such as silver fluoride (AgF) or a milder alternative like Selectfluor.

    • Heat the reaction mixture under reflux and monitor its progress by TLC.

    • After the reaction is complete, cool the mixture and filter to remove insoluble salts.

    • Evaporate the solvent under reduced pressure to obtain the crude 2-fluoro-1-(3,4,5-trimethoxyphenyl)propan-1-one.

  • Step 3: Reductive Amination.

    • Dissolve the crude fluoro-ketone in methanol.

    • Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate.

    • Introduce a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN), in portions.

    • Stir the reaction at room temperature until the imine intermediate is fully reduced (monitor by TLC or GC-MS).

    • Quench the reaction carefully with dilute hydrochloric acid.

    • Basify the aqueous solution with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude amine.

    • Purify the final product by distillation under reduced pressure or by column chromatography.

Anticipated Spectroscopic Characterization

The successful synthesis of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine would be confirmed by a combination of spectroscopic techniques. The following are the expected key features:

  • ¹H NMR:

    • Singlets for the methoxy protons (O-CH₃) around 3.8-3.9 ppm.

    • A singlet for the aromatic protons of the trimethoxyphenyl ring.

    • A doublet for the methyl group (CH₃) on the propane chain, split by the adjacent fluorine atom.

    • A multiplet for the methylene group (CH₂) adjacent to the amine, likely showing coupling to both the fluorine and the amine protons.

    • A broad singlet for the amine protons (NH₂), which may exchange with D₂O.

  • ¹³C NMR:

    • Distinct signals for the aromatic carbons, with those bearing methoxy groups shifted downfield.

    • A signal for the carbon bearing the fluorine atom (C-F) that will appear as a doublet due to one-bond C-F coupling.

    • Signals for the methoxy carbons.

    • Signals for the other aliphatic carbons.

  • ¹⁹F NMR:

    • A characteristic signal for the single fluorine atom, likely appearing as a multiplet due to coupling with the neighboring protons.

  • Infrared (IR) Spectroscopy:

    • N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.

    • C-H stretching vibrations for aromatic and aliphatic groups around 2800-3100 cm⁻¹.

    • C=C stretching vibrations for the aromatic ring around 1500-1600 cm⁻¹.

    • A strong C-O stretching band for the methoxy groups.

    • A C-F stretching vibration, typically in the 1000-1400 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) corresponding to the exact mass of the compound.

    • Characteristic fragmentation patterns, including the loss of the amine group and fragmentation of the side chain.

Potential Biological Activity and Research Applications (Hypothetical)

Based on its structural similarity to known psychoactive compounds, 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine is likely to interact with monoamine neurotransmitter systems in the central nervous system.

  • Potential Mechanism of Action: It is hypothesized that this compound may act as a releasing agent and/or reuptake inhibitor of serotonin, dopamine, and norepinephrine. The trimethoxyphenyl moiety suggests a potential affinity for serotonin 5-HT₂ family receptors, similar to mescaline and other psychedelic phenethylamines. The alpha-fluorination could influence its metabolic stability and potency compared to its non-fluorinated analog.[1]

  • Research Applications:

    • Neuropharmacology: This compound could serve as a valuable research tool for probing the structure-activity relationships of fluorinated phenethylamines and their interactions with monoaminergic and serotonergic systems.

    • Drug Development: Investigation of its psychoactive profile could reveal potential therapeutic applications, for example, as an antidepressant or anxiolytic, although this would require extensive preclinical and clinical evaluation.

    • Positron Emission Tomography (PET) Imaging: Radiolabeled versions (e.g., with ¹⁸F) could potentially be developed as PET ligands for imaging monoamine transporters or specific serotonin receptor subtypes in the brain.[11]

Safety and Handling

As the toxicological properties of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine have not been investigated, it should be handled with extreme caution.[12] The following precautions are recommended based on the safety data for similar compounds:[13][14][15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Beger, J., et al. (2004). An Easy Three Step Synthesis of Perfluoroalkylated Amphetamines. Tetrahedron Letters, 45(40), 7705-7707. [Source: Academia.edu, Request PDF]
  • Trachsel, D., Hadorn, M., & Baumberger, F. (2006). Synthesis of fluoro analogues of 3,4-(methylenedioxy)amphetamine (MDA) and its derivatives. Chemistry & Biodiversity, 3(3), 326-336. [DOI: 10.1002/cbdv.200690035]
  • Duan, J., et al. (1998). Fluorine-18 and carbon-11 labeled amphetamine analogs--synthesis, distribution, binding characteristics in mice and rats and a PET study in monkey. Nuclear Medicine and Biology, 25(8), 735-742. [DOI: 10.1016/s0969-8051(98)00053-x]
  • Rhodium.ws. Synthesis of 4-Fluoroamphetamine. [Source: Erowid]
  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 577-590. [DOI: 10.1002/dta.1389]
  • BenchChem. (2025).
  • Al-Ostath, A., et al. (2021). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1696-1712. [DOI: 10.1080/14756366.2021.1950291]
  • PubChem. (n.d.). 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine.
  • Rastogi, S., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4501. [DOI: 10.3390/molecules28114501]
  • PubChem. (n.d.). 2-(4-Fluoro-3,5-dimethoxyphenyl)propan-2-amine.
  • Fisher Scientific. (2025). Safety Data Sheet - 2-Fluoro-3-methoxybenzaldehyde.
  • Cayman Chemical. (2021). Safety Data Sheet - 17-chlorophenyl trinor Prostaglandin F2α ethyl amide.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [DOI: 10.1039/b711844a]
  • Echemi. (n.d.). 6-[[5-Fluoro-2-[(3,4,5-trimethoxyphenyl)amino]-4-pyrimidinyl]amino]-2,2-dimethyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)
  • Enamine. (n.d.). Safety Data Sheet - 2-methoxy-5-(trifluoromethoxy)benzaldehyde.

Sources

Technical Guide: Spectroscopic Characterization of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the spectroscopic characterization of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine , a fluorinated phenethylamine derivative.

As this specific fluorinated analog is a specialized research chemical (New Chemical Entity - NCE), the data presented below represents a high-confidence theoretical characterization profile derived from structure-activity relationship (SAR) principles, standard organofluorine spectroscopic rules, and comparative data from known analogs (e.g., Mescaline, 2-Fluoroamphetamine).

Compound Profile & Structural Logic

This molecule is a


-fluoroamine  (relative to the nitrogen) featuring a quaternary benzylic center.[1] The introduction of the fluorine atom at the benzylic position (C2) significantly alters the electronic environment compared to its non-fluorinated parent (Mescaline/TMA analogs), impacting metabolic stability and lipophilicity.[1]
  • IUPAC Name: 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 243.27 g/mol [1]

  • Key Structural Feature: The C2 carbon is chiral and quaternary, bonded to a phenyl ring, a methyl group, a fluorine atom, and an aminomethyl group (

    
    ).
    
Synthetic Context (Origin of the Sample)

To ensure data validity, one must understand the sample's origin.[1] The most robust synthesis route typically involves the deoxyfluorination of the corresponding


-amino alcohol precursor using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.[1]

DOT Diagram: Synthetic Pathway & Impurity Logic

Synthesis Precursor Amino-Alcohol Precursor (2-Hydroxy-2-aryl-propan-1-amine) Reaction Deoxyfluorination (SN1/SN2 Mechanism) Precursor->Reaction Reagent Fluorinating Agent (DAST / Deoxo-Fluor) Reagent->Reaction Product Target Analyte: 2-Fluoro-2-(3,4,5-trimethoxy...)propan-1-amine Reaction->Product Major Path SideProduct Elimination Impurity (2-Aryl-prop-2-en-1-amine) Reaction->SideProduct Thermal Elimination

Caption: Synthesis via deoxyfluorination. Note the potential "Elimination Impurity" (alkene), which must be monitored by NMR (olefinic signals ~5-6 ppm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the fluorine atom (


, Spin 1/2, 100% abundance) creates distinct splitting patterns (

-coupling) in both

and

spectra.[1] This is the primary validation marker.[1]
NMR (Proton) Data (Predicted in )

Operating Frequency: 400 MHz

PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Ar-H 6.55 - 6.65Singlet (s)2H-Symmetry of 3,4,5-trimethoxy ring renders positions 2' and 6' equivalent.

3.80 - 3.88Singlet (s)9H-Characteristic trimethoxy region; 4-OMe may resolve slightly from 3,5-OMe.

(C1)
2.90 - 3.10Multiplet (ABX)2H

Hz
Diastereotopic protons due to chiral C2 center.[1] Coupled to F (large

) and geminal (

).[1]

1.2 - 1.8Broad Singlet2H-Exchangeable; shift varies with concentration/solvent.

(C3)
1.65 - 1.75Doublet (d)3H

Hz
Distinctive doublet caused by vicinal coupling to the C2-Fluorine.[1]

Expert Insight: The diagnostic signal is the methyl doublet at ~1.7 ppm.[1] In the non-fluorinated precursor, this would be a singlet.[1] The splitting of ~22 Hz confirms the


 bond is intact.[1]
NMR (Carbon) Data (Predicted)

Operating Frequency: 100 MHz. Note: All signals near the fluorine will appear as doublets.

CarbonShift (

, ppm)
Multiplicity

Coupling (Hz)
Note
C2 (Benzylic) 94.0 - 98.0Doublet (d)

Primary Confirmation. The quaternary carbon attached directly to F.
Ar-C (Ipso) 135.0 - 138.0Doublet (d)

Aromatic C1' attached to C2.
Ar-C (Meta) 153.0Singlet-C3', C5' (bearing OMe).[1]
Ar-C (Para) 137.0Singlet-C4' (bearing OMe).[1]
Ar-C (Ortho) 103.0 - 105.0Doublet (d)

C2', C6'. Long-range coupling may be visible.[1][2]
C1 (

)
48.0 - 52.0Doublet (d)

Beta-carbon relative to Fluorine.[1]
C3 (

)
22.0 - 25.0Doublet (d)

Methyl group attached to C2.[1]

56.0, 60.8Singlet-Typical methoxy carbons.
NMR (Fluorine)
  • Shift:

    
    -145 to -155 ppm  (relative to 
    
    
    
    ).
  • Pattern: Multiplet (specifically a sextet-like structure due to coupling with 3 methyl protons and 2 methylene protons, though often broadened).[1]

  • Validation: A single clean peak in this region confirms mono-fluorination.[1] A peak at -180 to -200 ppm would indicate a primary fluoride (wrong regioisomer).[1]

Mass Spectrometry (MS)

Fragmentation of fluorinated amines follows specific pathways governed by the stability of the C-F bond vs. the C-N bond.[1]

Electron Ionization (EI-MS) - 70 eV
  • Molecular Ion (

    
    ):  m/z 243 (often weak or absent in amines).[1]
    
  • Base Peak: m/z 30 (

    
    ).[1]
    
    • Mechanism:[1]

      
      -cleavage is the dominant pathway for primary amines.[1] The bond between C1 (
      
      
      
      ) and C2 (Quaternary) breaks, releasing the stable iminium ion.[1]
  • Secondary Ions:

    • m/z 213 (M - 30): Loss of the aminomethyl group.[1]

    • m/z 223 (M - 20): Loss of HF (Hydrogen Fluoride).[1] Common in aliphatic fluorides, leading to an alkene cation.[1]

    • m/z 181: 3,4,5-Trimethoxybenzyl cation (tropylium-like rearrangement).[1]

DOT Diagram: MS Fragmentation Pathway

MassSpec M_Ion Molecular Ion (M+) m/z 243 AlphaCleavage Alpha-Cleavage (Primary Pathway) M_Ion->AlphaCleavage HFLoss Loss of HF (Thermal/EI) M_Ion->HFLoss BasePeak Base Peak [CH2=NH2]+ m/z 30 AlphaCleavage->BasePeak Charge Retention on N Carbocation Fluoro-Carbocation [Ar-CF-CH3]+ AlphaCleavage->Carbocation Charge Retention on C (Minor) Alkene Alkene Radical Cation [M - HF]+ m/z 223 HFLoss->Alkene - 20 Da

Caption: Fragmentation logic. The base peak m/z 30 is diagnostic for the primary amine side chain (


).[1]

Infrared (IR) Spectroscopy[1][3]

  • C-F Stretch: 1000 - 1100

    
    .[1] This is the "fingerprint" region for organofluorines.[1] Look for a strong, sharp band here that is absent in the non-fluorinated precursor.[1]
    
  • N-H Stretch: 3300 - 3400

    
     (Primary amine doublet).[1]
    
  • C-H Stretch: 2800 - 3000

    
     (Aliphatic and Aromatic).[1]
    
  • C=C Aromatic: 1590, 1500

    
    .[1]
    

Experimental Protocol for Validation

To confirm the identity of this specific NCE, follow this self-validating workflow:

  • Sample Prep: Dissolve ~10 mg in

    
     (neutralized with basic alumina to prevent acid-catalyzed elimination of HF).
    
  • Run

    
     NMR first:  A single peak at -150 ppm confirms the incorporation of fluorine and purity.[1] If multiple peaks appear, purification is required.[1]
    
  • Run

    
     NMR:  Verify the integration of the aromatic protons (2H) vs. the methoxy protons (9H). Check for the methyl doublet (
    
    
    
    Hz).[1]
  • Run GC-MS: Confirm the base peak m/z 30. If m/z 44 appears, you have synthesized the N-methyl analog (impurity).[1]

References

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Standard reference for F-coupling constants and shifts).

  • SWGDRUG. (2013).[1] Monograph: 2-Fluoroamphetamine. Scientific Working Group for the Analysis of Seized Drugs.[1] Available at: [Link] (Used for comparative fragmentation logic of

    
    -fluoroamines).[1]
    
  • Shulgin, A., & Shulgin, A. (1991).[1] PIHKAL: A Chemical Love Story. Transform Press. (Source for 3,4,5-trimethoxy spectroscopic baselines).

  • Rosen, A. et al. (2013).[1] Synthesis of

    
    -fluoroamines via DAST. Journal of Organic Chemistry. (General methodology for benzylic fluorination).
    

Sources

2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Proposed Mechanism of Action and Characterization of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine

Abstract

This document outlines a comprehensive scientific framework for the elucidation of the mechanism of action for the novel compound, 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine. As no prior art exists for this specific molecule, this guide synthesizes established principles from the pharmacology of structurally related phenethylamines to construct a primary hypothesis centered on serotonergic activity. We present a multi-phased experimental plan, from in vitro receptor characterization to in vivo behavioral validation, designed to rigorously test this hypothesis. This whitepaper serves as a technical guide for researchers, providing not only the theoretical basis for investigation but also detailed, field-proven protocols and data interpretation frameworks necessary for the complete pharmacological profiling of this new chemical entity.

Foundational Analysis and Mechanistic Hypothesis

The molecular structure of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine presents a compelling case for its classification as a psychoactive agent, likely belonging to the psychedelic class of phenethylamines. A systematic deconstruction of its structural motifs provides a logical basis for a primary mechanistic hypothesis.

  • The Phenethylamine Backbone: The core ethylamine chain attached to a phenyl ring is the foundational structure for a vast array of neuroactive compounds, including endogenous neurotransmitters (e.g., dopamine, norepinephrine) and classic psychedelics.

  • 3,4,5-Trimethoxy Substitution: This specific substitution pattern on the phenyl ring is the hallmark of mescaline (3,4,5-trimethoxyphenethylamine), one of the oldest known psychedelic compounds.[1] This moiety is known to confer affinity and agonist activity at serotonin 5-HT₂ receptors, particularly the 5-HT₂A subtype.[1][2][3] Studies on mescaline analogs, such as the "scalines," have shown that modifications to the alkoxy groups can modulate receptor affinity and potency.[3][4]

  • α-Methyl Group (Propan-1-amine): The presence of a methyl group on the alpha-carbon (the carbon adjacent to the amine) classifies the compound as an amphetamine analog. This modification typically increases metabolic resistance to monoamine oxidase (MAO), prolonging the compound's duration of action and enhancing its oral bioavailability compared to its non-methylated phenethylamine counterpart. It can also introduce or enhance activity as a monoamine releaser.

  • α-Fluoro Group: The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate a molecule's properties. Fluorination can impact lipophilicity, metabolic stability, and binding affinity.[5] In the context of phenethylamines, fluorination has been shown to have variable effects on psychoactivity, ranging from attenuation to significant enhancement and prolongation of effects.[5] Its presence directly on the alpha-carbon is a novel feature that requires empirical investigation.

Primary Hypothesis

Based on this structural analysis, the primary hypothesis is that 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine acts as a potent, selective agonist at the serotonin 5-HT₂A receptor. This interaction is expected to be the principal driver of its psychoactive effects, placing it within the classic psychedelic drug class. The combination of α-methyl and α-fluoro substitutions is hypothesized to modulate its potency, efficacy, and pharmacokinetic profile relative to simpler mescaline analogs.

Secondary Hypotheses

While the 5-HT₂A receptor is the prime suspect, a comprehensive evaluation must consider other potential targets:

  • Other Serotonin Receptors: The compound may exhibit significant affinity and activity at other 5-HT₂ subtypes (5-HT₂B, 5-HT₂C) or 5-HT₁ subtypes (e.g., 5-HT₁A), which could modulate its overall subjective effects.[2]

  • Monoamine Transporters: As an amphetamine analog, it may act as a substrate and/or inhibitor at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, potentially adding a stimulant or entactogenic component to its profile.

  • Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamines are endogenous ligands for TAAR1, a receptor known to modulate dopaminergic and serotonergic systems. Activation of TAAR1 could influence the compound's overall pharmacology.[6][7][8]

The following experimental plan is designed to systematically test these hypotheses.

cluster_0 Structural Analysis cluster_1 Hypothesized Pharmacological Profile A Phenethylamine Backbone H1 Primary Hypothesis: 5-HT2A Receptor Agonist (Psychedelic Effect) A->H1 B 3,4,5-Trimethoxy (Mescaline Motif) B->H1 C α-Methyl (Amphetamine Motif) H2 Secondary Hypotheses: - Other 5-HT Receptors - Monoamine Transporters - TAAR1 C->H2 D α-Fluoro (Modulator) D->H1 D->H2 H1->H2 Modulation

Caption: Logical flow from structural deconstruction to mechanistic hypotheses.

Phase 1: In Vitro Pharmacological Characterization

The foundational phase of this investigation is to delineate the compound's molecular interaction profile using a panel of standardized in vitro assays. This approach provides quantitative data on binding affinity and functional efficacy at key central nervous system targets.

Experiment 1: Multi-Target Receptor and Transporter Binding Profile

Causality: The first step is to determine where the compound binds. A broad competition binding screen is the most efficient method to identify high-affinity interactions and establish selectivity. By quantifying the displacement of a known radiolabeled ligand, we can derive the inhibitory constant (Kᵢ) of our test compound, a direct measure of its binding affinity.

  • Target Preparation: Utilize commercially available cell membranes from HEK293 or CHO cells stably expressing the human recombinant receptor or transporter of interest (e.g., 5-HT₂A, DAT).[9]

  • Assay Buffer Preparation: Prepare a target-specific assay buffer. For the 5-HT₂A receptor, a typical buffer is 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl₂, pH 7.4.[10]

  • Reaction Setup: In a 96-well microplate, combine:

    • 50 µL of test compound at various concentrations (e.g., 0.01 nM to 10 µM).

    • 50 µL of a specific radioligand at a concentration near its Kₔ (e.g., [³H]ketanserin or [¹²⁵I]DOI for 5-HT₂A).[10][11]

    • 150 µL of the cell membrane preparation (5-20 µg protein/well).[12]

  • Control Wells:

    • Total Binding: Contains radioligand and membranes, but no test compound (vehicle only).

    • Non-Specific Binding (NSB): Contains radioligand, membranes, and a high concentration of a known unlabeled ligand (e.g., 10 µM spiperone) to saturate all specific binding sites.[10]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[12]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C, presoaked in 0.5% polyethyleneimine to reduce NSB). Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.[11][12]

  • Quantification: Dry the filter plate, add scintillation cocktail, and quantify the retained radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (one-site fit) to determine the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

TargetHypothetical Kᵢ (nM)Interpretation
5-HT₂A 5.2 High affinity; supports primary hypothesis.
5-HT₂C25.8High affinity; suggests potential modulation of effects.
5-HT₁A450.1Low affinity; likely not a primary target.
D₂ (Dopamine)> 1,000Negligible affinity.
α₁ₐ (Adrenergic)315.6Low affinity.
TAAR1 89.5 Moderate affinity; warrants functional testing.
DAT (Dopamine)750.3Low affinity; weak potential for dopamine release/reuptake.
NET (Norepinephrine)688.4Low affinity; weak potential for norepinephrine release/reuptake.
SERT (Serotonin)950.2Low affinity; unlikely to be a potent serotonin releaser/reuptake inhibitor.
Experiment 2: 5-HT₂A Receptor Functional Characterization

Causality: Binding does not equate to function. A compound can be an agonist (activator), antagonist (blocker), or inverse agonist. For G protein-coupled receptors (GPCRs) like 5-HT₂A, activation can trigger multiple downstream signaling pathways, primarily the Gq-protein pathway and the β-arrestin pathway.[13][14] Differentiating a compound's efficacy and potency towards these pathways (a concept known as "biased agonism") is critical, as evidence suggests the Gq pathway is more predictive of psychedelic potential, whereas β-arrestin signaling may relate to other effects or receptor desensitization.[15][16][17]

This assay measures the increase in intracellular calcium (Ca²⁺) that occurs upon Gq protein activation.[18][19]

  • Cell Culture: Use HEK293 cells stably expressing the human 5-HT₂A receptor. Seed cells into a 384-well black-walled, clear-bottom microplate and incubate overnight.[18]

  • Dye Loading: Aspirate the culture medium and load the cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-8 AM or Cal-520 AM) dissolved in assay buffer (e.g., HBSS with 20 mM HEPES). Incubate for 45-60 minutes at 37°C.[18][20]

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer.

  • Measurement: Place the cell plate into a kinetic plate reader equipped with liquid handling capabilities (e.g., a FLIPR or FDSS system).

  • Assay Execution:

    • Record a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument automatically injects the test compound into the wells.

    • Immediately begin recording the change in fluorescence intensity over time (typically for 90-180 seconds).[21]

  • Data Analysis: The response is quantified as the peak fluorescence intensity minus the baseline reading. Plot the response against the log concentration of the test compound. Use non-linear regression (log(agonist) vs. response) to calculate the EC₅₀ (potency) and Eₘₐₓ (efficacy) values, often normalized to a reference agonist like serotonin.

This assay measures the recruitment of β-arrestin-2 to the activated 5-HT₂A receptor.[22]

  • Cell Line: Utilize a commercially available assay system, such as DiscoveRx PathHunter or Promega Tango, which uses enzyme fragment complementation. These cell lines co-express the 5-HT₂A receptor fused to one enzyme fragment and β-arrestin-2 fused to the complementary fragment.[23]

  • Cell Plating: Plate the engineered cells in white-walled 384-well assay plates and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compound to the wells and incubate for a specified time (e.g., 90 minutes) at 37°C.

  • Signal Detection: Add the detection reagents provided with the kit, which contain the substrate for the complemented enzyme (e.g., β-galactosidase or luciferase). Incubate for 60 minutes at room temperature.

  • Measurement: Read the resulting chemiluminescent signal on a plate reader.

  • Data Analysis: Plot the luminescent signal against the log concentration of the test compound. Use non-linear regression to calculate EC₅₀ and Eₘₐₓ values, normalized to a reference agonist.

PathwayParameterHypothetical ValueInterpretation
Gq (Ca²⁺ Flux) EC₅₀15.5 nMPotent activation of the Gq pathway.
Eₘₐₓ95% (vs. 5-HT)High efficacy, consistent with a strong agonist.
β-Arrestin EC₅₀45.2 nMLess potent in recruiting β-arrestin.
Eₘₐₓ70% (vs. 5-HT)Lower efficacy for β-arrestin vs. Gq.
Bias Factor (Calculated)~3-fold Gq-biasSuggests preferential activation of the Gq pathway, which is strongly correlated with psychedelic potential.[17]

Phase 2: In Vivo Behavioral Pharmacology

In vitro data provides a molecular fingerprint, but in vivo testing is essential to confirm that these molecular interactions translate into a predictable physiological and behavioral effect in a whole organism.

cluster_0 Phase 1: In Vitro cluster_1 Phase 2: In Vivo cluster_2 Outcome A Binding Assays (Determine Affinity & Selectivity) B Functional Assays (Determine Potency & Efficacy) A->B High-affinity hits C Head-Twitch Response (HTR) (Assess 5-HT2A-mediated effects) B->C Potent agonists D Drug Discrimination (Assess subjective similarity) C->D Confirm psychoactive profile E Comprehensive Mechanism of Action Profile D->E

Caption: Overall experimental workflow from in vitro to in vivo characterization.

Experiment 3: The Head-Twitch Response (HTR) Assay

Causality: The HTR is a rapid, involuntary head shake in rodents that is a highly reliable behavioral proxy for 5-HT₂A receptor activation and correlates strongly with the hallucinogenic potential of compounds in humans.[24][25][26] Its quantification provides a robust in vivo measure of 5-HT₂A agonist activity.

  • Animals: Use male C57BL/6J mice, a standard strain for this assay.[24] House them with a 12-hour light/dark cycle and allow ad-libitum access to food and water.

  • Habituation: Place individual mice into clear observation chambers (e.g., standard polycarbonate cages) and allow them to habituate for at least 30 minutes before drug administration.

  • Drug Preparation: Dissolve the test compound in a suitable vehicle (e.g., 0.9% saline). Prepare a range of doses to establish a dose-response curve.

  • Drug Administration: Administer the compound or vehicle control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Data Recording: Immediately after injection, begin recording HTR events for a set period, typically 30-60 minutes.

    • Method A (Manual Scoring): A trained observer, blind to the experimental conditions, counts the number of head twitches.

    • Method B (Automated Scoring): A small magnet is affixed to the mouse's head. The mouse is placed in a chamber surrounded by a magnetometer coil. Head twitches induce a characteristic voltage change that is automatically filtered and counted by software.[25] Alternatively, video-based analysis with machine learning tools like DeepLabCut can be used for automated, non-invasive quantification.[27]

  • Data Analysis: Sum the total number of head twitches for each animal over the observation period. Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare dose groups to the vehicle control. Calculate the ED₅₀ (the dose that produces 50% of the maximal response) from the dose-response curve.

Dose (mg/kg, i.p.)Mean HTR Counts (± SEM)
Vehicle1.2 ± 0.5
0.15.8 ± 1.2
0.318.5 ± 3.4
1.035.1 ± 4.8
3.038.2 ± 5.1
10.025.7 ± 4.2
(*p < 0.05 vs. Vehicle)
Experiment 4: Drug Discrimination Assay

Causality: This paradigm assesses the interoceptive (subjective) effects of a drug.[28] Animals are trained to recognize the subjective state produced by a known drug (e.g., a classic psychedelic) and report it by making a specific choice (e.g., pressing a specific lever) to receive a reward. If the novel compound causes the animal to choose the "drug" lever, it indicates that the novel compound produces similar subjective effects to the training drug.[29][30][31]

  • Apparatus: Use standard two-lever operant conditioning chambers.

  • Training Phase:

    • Rats or mice are trained to press one lever for a food reward after being injected with a known psychedelic drug (e.g., LSD or DOM).

    • On alternate days, they are trained to press the other lever for a reward after being injected with vehicle (saline).

    • Training continues until the animals reliably press the correct lever (>80% accuracy) based on the injection they received.

  • Testing Phase:

    • Once trained, animals are administered various doses of the novel test compound.

    • They are placed in the chamber, and the percentage of responses made on the drug-appropriate lever is recorded. No rewards are given during test sessions to avoid new learning.

  • Data Analysis: Full substitution is defined as >80% of responses on the drug-paired lever. The results indicate whether the test compound produces subjective effects that are qualitatively similar to the training drug.

Dose (mg/kg)% Responding on LSD-Paired LeverInterpretation
Vehicle10%No substitution.
0.125%Partial substitution.
0.365%Partial substitution.
1.0 92% Full substitution.

Synthesis, Metabolism, and Future Directions

Proposed Synthetic Route

A plausible synthesis could begin with 3,4,5-trimethoxyacetophenone. This ketone could undergo α-fluorination using an electrophilic fluorine source (e.g., N-Fluorobenzenesulfonimide, NFSI). The resulting α-fluoro-ketone can then be converted to the primary amine via reductive amination, which would yield the target compound.[32][33] Rigorous purification (e.g., column chromatography) and structural confirmation (NMR, MS) would be required.

Metabolic Considerations

The C-F bond is exceptionally strong, which often increases metabolic stability.[34] However, metabolism can still occur at other sites on the molecule (e.g., O-demethylation of the methoxy groups). Furthermore, while rare, enzymatic defluorination is not impossible and can sometimes lead to the formation of reactive or toxic metabolites.[35][36] Therefore, future in vitro metabolic stability assays using liver microsomes and in vivo pharmacokinetic studies will be crucial to understand the compound's half-life, bioavailability, and metabolic fate.[37]

Conclusion

The structural features of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine strongly suggest a mechanism of action as a classic psychedelic, mediated primarily by agonist activity at the 5-HT₂A receptor. The experimental framework detailed in this guide provides a robust, logical, and technically sound pathway to rigorously test this hypothesis. The proposed in vitro assays will define its molecular pharmacology, while the in vivo behavioral models will confirm its functional psychoactive profile. Successful completion of this research plan will fully elucidate the core mechanism of action of this novel compound, paving the way for further investigation into its therapeutic potential and safety profile.

References

  • Wallach, J., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. eLife. [Link][15][16][17]

  • Codd, E. E., et al. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Discovery World. [Link][18][19][20]

  • Creative Biostructure. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Creative Biostructure. [Link][38]

  • González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current topics in behavioral neurosciences. [Link][13][14]

  • Agilent Technologies. (2021). Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. Agilent. [Link][21]

  • Wallach, J., et al. (2024). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. bioRxiv. [Link][16][17]

  • Psychedelic Health. (2022). Scientists discover multiple pathways of the 5HT2a receptor activated by psychedelics. Psychedelic Health. [Link][39]

  • Eurofins Discovery. Calcium Flux Assays. Eurofins Discovery. [Link][19]

  • Wallach, J., et al. (2024). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. bioRxiv. [Link][15][16][17]

  • Montana Molecular. Borealis Arrestin - 5-HT2AR (D2070G). Montana Molecular. [Link][22]

  • Wang, T., et al. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. ASSAY and Drug Development Technologies. [Link][20]

  • Wikipedia. Drug discrimination. Wikipedia. [Link][29]

  • Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. [Link][2][3][4]

  • ChEMBL. Radioligand Binding Assay. EMBL-EBI. [Link][10]

  • Reaction Biology. 5-HT2A Biochemical Binding Assay Service. Reaction Biology. [Link][9]

  • Charlon, C., et al. (1986). [Phenylethylamine fluorides. II. Synthesis and neurobiochemistry in the rat]. Il Farmaco; edizione scientifica. [Link][32]

  • Eurofins Discovery. 5-HT2A Mouse Serotonin GPCR Cell Based PAM Arrestin LeadHunter Assay. Eurofins Discovery. [Link][23]

  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug testing and analysis. [Link][5]

  • Wallach, J., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. bioRxiv. [Link][14][40]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Gifford Bioscience. [Link][12]

  • Wallach, J., et al. (2023). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. bioRxiv. [Link][14][40]

  • Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. edoc. [Link][3][4]

  • Charlon, C., & Luu-Duc, C. (1986). [Fluorinated phenylethylamines: synthesis and limitations of various fluorinating methods]. Annales pharmaceutiques francaises. [Link][33]

  • Halberstadt, A. L., et al. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology. [Link][25]

  • Sleight, A. J., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of pharmacological and toxicological methods. [Link][11]

  • Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. ResearchGate. [Link][2][3][4]

  • Jing, L., & Li, J. X. (2016). TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg. Frontiers in pharmacology. [Link][6]

  • Jing, L., & Li, J. X. (2016). TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg. Frontiers in Pharmacology. [Link][7]

  • Glennon, R. A., et al. (1983). Drug-induced discrimination: a description of the paradigm and a review of its specific application to the study of hallucinogenic agents. Medicinal research reviews. [Link][41]

  • Wikipedia. Head-twitch response. Wikipedia. [Link][26]

  • Young, R. (2009). Drug Discrimination. Methods of Behavior Analysis in Neuroscience. [Link][28]

  • Dinis-Oliveira, R. J. (2017). Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions. Current molecular pharmacology. [Link][1]

  • Pottie, E., et al. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. ACS Medicinal Chemistry Letters. [Link][42]

  • Johnson, B. F., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS medicinal chemistry letters. [Link][35]

  • Stahl, S. M., et al. (2022). Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. ACS Pharmacology & Translational Science. [Link][8]

  • Yan, Q. (2024). Insights into Psychoactive Drug Effects: The Role of Drug Discrimination Techniques. Qeios. [Link][30]

  • McCall, N. M., et al. (2023). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. ACS Pharmacology & Translational Science. [Link][27]

  • Maze Engineers. Drug discrimination test box. ConductScience. [Link][31]

  • Labcorp. (2023). Evaluation of the head twitch response in male C57BL/6J mice as a measure of 5-HT2a receptor activation. Labcorp. [Link][43]

  • Johnson, B. F., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of medicinal chemistry. [Link][34]

  • Fluoride Alert. (2019). The Dark Side of Fluorine. Fluoride Alert. [Link][36]

  • Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology. [Link][37]

Sources

An In-depth Technical Guide to the Predicted Biological Activity of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The following guide is a theoretical exploration of the potential biological activity of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine, a compound for which there is no readily available published research. The information presented is based on an analysis of its structural components and the known pharmacological properties of analogous compounds. This document is intended for researchers, scientists, and drug development professionals as a predictive framework to guide potential future investigations.

Introduction and Rationale

The landscape of psychoactive substance research is continually evolving, with novel molecular architectures offering the potential for new therapeutic agents and a deeper understanding of neurobiology. The compound 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine represents an intriguing structural amalgamation, combining features of classic psychostimulants and psychedelic phenethylamines. Its core structure is a propan-1-amine, analogous to amphetamine, which is known for its stimulant properties mediated by the release of monoamine neurotransmitters.

This backbone is modified with two key substitutions that are predicted to significantly influence its biological profile:

  • A 3,4,5-trimethoxyphenyl group: This substitution pattern is famously found in mescaline, a classic psychedelic agent known to act as an agonist at serotonin 5-HT2A receptors.[1] This moiety is also present in a variety of other biologically active compounds, including some with anticancer properties that target tubulin polymerization.[2][3][4]

  • An α-Fluorine atom: The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[5] Fluorination can enhance metabolic stability, increase blood-brain barrier permeability, and alter receptor binding affinity.[5][6] While ring fluorination of amphetamines has been studied, α-position fluorination is less common and its effects on this specific scaffold are not well-documented.

This guide will deconstruct the probable biological activities of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine by examining its structural relationship to known compounds, proposing a synthetic route, and outlining a comprehensive plan for its pharmacological evaluation.

Molecular Structure and Predicted Physicochemical Properties

The structure of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine is presented below.

Caption: Chemical structure of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Method
Molecular FormulaC₁₂H₁₈FNO₃Based on chemical structure
Molecular Weight243.27 g/mol Based on chemical structure
LogP~2.5Increased lipophilicity due to fluorine and methyl groups, offset by polar amine and ether groups.
pKa~9.5Typical for a primary amine in a phenethylamine structure.
Blood-Brain Barrier PermeabilityHighThe fluorine atom is expected to increase lipophilicity, facilitating passage across the blood-brain barrier.[6]

Proposed Synthesis Pathway

A plausible synthetic route for 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine could commence from 3,4,5-trimethoxyacetophenone. The following diagram outlines a potential multi-step synthesis.

start 3,4,5-Trimethoxyacetophenone step1 Fluorination start->step1 e.g., Selectfluor intermediate1 2-Fluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-one step1->intermediate1 step2 Grignard Reaction (CH₃MgBr) intermediate1->step2 intermediate2 2-Fluoro-1-(3,4,5-trimethoxyphenyl)propan-2-ol step2->intermediate2 step3 Dehydration intermediate2->step3 Acid catalyst intermediate4 Oxime formation step3->intermediate4 e.g., Hydroxylamine intermediate3 2-Fluoro-1-(3,4,5-trimethoxyphenyl)prop-1-ene step4 Hydroamination or Reduction of an Oxime final_product 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine step4->final_product intermediate4->step4 Reduction (e.g., LiAlH₄)

Caption: Proposed synthetic pathway for 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine.

This proposed synthesis leverages common organic chemistry transformations. The choice of fluorinating agent in the first step would be critical to achieving the desired α-fluorination. Subsequent steps would build the propane backbone and introduce the amine functionality.

Predicted Pharmacodynamics and Mechanism of Action

The biological activity of this compound is expected to be a hybrid of stimulant and psychedelic effects, primarily targeting monoaminergic systems.

4.1. Monoamine Transporter Interactions

Similar to amphetamine, the propan-1-amine backbone suggests that the compound will interact with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[6] It is likely to act as a substrate for these transporters, leading to the release of monoamines and inhibition of their reuptake. The relative potency at each transporter will determine its overall stimulant profile. Fluorination of amphetamines can alter their potency and selectivity.[7]

4.2. Serotonin Receptor Agonism

The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore for 5-HT2A receptor agonism, which is the primary mechanism for the psychedelic effects of mescaline.[1] Therefore, it is highly probable that 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine will exhibit agonist or partial agonist activity at 5-HT2A receptors, and potentially other serotonin receptor subtypes like 5-HT2C.[8]

4.3. Proposed Integrated Mechanism of Action

The overall psychoactive effect will likely be a complex interplay between monoamine release and direct receptor agonism. The balance between these two mechanisms will define its unique pharmacological profile.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron compound 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine dat DAT compound->dat Inhibits Reuptake & Promotes Efflux net NET compound->net Inhibits Reuptake & Promotes Efflux sert SERT compound->sert Inhibits Reuptake & Promotes Efflux ht2a_r 5-HT2A Receptor compound->ht2a_r Direct Agonism vesicle Vesicular Monoamine Transporter (VMAT2) da Dopamine vesicle->da ne Norepinephrine vesicle->ne ser Serotonin vesicle->ser d1_r D1 Receptor da->d1_r Binds d2_r D2 Receptor da->d2_r Binds alpha_r α-Adrenergic Receptor ne->alpha_r Binds beta_r β-Adrenergic Receptor ne->beta_r Binds ser->ht2a_r Binds synaptic_cleft Synaptic Cleft

Caption: Proposed dual mechanism of action at a monoaminergic synapse.

Proposed Experimental Evaluation

A systematic evaluation of the biological activity of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine would involve a combination of in vitro and in vivo studies.

5.1. In Vitro Assays

Table 2: Proposed In Vitro Experimental Protocols

AssayObjectiveProtocol
Receptor Binding Assays To determine the affinity of the compound for various monoamine transporters and receptors.1. Prepare membrane homogenates from rat brain tissue or cells expressing the target receptors (e.g., DAT, SERT, NET, 5-HT₂ₐ, D₂).2. Incubate membranes with a radiolabeled ligand specific for the target receptor in the presence of varying concentrations of the test compound.3. Separate bound and free radioligand by rapid filtration.4. Quantify radioactivity on the filters to determine the displacement of the radioligand by the test compound.5. Calculate the inhibition constant (Ki) from the IC₅₀ values.
Monoamine Transporter Uptake/Release Assays To assess the functional activity of the compound at monoamine transporters.1. Culture cells expressing DAT, SERT, or NET (e.g., HEK293 cells).2. Pre-load cells with a radiolabeled monoamine (e.g., [³H]dopamine).3. For uptake inhibition, incubate cells with varying concentrations of the test compound and the radiolabeled monoamine.4. For release, incubate pre-loaded cells with varying concentrations of the test compound.5. Measure the amount of radioactivity taken up by or released from the cells.6. Determine IC₅₀ for uptake inhibition and EC₅₀ for release.
Functional Receptor Assays (e.g., [³⁵S]GTPγS binding) To determine the functional efficacy (agonist, antagonist, or inverse agonist) at G-protein coupled receptors.[9][10]1. Prepare membranes from cells expressing the receptor of interest (e.g., 5-HT₂ₐ).2. Incubate membranes with GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.3. Measure the amount of [³⁵S]GTPγS bound to G-proteins as an indicator of receptor activation.4. Determine EC₅₀ and Eₘₐₓ values to characterize agonist activity.
In Vitro Toxicology To assess potential cytotoxicity.1. Culture relevant cell lines (e.g., SH-SY5Y human neuroblastoma cells, primary neurons).[11]2. Expose cells to a range of concentrations of the test compound.3. Assess cell viability using assays such as MTT or LDH release.4. Evaluate markers of apoptosis (e.g., caspase activation, Annexin V staining) and oxidative stress (e.g., ROS production).

5.2. In Vivo Studies

start In Vivo Evaluation locomotor Locomotor Activity (Open Field Test) start->locomotor Assess stimulant effects drug_discrim Drug Discrimination start->drug_discrim Evaluate subjective effects head_twitch Head-Twitch Response start->head_twitch Measure 5-HT2A receptor activation microdialysis In Vivo Microdialysis start->microdialysis Quantify neurotransmitter release toxicity Acute and Chronic Toxicity start->toxicity Determine safety profile

Caption: Workflow for in vivo evaluation of psychoactive properties.

Table 3: Proposed In Vivo Experimental Protocols

AssayAnimal ModelObjectiveProtocol
Locomotor Activity Mice or RatsTo assess general stimulant or depressant effects.1. Habituate animals to an open-field arena equipped with infrared beams.2. Administer the test compound or vehicle.3. Record locomotor activity (e.g., distance traveled, rearing frequency) over a set period.4. Analyze dose-response and time-course effects.[7][12]
Drug Discrimination RatsTo determine if the compound produces subjective effects similar to known stimulants or hallucinogens.1. Train rats to discriminate between a known drug (e.g., amphetamine or a 5-HT₂ₐ agonist) and saline to receive a food reward.2. Once trained, administer various doses of the test compound and observe which lever the rats press.3. Full substitution for the training drug indicates similar subjective effects.
Head-Twitch Response MiceA behavioral assay predictive of 5-HT₂ₐ receptor agonism and hallucinogenic potential.[13]1. Administer the test compound to mice.2. Observe and count the number of head twitches over a specified time period.3. A dose-dependent increase in head twitches suggests 5-HT₂ₐ agonist activity.
In Vivo Microdialysis RatsTo directly measure the effects of the compound on extracellular neurotransmitter levels in specific brain regions.1. Surgically implant a microdialysis probe into a target brain region (e.g., nucleus accumbens or prefrontal cortex).2. Perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples.3. Administer the test compound.4. Analyze dialysate samples using HPLC to quantify levels of dopamine, serotonin, and norepinephrine.[14]

Predicted Metabolism and Toxicology

The metabolism of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine is likely to be influenced by both the fluorine and trimethoxy substitutions.

  • Metabolic Stability: The C-F bond is very strong, and α-fluorination may block metabolism at that position, potentially increasing the compound's half-life compared to its non-fluorinated analog.[15][16]

  • Metabolic Pathways: The primary routes of metabolism are expected to be N-dealkylation (if applicable to the primary amine), and O-demethylation of the methoxy groups, followed by conjugation. The aromatic ring may also undergo hydroxylation.

  • Potential for Toxic Metabolites: Some amphetamine analogues can be metabolized to neurotoxic species.[17] The fluorine substitution might alter these pathways, potentially reducing the formation of certain toxic metabolites.[15] However, the overall toxicological profile would need to be thoroughly investigated. Recreational use of phenethylamines is associated with a range of adverse effects including anxiety, cardiovascular events, and neuropsychiatric symptoms.[[“]]

Conclusion and Future Directions

2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine is a novel chemical entity with a high potential for complex psychoactive effects. Based on its structural features, it is predicted to act as a monoamine releaser with stimulant properties, combined with direct 5-HT2A receptor agonism that could produce psychedelic-like effects. The α-fluorine substitution is anticipated to enhance its metabolic stability and central nervous system penetration.

The comprehensive experimental plan outlined in this guide provides a roadmap for the systematic characterization of its biological activity. Future research should focus on synthesizing this compound and validating these predictions through rigorous in vitro and in vivo studies. Such investigations will not only elucidate the unique pharmacological profile of this molecule but also contribute to a broader understanding of the structure-activity relationships of novel psychoactive substances.

References

  • Consensus. (n.d.). Phenethylamine Toxicity and Adverse Effects.
  • US20100179221A1. (2010). Fluorine-substituted amphetamines and amphetamine derivatives and use thereof.
  • ResearchGate. (n.d.).
  • PubMed. (2016).
  • University of Virginia School of Medicine. (n.d.). Phenethylamines.
  • Charles River Labor
  • PubMed. (2015). Driving under the influence of synthetic phenethylamines: a case series.
  • R Discovery. (1974). Structure-activity relationships in psychotomimetic phenylalkylamines.
  • (n.d.). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia.
  • PubMed. (2024).
  • PMC. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor.
  • Inotiv. (n.d.). Animal Models of Addiction.
  • Unodc. (n.d.). Details for Phenethylamines.
  • PubMed. (2008). [In-vitro Screening of Psychoactive Drugs to Prevent Abuses].
  • PubMed. (2024).
  • ResearchGate. (2025).
  • Wikipedia. (n.d.). 3-Fluoroamphetamine.
  • PubMed. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor.
  • PubMed. (n.d.). [In vitro screening of psychoactive drugs].
  • Scholar@UNT Health. (2025).
  • MDPI. (2021).
  • Asian Journal of Pharmaceutical Research. (n.d.). Review Paper on Models for CNS Stimulant Drug Screening.
  • ResearchGate. (n.d.). Isomeric Fluoro-methoxy-phenylalkylamines: A new series of controlled-substance analogues (designer drugs).
  • Scilit. (n.d.).
  • (n.d.). Synthesis of 4-Fluoroamphetamine. [www.rhodium.ws].
  • ACS Publications. (2019). Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts | ACS Omega.
  • PubMed. (2006). Synthesis of fluoro analogues of 3,4-(methylenedioxy)amphetamine (MDA)
  • Sungkyunkwan University. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor.
  • Taylor & Francis. (2023). Full article: 3-aryl-4-(3,4,5-trimethoxyphenyl)
  • Research Collection. (n.d.). Molecular and Functional Imaging Studies of Psychedelic Drug Action in Animals and Humans.
  • PubMed. (n.d.).
  • PubMed. (2014).
  • (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Google Patents. (n.d.).
  • MDPI. (2017).
  • Karger Publishers. (n.d.).
  • Annual Reviews. (2001). Metabolism of Fluorine-Containing Drugs.

Sources

Rational Design and Pharmacological Profiling of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for both classical neuropharmacological agents (e.g., mescaline) and potent oncological tubulin inhibitors (e.g., combretastatin A-4). As a Senior Application Scientist, I have structured this technical guide to explore the rational design, chemoselective synthesis, and dual-target profiling of a highly specialized analog: 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine . By introducing a bioisosteric fluorine atom and a conformational-locking methyl group at the beta position, we fundamentally alter the molecule's physicochemical properties, metabolic stability, and receptor binding dynamics.

Cheminformatics & Rational Design (The "Why")

The modification of the ethylamine side chain in TMP-containing compounds dictates their primary pharmacological trajectory. The design of 2-fluoro-2-(TMP)propan-1-amine [1] relies on three critical physicochemical interventions:

  • Metabolic Shielding: The benzylic position (beta to the amine) is highly susceptible to oxidative metabolism by monoamine oxidases (MAOs) and cytochrome P450 enzymes. The high bond dissociation energy of the C-F bond (~105 kcal/mol) effectively shields this liability, prolonging the compound's half-life.

  • pKa Modulation and BBB Penetration: The highly electronegative fluorine atom exerts a powerful electron-withdrawing inductive effect (-I). While a standard phenethylamine possesses an amine pKa of ~9.6, beta-fluorination suppresses this to ~8.2–8.5. At physiological pH (7.4), this increases the fraction of un-ionized drug, drastically enhancing lipophilicity and Blood-Brain Barrier (BBB) permeability—a well-documented phenomenon in fluorinated phenethylamine research ().

  • Conformational Restriction: The combination of a methyl group and a fluorine atom at C2 creates a quaternary stereocenter. This steric bulk restricts the rotation of the propyl chain, locking the molecule into specific conformers that can be optimized to selectively engage either the 5-HT2A receptor pocket or the colchicine binding site on

    
    -tubulin ().
    

DualPathway cluster_neuro Neuropharmacology (CNS) cluster_onco Oncology (Cytotoxicity) Compound 2-Fluoro-2-(TMP) propan-1-amine HT2A 5-HT2A Receptor Compound->HT2A Agonism Tubulin Colchicine Binding Site Compound->Tubulin Inhibition Gq Gq-Protein Activation HT2A->Gq PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 Destab Microtubule Destabilization Tubulin->Destab Arrest G2/M Mitotic Arrest Destab->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Dual pharmacological pathways of TMP-amines targeting 5-HT2A and Tubulin.

Chemoselective Synthetic Methodology

Synthesizing sterically hindered, fluorinated amines requires strict chemoselectivity. Direct nucleophilic fluorination of tertiary alcohols frequently results in elimination (forming styrenes). Furthermore, classical nitrile reductions (e.g., LiAlH4 or Pd/C hydrogenation) cause aggressive hydrodefluorination at benzylic positions.

To circumvent this, we utilize a self-validating two-step protocol: electrophilic enolate fluorination followed by a mild nickel-boride mediated reduction.

Protocol 1: Synthesis of 2-Fluoro-2-(TMP)propan-1-amine

Step 1: Electrophilic Fluorination

  • Causality: N-Fluorobenzenesulfonimide (NFSI) is chosen over Selectfluor due to its superior solubility in anhydrous THF and its predictable reactivity with bulky enolates, preventing radical-mediated side reactions.

  • Procedure:

    • Dissolve 10 mmol of 2-(3,4,5-trimethoxyphenyl)propanenitrile in 50 mL anhydrous THF under Argon at -78°C.

    • Dropwise add 12 mmol of Lithium bis(trimethylsilyl)amide (LHMDS). Stir for 45 minutes to ensure complete enolization.

    • Slowly add a solution of 15 mmol NFSI in 20 mL THF. Maintain at -78°C for 2 hours, then allow to warm to room temperature.

  • Self-Validation (In-Process Control): Quench a 0.1 mL aliquot in saturated NH4Cl, extract with EtOAc, and analyze via

    
    F-NMR. A single sharp peak at approximately -140 ppm confirms successful mono-fluorination.
    

Step 2: Chemoselective Nitrile Reduction

  • Causality: The NaBH4/NiCl2 system generates nickel boride (

    
    ) in situ. This acts as a highly specific catalytic surface that reduces nitriles to primary amines without cleaving the sensitive C-F bond.
    
  • Procedure:

    • Dissolve the crude 2-fluoro-2-(TMP)propanenitrile in 60 mL Methanol. Add 2 mmol of

      
      .
      
    • Cool the deep green solution to 0°C.

    • Carefully add 40 mmol of

      
       in small portions. Note: Vigorous hydrogen gas evolution will occur, and the solution will turn jet black, indicating 
      
      
      
      formation.
    • Stir for 1 hour, filter through Celite, and purify via reverse-phase chromatography.

  • Self-Validation: LC-MS analysis must display the target mass

    
     without the presence of the 
    
    
    
    defluorinated byproduct.

Synthesis SM 2-(TMP)propanenitrile Step1 Electrophilic Fluorination (NFSI, LHMDS) SM->Step1 Int 2-Fluoro-2-(TMP) propanenitrile Step1->Int Step2 Chemoselective Reduction (NiCl2, NaBH4) Int->Step2 Product Target Amine Step2->Product

Chemoselective synthetic workflow for beta-fluorinated TMP-amines.

Pharmacological Profiling Workflows

To validate the dual-target potential of the synthesized compound, two distinct self-validating biological assays are employed.

Protocol 2: In Vitro Tubulin Polymerization Assay (Oncology)
  • Causality: To determine if the conformational lock induced by the beta-methyl/fluoro substitution allows the TMP moiety to successfully dock into the colchicine binding site of tubulin, a mechanism shared by structurally related chalcones ().

  • Procedure:

    • Prepare a 3 mg/mL solution of porcine brain

      
      -tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) supplemented with 1 mM GTP and a fluorescent reporter (e.g., DAPI).
      
    • Aliquot into a 96-well plate and add the test compound at varying concentrations (0.1 µM – 50 µM).

    • Measure fluorescence enhancement (Excitation: 360 nm, Emission: 450 nm) at 37°C over 60 minutes.

  • Self-Validation: The assay must include Combretastatin A-4 as a positive control (validating at an expected

    
     of ~1.2 µM) and a DMSO vehicle as a negative control (representing 100% polymerization).
    
Protocol 3: 5-HT2A Calcium Mobilization Assay (Neuropharmacology)
  • Causality: To evaluate the compound's efficacy as a central nervous system agent. 5-HT2A is a Gq-coupled receptor; its activation leads to Phospholipase C (PLC) cleavage and subsequent intracellular calcium release.

  • Procedure:

    • Plate HEK293 cells stably expressing human 5-HT2A receptors at 20,000 cells/well.

    • Incubate with Fluo-4 AM (a calcium-sensitive dye) for 45 minutes at 37°C.

    • Introduce the test compound via a FLIPR Tetra system and record the transient calcium flux.

  • Self-Validation: Serotonin (5-HT) is used as the full agonist reference (

    
     = 100%). The test compound's efficacy is calculated relative to the serotonin maximum, ensuring the system's dynamic range is properly calibrated.
    

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the physicochemical and pharmacological shifts induced by fluorination and alkylation of the TMP-ethylamine scaffold.

CompoundAmine pKa (Calc)5-HT2A

(µM)
Tubulin

(µM)
LogBB (Calc)
Mescaline 9.65.5>50-0.8
Difluoromescaline 8.25.9ND+0.2
Combretastatin A-4 N/A>501.2N/A
2-Fluoro-2-(TMP)propan-1-amine 8.4~3.1~4.5+0.5

*Projected values derived from SAR modeling of homologous beta-fluorinated phenethylamines and TMP-based tubulin inhibitors.

References

  • PubChem Compound Summary for CID 126843896 Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Fluorine in psychedelic phenethylamines Source: Drug Testing and Analysis (Trachsel, D., 2012) URL:[Link]

  • Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects Source: European Journal of Medicinal Chemistry (2021) URL:[Link]

  • 3,4,5-Trimethoxychalcones Tubulin Inhibitors with a Stable Colchicine Binding Site as Potential Anticancer Agents Source: ResearchGate (2022) URL:[Link]

In Silico Modeling of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine Receptor Binding: A Computational Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As computational power scales, the heuristic approaches of early computer-aided drug design (CADD) are being replaced by deterministic, physics-based models. This whitepaper outlines a robust in silico framework for modeling the binding of a highly specific fluorinated phenethylamine derivative—2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine —to the 5-HT2A receptor. By synthesizing quantum mechanics (QM), Induced Fit Docking (IFD), and Molecular Dynamics (MD) with MM/GBSA free energy calculations, this guide provides drug development professionals with a self-validating methodology to predict the pharmacodynamics of conformationally restricted psychedelics and their analogues.

Structural and Pharmacological Context

The compound 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine is a structurally complex analogue of the naturally occurring psychedelic mescaline[1]. While canonical mescaline (2-(3,4,5-trimethoxyphenyl)ethan-1-amine) possesses a flexible ethylamine side chain, the strategic introduction of both a fluorine atom and a methyl group at the beta-carbon (C2) fundamentally alters the molecule's pharmacophore.

The rationale for this specific substitution is threefold:

  • Stereoelectronic Modulation: Fluorination at the beta position exerts a strong inductive electron-withdrawing effect, which significantly lowers the pKa of the adjacent primary amine. This shifts the protonation equilibrium at physiological pH (7.4), directly impacting the strength of the canonical salt-bridge formation with Asp155 (D3.32) in the 5-HT2A binding pocket[2].

  • Conformational Restriction: C2 becomes a quaternary stereocenter. The steric bulk of the methyl group, combined with the stereoelectronic effects of the fluorine, restricts the rotameric states of the side chain, effectively locking the molecule into a specific bioactive (or inactive) conformation.

  • Lipophilicity and Target Affinity: The introduction of fluorine into the phenethylamine nucleus has been shown to greatly impact psychoactivity, generally increasing 5-HT2A and 5-HT2C receptor binding affinities due to enhanced lipophilicity and favorable multipolar interactions within the hydrophobic receptor pocket[3].

Computational Workflow & Methodology

To accurately model the binding of this sterically hindered ligand, traditional rigid-receptor docking is insufficient. The 5-HT2A receptor exhibits significant plasticity, particularly at the "toggle switch" residue Trp336 (W6.48), which undergoes a conformational shift upon agonist binding[4]. Therefore, our workflow utilizes Induced Fit Docking (IFD)[5] followed by Molecular Dynamics (MD) and MM/GBSA.

Workflow LPrep 1. Ligand Preparation (QM DFT B3LYP/6-31G*) IFD 3. Induced Fit Docking (IFD) (Flexible Sidechains < 5Å) LPrep->IFD RPrep 2. Receptor Preparation (5-HT2A Cryo-EM: 6WHA / 9AS5) RPrep->IFD MD 4. Molecular Dynamics (MD) (100 ns, OPLS4 Force Field) IFD->MD MMGBSA 5. MM/GBSA Free Energy Thermodynamic Calculation MD->MMGBSA

Figure 1: Self-validating in silico workflow for modeling fluorinated phenethylamines.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is cleared.

Protocol A: Quantum Mechanical Ligand Preparation

Step 1: Generate 3D structures for both the (R) and (S) enantiomers of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine. Step 2: Optimize the geometry and calculate partial atomic charges using Density Functional Theory (DFT) at the B3LYP/6-31G** level.

  • Causality: Standard molecular mechanics force fields (e.g., OPLS, AMBER) often misrepresent the C-F bond dipole and the severe steric clash at the quaternary C2 carbon. DFT ensures accurate electrostatic potential mapping, which is critical for predicting halogen-π or multipolar interactions in the receptor.

  • Validation Checkpoint: Ensure the calculated pKa of the primary amine reflects the beta-fluorine inductive effect (expected pKa ~7.8 - 8.2). Generate both protonated and unprotonated states for docking.

Protocol B: Receptor Preparation

Step 1: Retrieve the active-state cryo-EM structure of the 5-HT2A receptor (e.g., PDB ID: 6WHA or 9AS5)[1]. Step 2: Remove co-crystallized nanobodies and water molecules beyond 5 Å of the orthosteric site. Assign protonation states at pH 7.4 using PropKa.

  • Causality: The active state of 5-HT2A is required to model agonism. PropKa ensures that Asp155 (D3.32) is deprotonated (negatively charged), which is an absolute requirement for the canonical salt bridge with the ligand's primary amine[2].

  • Validation Checkpoint: Verify that Asp155 is negatively charged and that the disulfide bridge between Cys148 and Cys227 is intact.

Protocol C: Induced Fit Docking (IFD)

Step 1: Define the receptor grid centered on Asp155. Step 2: Execute IFD, allowing the side chains of residues within 5 Å of the ligand (e.g., Trp336, Phe340, Ser242) to be conformationally flexible[5].

  • Causality: The mescaline core is bulky, and the addition of the beta-methyl and beta-fluoro groups creates a highly rigid, spherical steric profile at the ethylamine chain. Rigid docking will result in false-positive steric clashes. IFD allows the receptor to "breathe," accurately modeling the mutual conformational adaptation.

  • Validation Checkpoint: Re-dock the native co-crystallized ligand (e.g., 25CN-NBOH or mescaline). The Root Mean Square Deviation (RMSD) of the re-docked pose must be < 2.0 Å compared to the experimental cryo-EM pose.

Protocol D: Molecular Dynamics & MM/GBSA

Step 1: Embed the top-scoring IFD complex in a POPC lipid bilayer and solvate with TIP3P water. Run a 100 ns MD simulation using the OPLS4 force field. Step 2: Extract 100 snapshots from the final 20 ns of the trajectory and calculate the binding free energy using the MM/GBSA method.

  • Causality: Docking scores only estimate geometric fit and static electrostatics. MD evaluates the kinetic stability of the ligand-receptor complex over time. MM/GBSA calculates the thermodynamic binding affinity by accounting for the desolvation penalty—a critical metric since the highly lipophilic fluorine atom must shed water molecules to enter the hydrophobic pocket.

  • Validation Checkpoint: The RMSD of the ligand heavy atoms should stabilize (plateau) within the first 30 ns. Continuous fluctuation indicates an unstable, non-physiological binding pose.

Data Presentation & Mechanistic Insights

The addition of the beta-fluoro and beta-methyl groups dictates a stereoselective binding profile. The (R)-enantiomer typically projects the fluorine atom toward the hydrophobic sub-pocket formed by Val156 and Ile152, while the (S)-enantiomer may cause a steric clash with Phe340 (F6.52).

Table 1: Predicted Thermodynamic Binding Parameters (Simulated Data)
LigandIFD Docking Score (kcal/mol)MM/GBSA ΔG_bind (kcal/mol)ΔG_solv (Desolvation)ΔG_vdW (kcal/mol)
Mescaline (Reference)-7.42-32.15+18.40-42.10
(R)-2-Fluoro-Derivative-8.15-38.60+22.10-51.35
(S)-2-Fluoro-Derivative-5.80-21.45+23.50-35.20

Insight: The (R)-enantiomer shows a significantly more favorable ΔG_vdW due to optimal packing of the beta-methyl group, overcoming the higher desolvation penalty (ΔG_solv) introduced by the fluorine atom.

Table 2: Critical Pharmacophore Interactions
Receptor ResidueInteraction TypeStructural Consequence in 5-HT2A
Asp155 (D3.32) Ionic Salt BridgeAnchors the primary amine; essential for orthosteric binding[2].
Ser242 (S5.46) Hydrogen BondInteracts with the 3'-methoxy group of the phenyl ring[2].
Trp336 (W6.48) π-π StackingUndergoes a "toggle switch" motion, initiating Gq protein coupling[4].
Phe340 (F6.52) Multipolar / StericInteracts with the beta-fluorine; dictates enantiomeric selectivity.

Receptor Activation Pathway

Upon successful binding and stabilization of the orthosteric pocket, the 5-HT2A receptor undergoes a conformational shift that propagates to the intracellular loops, enabling coupling with the Gαq protein.

GqPathway Ligand Ligand Binding (Orthosteric Site) Receptor 5-HT2A Activation (W336 Toggle Switch) Ligand->Receptor Induced Fit Gq Gαq/11 Coupling (Intracellular Domain) Receptor->Gq Conformational Shift PLC PLC-β Activation (Effector Enzyme) Gq->PLC GTP Exchange Ca2 Ca2+ Mobilization (Cellular Response) PLC->Ca2 IP3 Cleavage

Figure 2: Gq-coupled signaling cascade initiated by 5-HT2A receptor agonism.

References

  • Fluorine in psychedelic phenethylamines. ResearchGate.[Link]

  • 5-HT2A receptor. Wikipedia. [Link]

  • Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor. PMC.[Link]

  • Targeting the 5-HT2A Receptor for Developing Psychedelic Drugs and Beyond. ACS Publications.[Link]

  • Challenges and advances in computational docking: 2009 in review. Washington University in St. Louis.[Link]

  • Challenges in Binding Free Energy Calculation Using MM-PB/GBSA. Walsh Medical Media.[Link]

Sources

Thermochemical analysis of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Thermochemical Analysis of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine: A Technical Characterization Framework

Part 1: Executive Summary & Structural Context

Compound Classification: 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine is a fluorinated phenethylamine derivative characterized by a quaternary carbon at the


-position relative to the amine. Structurally, it represents a hybrid between the mescaline pharmacophore and a 

-fluorinated alkyl chain.

Scientific Significance: The introduction of a fluorine atom at the benzylic (


) position of phenethylamines significantly alters the electronic environment of the aromatic ring and the pKa of the amine, potentially impacting metabolic stability (blocking benzylic hydroxylation) and receptor binding affinity. From a thermochemical perspective, the C–F bond (approx. 485 kJ/mol) introduces high thermal stability locally, yet the quaternary center creates steric strain that necessitates rigorous thermal profiling.

This guide establishes the first-principles framework for the thermochemical characterization of this compound, as experimental data remains absent from public registries (NIST, PubChem).

Part 2: Theoretical Thermochemistry (Group Additivity Analysis)

To predict the Standard Enthalpy of Formation (


), we employ Benson’s Group Additivity Method . This approach breaks the molecule into structurally independent groups, summing their energetic contributions.
Structural Dissection

The molecule


 is dissected into the following Benson groups:
  • Aromatic Core:

    • 
       (Benzene carbon atoms).
      
    • 
       (Carbon bonded to oxygen).
      
    • 
       (Carbon bonded to the propyl chain).
      
    • 
       (Remaining aromatic protons).
      
  • Methoxy Groups:

    • 
       (Ether oxygen).
      
    • 
       (Methyl groups).
      
  • Alkyl Chain (The Critical Zone):

    • Quaternary Center (C2):

      
      . Note: This specific fluorinated quaternary group is rare; we approximate using gauche interaction corrections.
      
    • Methyl Terminus (C3):

      
      .
      
    • Amine Terminus (C1):

      
      .
      
    • Primary Amine:

      
      .
      
Enthalpy Estimation Logic

The presence of the electronegative Fluorine on the


-carbon induces a strong inductive effect (

), stabilizing the C-C bonds but potentially lowering the basicity of the amine.
  • Estimated

    
    : 
    
    
    
    (Derived from mescaline base baseline
    
    
    plus C-F substitution adjustments).
  • Lattice Energy (

    
    ):  Predicted to be high due to the dipole moment introduced by the C-F bond, suggesting a melting point significantly higher than the non-fluorinated analog.
    

Part 3: Experimental Protocols for Thermal Characterization

Since theoretical values are approximations, the following self-validating experimental workflow is required.

Differential Scanning Calorimetry (DSC)
  • Objective: Determine Melting Point (

    
    ) and Enthalpy of Fusion (
    
    
    
    ).
  • Protocol:

    • Sample Prep: Encapsulate 2-5 mg of crystalline hydrochloride salt in a hermetically sealed aluminum pan (to prevent sublimation).

    • Reference: Empty crimped aluminum pan.

    • Ramp: Heat from

      
       to 
      
      
      
      at
      
      
      under
      
      
      purge (50 mL/min).
    • Validation: The onset temperature of the endothermic peak represents

      
      . Peak integration yields 
      
      
      
      .
    • Purity Check: Apply the Van 't Hoff equation to the melting peak shape to calculate molar purity (must be

      
       for valid thermochemical data).
      
Thermogravimetric Analysis (TGA)
  • Objective: Assess thermal stability and decomposition kinetics.

  • Protocol:

    • Load: 10 mg sample in a platinum crucible.

    • Atmosphere: Run in both inert (

      
      ) and oxidative (Air) atmospheres to distinguish pyrolysis from combustion.
      
    • Ramp:

      
       to 
      
      
      
      .
    • Critical Threshold: Identify

      
       (temperature at 5% mass loss). For fluorinated amines, early mass loss often indicates deamination or HF elimination.
      
Combustion Calorimetry
  • Objective: Measure Energy of Combustion (

    
    ) to derive precise 
    
    
    
    .
  • Specific Hazard: Fluorinated compounds generate HF upon combustion.

  • Protocol Modification:

    • Use a rotating bomb calorimeter lined with platinum.

    • Add 10 mL of water to the bomb to absorb HF as hydrofluoric acid.

    • Correction: The formation of

      
       releases distinct heat compared to 
      
      
      
      . Apply Washburn corrections for the dissolution of HF and
      
      
      .

Part 4: Visualization of Workflows

Diagram 1: Thermochemical Characterization Logic

This diagram illustrates the flow from theoretical estimation to experimental validation.

ThermochemicalWorkflow Substrate Target: 2-Fluoro-2-(3,4,5-trimethoxyphenyl) propan-1-amine Theory Theoretical Estimation (Benson Group Additivity) Substrate->Theory Initial Prediction Exp_DSC DSC Analysis (Tm, Purity, Heat of Fusion) Substrate->Exp_DSC Phase 1: Physical State Data_Output Thermochemical Profile (ΔfH°, Cp, Stability) Theory->Data_Output Comparative Baseline Exp_TGA TGA Analysis (Decomposition Kinetics) Exp_DSC->Exp_TGA Phase 2: Stability Range Exp_DSC->Data_Output ΔfusH Exp_Bomb Rotating Bomb Calorimetry (Combustion Enthalpy) Exp_TGA->Exp_Bomb Phase 3: Energetics Exp_Bomb->Data_Output ΔcH° -> ΔfH°

Caption: Integrated workflow for deriving the thermochemical profile, moving from theoretical prediction to destructive calorimetric analysis.

Diagram 2: Proposed Decomposition Pathway (TGA Context)

Understanding potential breakdown products is vital for interpreting TGA curves.

Decomposition Parent Parent Molecule (2-Fluoro...amine) TS1 Transition State (HF Elimination) Parent->TS1 ΔT > 200°C Prod1 Alkene Derivative (2-(3,4,5-trimethoxyphenyl) prop-1-en-1-amine) TS1->Prod1 HF HF (Gas) TS1->HF Mass Loss

Caption: Likely thermal decomposition pathway involving beta-elimination of Hydrogen Fluoride.

Part 5: Data Summary & Safety

Predicted Thermochemical Properties Table
PropertyPredicted ValueMethod of Determination
Molecular Weight 243.27 g/mol Calculation (

)
Melting Point (

)

(HCl salt)
DSC (Endotherm Onset)
Enthalpy of Fusion

DSC (Peak Integration)
Decomp. Temp (

)

TGA (Onset)


Bomb Calorimetry + Hess's Law
Safety & Handling (Critical)
  • HF Hazard: Thermal decomposition releases Hydrogen Fluoride. All TGA/DSC exhaust must be vented through a caustic scrubber.

  • Potency: As a structural analog of Mescaline and fluorinated amphetamines, treat as a potent CNS active agent. Use glovebox containment for all weighing operations.

References

  • Trachsel, D. (2012).[1][2] Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 577-590.[3] Link

  • Benson, S. W. (1976). Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. Wiley-Interscience. (Standard reference for Group Additivity).
  • NIST Chemistry WebBook. Thermochemical Data for Mescaline (Benzeneethanamine, 3,4,5-trimethoxy-). Link

  • Vidojkovic, S., et al. (2023).[4] Thermal stability of film forming amines-based corrosion inhibitors. Energy Science & Engineering. Link (Protocol reference for amine thermal stability).

  • Verevkin, S. P., et al. (2000). Thermochemistry of amines: experimental standard molar enthalpies of formation. Journal of Chemical Thermodynamics. (Methodological grounding for amine calorimetry).

Sources

Quantum chemical calculations for 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous computational framework for characterizing 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine . This molecule represents a sophisticated challenge in computational medicinal chemistry: a phenethylamine derivative featuring a quaternary


-carbon substituted with a fluorine atom, a methyl group, and an electron-rich trimethoxyphenyl ring.

The presence of the quaternary center and the highly electronegative fluorine atom introduces significant steric and electronic constraints, making standard "black-box" calculations unreliable. This guide prioritizes dispersion-corrected Density Functional Theory (DFT) to accurately model the non-covalent interactions (NCIs) that dictate the molecule's bioactive conformation.

Structural Logic & Computational Strategy

The Target Molecule
  • IUPAC Core: Propan-1-amine (

    
    ).
    
  • Substitution at C2:

    • Fluoro (-F): Introduces a strong dipole and potential gauche effect with the amine.

    • Methyl (-CH3): Increases lipophilicity and steric bulk.

    • 3,4,5-Trimethoxyphenyl: A bulky, electron-rich aromatic system (mescaline-like motif).

  • Key Challenge: The

    
     position is a quaternary center. The rotation around the 
    
    
    
    and
    
    
    bonds is heavily restricted. Accurate modeling requires accounting for the Fluorine Gauche Effect (preference for F and
    
    
    to be gauche) and London Dispersion forces between the methoxy groups and the aliphatic chain.
The Computational Workflow

We employ a hierarchical approach:

  • Conformational Hunting: Monte Carlo / Molecular Mechanics (MMFF94s) to exhaustively sample the potential energy surface (PES).

  • Geometry Optimization: DFT with dispersion corrections (

    
    B97X-D) to refine structures.
    
  • Property Calculation: NMR (GIAO), IR (Vibrational), and FMO (Frontier Molecular Orbitals).

Computational Protocol (Step-by-Step)

Phase 1: Conformational Ensemble Generation
  • Objective: Identify the Global Minimum (GM) and low-energy conformers within 5 kcal/mol.

  • Method:

    • Generate the initial 3D structure. Set the chirality at

      
       (e.g., R-enantiomer) and maintain it.
      
    • Perform a Systematic Rotor Search on 4 rotatable bonds:

      • 
        : 
        
        
        
        (Main chain torsion).
      • 
        : 
        
        
        
        (Phenyl rotation).
      • 
        : 
        
        
        
        (Methoxy orientations).
    • Filter: Discard duplicates (RMSD < 0.5 Å) and high-energy steric clashes (>10 kcal/mol).

Phase 2: Geometry Optimization & Frequency Analysis
  • Software: Gaussian 16 or ORCA 5.0.

  • Functional:

    
    B97X-D  (Range-separated hybrid with dispersion).
    
    • Why? Standard B3LYP fails to accurately model the attractive forces between the methoxy groups and the fluorine/amine chain.

  • Basis Set: def2-TZVP (Triple-zeta valence polarized).

    • Why? Essential for accurately describing the electron density around the Fluorine atom and the lone pairs on Oxygen/Nitrogen.

  • Solvation: SMD Model (Solvent: Water for biological relevance; DMSO for NMR comparison).

  • Self-Validation:

    • Ensure no imaginary frequencies (NImag=0).

    • Check for "loose" methyl rotations (low-frequency modes < 50 cm⁻¹).

Phase 3: Electronic & Spectroscopic Properties
  • NMR: GIAO method at the mPW1PW91/6-311+G(2d,p) level (highly accurate for

    
     and 
    
    
    
    shifts).
  • Reactivity: Calculate HOMO/LUMO gaps and Fukui functions to predict metabolic soft spots (likely O-demethylation sites).

Visualization of Workflows

Diagram 1: The Computational Pipeline

This workflow ensures that the final data is statistically weighted based on the Boltzmann population of conformers, rather than relying on a single static structure.

CompWorkflow Start Input Structure (R-Enantiomer) ConfSearch Conformational Search (MMFF94s / Monte Carlo) Start->ConfSearch Filter Filter: RMSD < 0.5Å Energy Window: 5 kcal/mol ConfSearch->Filter DFT_Opt DFT Optimization wb97X-D / def2-TZVP Solvent: Water (SMD) Filter->DFT_Opt Freq Frequency Check (NImag = 0) DFT_Opt->Freq Freq->DFT_Opt Imaginary Freq? (Re-opt) Boltz Boltzmann Weighting (ΔG at 298K) Freq->Boltz Valid Minima FinalData Output: NMR, IR, VCD, MEP Boltz->FinalData

Caption: Hierarchical computational workflow for accurately characterizing flexible fluorinated phenethylamines.

Key Data & Interpretation

Conformational Analysis: The "Fluorine Gauche Effect"

In 1,2-disubstituted ethanes containing fluorine and an amine (or ammonium), the gauche conformer is often more stable than the anti conformer due to electrostatic attraction (


) and hyperconjugation (

).

For 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine , we expect two dominant conformational families:

Conformer FamilyTorsion (

)
InteractionRelative Energy (Est.)
Gauche-1 (Syn) ~60°Intramolecular H-bond (

)
0.0 kcal/mol (GM)
Anti ~180°Steric minimization, no H-bond+1.5 - 2.5 kcal/mol
Gauche-2 (Clash) ~300° (-60°)Steric clash with Phenyl ring+3.0 - 5.0 kcal/mol

Critical Insight: The quaternary methyl group at


 will destabilize the Anti conformer more than in simple phenethylamines, likely locking the molecule into a specific Gauche conformation. This "conformational lock" is a key feature for receptor binding selectivity.
Diagram 2: Conformational Logic

Conformation F_Atom Fluorine (C2) Gauche Gauche Conformer (Stable) F_Atom->Gauche Electrostatic Attraction Anti Anti Conformer (Less Stable) F_Atom->Anti Dipole Repulsion Amine Amine (C1) Amine->Gauche H-Bonding Phenyl Trimethoxyphenyl Phenyl->Anti Steric Bulk

Caption: The interplay of electrostatic and steric forces driving the preference for the Gauche conformer.

Electronic Descriptors & Reactivity

Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting how this ligand interacts with protein binding pockets (e.g., 5-HT receptors).

  • Negative Regions (Red): Concentrated on the Fluorine atom and the Methoxy Oxygens . These are H-bond acceptors.

  • Positive Regions (Blue): Concentrated on the Amine protons (

    
    ) and the aromatic protons. These are H-bond donors.
    
  • Impact of Fluorine: The F-atom withdraws electron density from the

    
     position, lowering the 
    
    
    
    of the amine compared to the non-fluorinated analog. This modulation of basicity affects blood-brain barrier (BBB) permeability.
Frontier Molecular Orbitals (FMO)
  • HOMO: Located primarily on the 3,4,5-trimethoxyphenyl ring . This suggests the aromatic ring is the site of initial oxidation (metabolic vulnerability).

  • LUMO: Located on the alkyl chain, specifically influenced by the C-F

    
     orbital.
    

References

  • Gaussian 16 User Reference. Gaussian, Inc. "DFT Methods and Basis Sets." [Link]

  • Grimme, S., et al. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics. [Link]

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. (Explains the Gauche Effect). [Link]

  • Marenich, A. V., et al. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." The Journal of Physical Chemistry B. [Link]

  • Wiberg, K. B., et al. (2004). "Conformational Preferences of 2-Fluoroethylamine and 1,2-Difluoroethane." The Journal of Physical Chemistry A. [Link]

Author's Note on Safety & Ethics

This guide is intended strictly for theoretical research and characterization purposes. The molecule described is a structural analog of controlled phenethylamines. Researchers must adhere to all local regulations regarding the synthesis or simulation of potential psychoactive substances.

Stability and storage conditions for 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Stability and Storage of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine

Executive Summary

This technical guide outlines the stability profile and mandatory storage protocols for 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine . This molecule represents a specific class of fluorinated phenethylamines where the fluorine atom is situated at the benzylic (


) position adjacent to an electron-rich aromatic ring.

Critical Warning: The combination of a tertiary benzylic fluoride and a 3,4,5-trimethoxy substituted ring creates a synergistic instability. The electron-donating methoxy groups stabilize the benzylic carbocation, significantly lowering the activation energy for defluorination via solvolysis (


) or elimination (

). Consequently, this compound is prone to rapid degradation if exposed to moisture, heat, or protic solvents.

Physicochemical Profile & Stability Logic

To understand the storage requirements, one must first understand the molecular vulnerabilities.

FeatureStructural ComponentStability Implication
Benzylic C-F Bond C-F on Quaternary CarbonHigh Risk. The C-F bond energy is compromised by the stability of the potential carbocation at the benzylic position.
Electron-Rich Ring 3,4,5-Trimethoxy GroupAggravating Factor. These groups donate electron density (resonance), stabilizing the cation formed upon fluoride loss, accelerating decomposition.
Primary Amine

Moderate Risk. Susceptible to oxidation and atmospheric

absorption (carbamate formation). Acts as an internal base to promote HF elimination.
Quaternary Center Methyl + Fluorine at C2Steric Factor. Prevents

substitution but promotes

and

pathways due to steric relief upon planarization.
The Degradation Mechanism (Why standard storage fails)

Standard storage (glass vial, room temperature) is insufficient. The primary degradation pathway is Acid-Catalyzed or Solvolytic Defluorination .

  • Ionization: Trace moisture or surface acidity (from glass silanols) promotes the departure of the fluoride ion (

    
    ).
    
  • Carbocation Formation: The resulting positive charge at C2 is highly stabilized by the trimethoxy-phenyl ring.

  • Fate of Cation:

    • Pathway A (Hydrolysis): Reaction with water to form the

      
      -hydroxy analog (alcohol).
      
    • Pathway B (Elimination): Loss of a proton to form the styrene derivative (1-(3,4,5-trimethoxyphenyl)prop-1-en-2-amine derivative).

Mandatory Storage Protocols

The following protocols are non-negotiable for maintaining purity >98% over extended periods.

A. Physical Form: Salt vs. Free Base
  • Requirement: Store ONLY as a mineral acid salt (e.g., Hydrochloride, Hydrobromide).

  • Reasoning: The free base amine is basic and can act as an intramolecular catalyst, abstracting a proton to drive the elimination of HF. Protonating the amine (Salt form) shuts down this internal elimination pathway.

B. Environmental Controls
ParameterSpecificationTechnical Rationale
Temperature -20°C (Minimum) Kinetic suppression of the C-F bond ionization. For standards >1 year, use -80°C.
Atmosphere Argon or Nitrogen Displaces moisture and oxygen. Prevents carbonate formation and oxidative deamination.
Humidity < 5% RH (Desiccated) Moisture is the primary trigger for solvolysis. Use secondary containment with indicating silica gel or

.
Light Amber/Foil-wrapped While not a primary photolabile group, benzylic centers can generate radicals under UV exposure.
C. Container Material
  • Primary Container: Teflon (PTFE) or Polypropylene (PP) vials are preferred over glass.

  • Glass Hazard: Standard borosilicate glass has surface silanol groups (

    
    ) which are slightly acidic and can catalyze the initial defluorination. If glass must be used, it must be silanized  to passivate the surface. Furthermore, if any HF is generated, it will etch glass, producing water and accelerating the cycle (Autocatalytic decomposition).
    

Handling & Solubilization Strategy

When preparing stock solutions for assays (binding studies, metabolism), solvent choice is critical.

Do NOT Use:

  • Methanol/Ethanol: These protic solvents stabilize the transition state for ionization and will nucleophilically attack the benzylic position (Solvolysis), converting the drug to the methoxy/ethoxy ether analog.

  • Water (unless acidic): Rapid hydrolysis to the alcohol.

Recommended Solvents:

  • DMSO (Anhydrous): Excellent solubility, non-protic. Store frozen.

  • Acetonitrile (Anhydrous): Good for LC-MS prep.

  • Dichloromethane: Good for short-term handling, but volatile.

Protocol for Stock Solution:

  • Equilibrate the vial to room temperature before opening (prevents condensation).

  • Weigh rapidly in a glove box or low-humidity environment.

  • Dissolve in anhydrous DMSO .

  • Aliquot immediately into single-use PP tubes.

  • Flash freeze and store at -80°C. Do not refreeze-thaw multiple times.

Degradation Pathway Visualization

The following diagram illustrates the specific vulnerability of the benzylic fluoride bond in this electron-rich system.

DegradationPathway Compound 2-Fluoro-2-(3,4,5-trimethoxyphenyl) propan-1-amine (Salt) Ionization Transition State: C-F Bond Lengthening Compound->Ionization Acid/Moisture (Rate Limiting) Carbocation Benzylic Carbocation (Stabilized by 3,4,5-OMe) Ionization->Carbocation - F- Hydrolysis Product A: Alcohol (via Water attack) Carbocation->Hydrolysis + H2O Elimination Product B: Styrene (via HF Loss) Carbocation->Elimination - H+ Ether Product C: Methyl Ether (via MeOH solvolysis) Carbocation->Ether + MeOH

Caption: Figure 1. The solvolysis and elimination pathways driven by the electron-donating trimethoxy ring system.

Quality Control (QC) & Monitoring

Verify the integrity of the material before use in critical experiments.

  • 19F-NMR (The Gold Standard):

    • Method: Dissolve a small amount in

      
       or 
      
      
      
      .
    • Signal: Look for the benzylic fluorine signal (typically a multiplet around -140 to -180 ppm, depending on diastereomer).

    • Degradation: Disappearance of the C-F signal and appearance of free fluoride ion (sharp singlet at -120 ppm in aqueous/protic media) or shift changes indicating hydrolysis.

  • LC-MS:

    • Warning: The acidic mobile phase (Formic acid/Water) will degrade the compound on-column if the run is long. Use a fast gradient and basic pH (Ammonium Bicarbonate) if the column allows, or keep the column temperature low (20°C).

    • Mass Shift: Watch for [M-F+OH] (+17 -19 = -2 Da shift) indicating hydrolysis.

References

  • Benzylic C-H Fluorination and Stability . Beilstein Journal of Organic Chemistry. (2024).[1] Discusses the instability of electron-rich benzylic fluorides and their tendency toward solvolysis.

  • Fluorine in Psychedelic Phenethylamines . Drug Testing and Analysis. (2012). Provides context on the synthesis and pharmacological stability of fluorinated phenethylamine analogs.

  • Activation of Benzylic Fluorides . Frontiers in Chemistry. (2019). Details the mechanism of HF elimination and carbocation stabilization in benzylic systems.

  • Stability of Amphetamine-Type Stimulants . MDPI Toxics. (2024). General storage stability data for phenethylamine derivatives in biological matrices.

Sources

2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine safety and handling precautions

Author: BenchChem Technical Support Team. Date: March 2026

Safety and Handling Precautions: 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine

Executive Summary

This technical guide outlines the safety, handling, and emergency protocols for 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine . As a fluorinated phenethylamine derivative sharing structural motifs with mescaline and amphetamines, this compound presents a dual hazard profile: chemical corrosivity typical of primary amines and potent pharmacological activity (serotonergic/sympathomimetic).

The presence of the


-fluorine atom at the benzylic position significantly alters metabolic stability and lipophilicity compared to its non-fluorinated parent, necessitating stricter containment strategies (OEB 3/4) to prevent inadvertent exposure.

Part 1: Chemical Identification & Properties

Compound Identity:

  • IUPAC Name: 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine

  • Common Class:

    
    -Fluorinated Phenethylamine / Research Chemical
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: ~243.28 g/mol (Freebase)

  • Physical State: Typically a white to off-white crystalline solid (Hydrochloride salt) or a viscous oil (Freebase).

Structural Significance: The molecule features a 3,4,5-trimethoxy substitution pattern (characteristic of mescaline) and a


-fluorine  atom. The fluorine atom exerts a strong electron-withdrawing effect, lowering the 

of the adjacent amine and blocking metabolic

-hydroxylation. This structural modification often extends the biological half-life and increases potency, requiring researchers to handle it with the assumption of high bioactivity.
Diagram 1: Structure-Hazard Relationship

Caption: Structural dissection linking functional groups to specific chemical and toxicological risks.[1]

Part 2: Hazard Identification

GHS Classification (Inferred)

Based on structure-activity relationships (SAR) of analogous phenethylamines.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 3/4H301/H302: Toxic/Harmful if swallowed.
Skin Corrosion/Irritation Cat 1B/2H314/H315: Causes severe skin burns (Freebase) or irritation (Salt).
Eye Damage/Irritation Cat 1H318: Causes serious eye damage.[2]
STOT - Single Exposure Cat 1H370: Causes damage to organs (CNS, Cardiovascular).
Toxicological Hazards
  • Serotonergic Toxicity: The 3,4,5-trimethoxy pattern suggests high affinity for 5-HT2A receptors. Inadvertent inhalation or ingestion may precipitate Serotonin Syndrome (hyperthermia, clonus, agitation).

  • Vasoconstriction: Phenethylamines can cause peripheral vasoconstriction. The fluorinated analog may exhibit enhanced potency in this regard.[3][4]

  • Metabolic Resistance: The

    
    -fluorine prevents the formation of the 
    
    
    
    -hydroxy metabolite, a common detoxification pathway for phenethylamines. This can lead to unexpectedly long durations of action and accumulation in tissue.

Part 3: Engineering Controls & PPE

Core Directive: Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) .

Containment Strategy
  • Solid Handling: Weighing and transfer must occur within a Class II Biological Safety Cabinet (BSC) or a Powder Containment Hood with HEPA filtration.

  • Solution Handling: Standard chemical fume hood is acceptable for dissolved states, provided no aerosols are generated.

  • Static Control: Use anti-static weighing boats and ionizing bars, as amine salts can be electrostatic and dispersible.

Personal Protective Equipment (PPE)
  • Respiratory: If outside a containment device, a P100/N95 respirator or PAPR is mandatory.

  • Dermal: Double-gloving is required.

    • Inner Glove: Nitrile (4 mil).[5]

    • Outer Glove: Extended-cuff Nitrile or Neoprene (5-8 mil).

    • Rationale: Fluorinated compounds can have altered permeation rates; double gloving provides a breakthrough buffer.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient due to the corrosive nature of the amine.

Diagram 2: Handling Workflow & PPE Logic

Caption: Decision matrix for selecting engineering controls based on physical state.

Part 4: Storage and Stability

  • Temperature: Store at -20°C (long term) or 2-8°C (working stock).

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen . The presence of the fluorine atom does not prevent oxidation of the amine group.

  • Container: Amber glass vials with PTFE-lined caps. Avoid metal containers if the compound is in freebase form (corrosive).

  • Incompatibilities:

    • Strong Oxidizers: Reaction may generate toxic nitrogen oxides (

      
      ).
      
    • Acids: Exothermic reaction to form salts.

    • Acid Chlorides/Anhydrides: Rapid acylation.

Part 5: Emergency Protocols

Exposure Response
  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen. Alert medical personnel to potential serotonergic agent exposure.

  • Skin Contact: Wash with soap and lukewarm water for 15 minutes. Do not scrub (abrasion increases absorption).

  • Eye Contact: Flush with water/saline for 15 minutes.[2][6] Lifting eyelids is critical to remove corrosive amine residues.

Medical Management (Physician's Note)
  • Mechanism: Likely 5-HT2A agonist and monoamine releaser.

  • Symptom Triad:

    • Neuromuscular: Tremor, hyperreflexia, clonus.

    • Autonomic: Tachycardia, hypertension, hyperthermia.

    • Mental Status: Agitation, delirium.

  • Contraindications: Avoid Beta-blockers (risk of unopposed alpha-stimulation causing hypertensive crisis) and Succinylcholine (risk of hyperkalemia if rhabdomyolysis is present).

  • Treatment: Benzodiazepines (e.g., Lorazepam) are the first-line treatment for agitation and sympathomimetic toxicity.

Diagram 3: Emergency Response Pathway

Caption: Triage and response workflow for exposure incidents.

Part 6: Waste Disposal

  • Deactivation: Dissolve in a combustible solvent (e.g., ethanol) and neutralize with 1N HCl if in freebase form.

  • Disposal: Incineration in a chemical waste combustor equipped with a scrubber (to handle HF generation from the fluorine atom).

  • Labeling: Waste containers must be labeled "Toxic," "Corrosive," and "Fluorinated Organic."

References

  • Trachsel, D., et al. (2013). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 126843896, 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine. Link

  • Fisher Scientific. (2023). Safety Data Sheet: 3-(Trifluoromethyl)phenethylamine. Link

  • Cayman Chemical. (2021).[7] Safety Data Sheet: Phenethylamine Derivatives. Link

  • World Health Organization. (2020). Laboratory Biosafety Manual, 4th Edition (Chemical Safety). Link

Sources

CAS number for 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine

Technical Monograph: -Fluorinated Phenethylamines

Focus: 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine

Executive Summary & Chemical Identity

The introduction of a fluorine atom at the benzylic (

This guide focuses on 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine , a specific structural analog of Mescaline and 3,4,5-Trimethoxyamphetamine (TMA), where the benzylic hydrogen is replaced by a fluorine atom, and the alkyl chain is a propyl moiety.

Chemical Identifiers[1][2][3][4][5]
ParameterDetail
Chemical Name 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine
Common Name

-Fluoro-

-methylmescaline (Theoretical)
Molecular Formula C

H

FNO

Molecular Weight 243.27 g/mol
Structural Class

-Fluorinated Phenethylamine
Closest Reference CAS 790597-04-5 (Refers to the ethyl analog: 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine)
CAS Status Note: The specific propyl analog (C12) lacks a widely indexed CAS number in public registries as of 2025.[1] Researchers should utilize the ethyl analog (CAS 790597-04-5) for regulatory and safety benchmarking.
Structural Analysis

The compound features a quaternary carbon at the

  • The 3,4,5-trimethoxyphenyl ring.[2][3]

  • A methyl group.[1][4][5]

  • A fluorine atom.[6][7][8][1][3][4][9][10][11][12]

  • The methylamine side chain (-CH

    
    -NH
    
    
    ).

This structure prevents the formation of the benzylic carbocation intermediate often required for oxidative deamination, theoretically extending the half-life compared to non-fluorinated analogs.

Synthetic Methodology (Retrosynthetic Analysis)[2]

The synthesis of

Deoxyfluorination
Reaction Pathway Diagram

GStart3,4,5-Trimethoxyacetophenone(Starting Material)Step1Cyanohydrin Formation(TMSCN / ZnI2)Start->Step1Nucleophilic AdditionStep2Reduction(LiAlH4)Step1->Step2Nitrile ReductionInterβ-Hydroxy Amine(Intermediate)Step2->InterYields Amino-AlcoholStep3N-Protection(Boc-Anhydride)Inter->Step3ProtectionStep4Deoxyfluorination(DAST / DCM)Step3->Step4FluorinationFinalTarget:2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amineStep4->FinalDeprotection (TFA)

Figure 1: Retrosynthetic pathway for the synthesis of the target

Detailed Experimental Protocol

Step 1: Cyanohydrin Synthesis The synthesis begins with 3,4,5-trimethoxyacetophenone .

  • Reagents: Trimethylsilyl cyanide (TMSCN), Zinc Iodide (ZnI

    
    , catalyst).
    
  • Procedure: To a solution of the ketone in anhydrous DCM, add 1.2 eq of TMSCN and a catalytic amount of ZnI

    
    . Stir at 0°C under Argon for 4 hours.
    
  • Mechanism: The cyanide ion attacks the carbonyl carbon, forming a silylated cyanohydrin.

Step 2: Reduction to


-Hydroxy Amine
  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    ), THF.
    
  • Procedure: Add the cyanohydrin dropwise to a suspension of LiAlH

    
     in dry THF. Reflux for 12 hours.
    
  • Result: This reduces the nitrile to a primary amine and cleaves the silyl ether, yielding 1-amino-2-(3,4,5-trimethoxyphenyl)propan-2-ol .

Step 3: Selective Fluorination (The Critical Step) Direct fluorination of the free amine is hazardous due to N-fluorination side reactions.

  • Protection: Treat the amino-alcohol with Boc

    
    O to protect the nitrogen.
    
  • Fluorination: Dissolve the N-Boc intermediate in DCM at -78°C. Add DAST (Diethylaminosulfur trifluoride) dropwise.

    • Note: DAST activates the hydroxyl group, converting it to a leaving group which is displaced by fluoride. The quaternary center stabilizes the transition state, but temperature control is vital to prevent elimination to the styrene.

  • Deprotection: Stir the fluorinated intermediate in TFA/DCM (1:1) to remove the Boc group.

Pharmacological Rationale & SAR

The substitution of Hydrogen with Fluorine at the

Electronic and Metabolic Effects
PropertyEffect of

-Fluorine
Mechanism
Amine Basicity Decrease (pKa

1-2 units)
The strong electron-withdrawing nature of Fluorine (electronegativity 3.98) pulls density from the adjacent amine, reducing its proton affinity.
Metabolic Stability IncreaseBlocks benzylic hydroxylation (CYP450 mediated). The C-F bond (116 kcal/mol) is significantly stronger than the C-H bond (99 kcal/mol).
Lipophilicity IncreaseFluorine substitution generally increases LogP, enhancing Blood-Brain Barrier (BBB) permeability.
Structure-Activity Relationship (SAR) Diagram

SARCenterTarget Molecule(β-F, β-Me, 3,4,5-OMe)MetabolismMetabolic Blockade(Resistant to MAO/CYP)Center->MetabolismC-F Bond StrengthReceptor5-HT2A ReceptorAffinity ModulationCenter->ReceptorElectronic w/dPotencyAltered Potency(vs. Mescaline)Metabolism->PotencyIncreased DurationReceptor->PotencyBinding Efficacy

Figure 2: Structure-Activity Relationship highlighting the impact of fluorination.

Analytical Characterization

To validate the synthesis of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine , the following analytical signals are expected:

  • 
    F NMR:  A characteristic multiplet around -140 to -160 ppm . The signal will be split by the adjacent methyl protons (quartet) and the methylene protons (triplet/multiplet).
    
  • 
    H NMR: 
    
    • The methyl group on the quaternary carbon (C2) will appear as a doublet (coupling with F) rather than a singlet, typically shifted downfield (~1.5-1.8 ppm).

    • The methylene protons (-CH

      
      -NH
      
      
      ) will appear as a multiplet due to geminal coupling and coupling with the fluorine atom (
      
      
      ).
  • Mass Spectrometry (ESI+): Molecular ion [M+H]

    
     at m/z 244.13.
    

Safety & Handling Protocols

Warning: This compound is a potent bioactive amine. All handling must occur within a certified fume hood.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved recommended), lab coat, and safety goggles.

  • Reagent Safety: DAST is explosive upon contact with water and produces HF. Use strictly anhydrous conditions and quench with saturated NaHCO

    
     carefully.
    
  • Storage: Store the hydrochloride salt at -20°C under argon. Free bases of fluorinated amines can be unstable; conversion to the HCl or Fumarate salt is required for long-term stability.

References

  • Trachsel, D. (2012).[12] Fluorine in psychedelic phenethylamines. Drug Testing and Analysis. Link

  • Shulgin, A. T., & Shulgin, A. (1991).[2][12] PiHKAL: A Chemical Love Story. Transform Press. (Foundational SAR for 3,4,5-trimethoxy series).

  • Rosenbaum, D. M., et al. (2009). Structure and function of an irreversible agonist-β2 adrenoceptor complex. Nature. (Structural basis for ligand-receptor interactions).
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • PubChem Database. Compound Summary for CAS 790597-04-5 (beta-fluoromescaline). National Center for Biotechnology Information. Link

Methodological & Application

Application Note: Analytical Strategies for the Detection of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Context & Physicochemical Rationale

2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine is a highly specific, novel psychoactive substance (NPS) structurally related to both mescaline and


-methylphenethylamines. The introduction of fluorine into the phenethylamine nucleus significantly alters its lipophilicity and metabolic stability, necessitating specialized analytical approaches[1].

From an analytical perspective, the molecule presents unique challenges and diagnostic opportunities:

  • The

    
    -Fluoro Group:  The highly electronegative fluorine atom at the C2 position decreases the basicity of the adjacent primary amine while increasing the molecule's overall hydrophobicity. During Collision-Induced Dissociation (CID), this position is highly susceptible to the neutral loss of hydrogen fluoride (HF, -20 Da), providing a highly specific diagnostic fragment.
    
  • The 3,4,5-Trimethoxyphenyl Ring: Characteristic of mescaline analogues, this electron-rich moiety is prone to the sequential loss of methyl radicals (-15 Da) and methoxy groups (-31 Da) under mass spectrometric fragmentation.

  • Self-Validating Design: To ensure trustworthiness, every protocol described herein utilizes Mescaline-d9 as an internal standard (IS). Because Mescaline-d9 shares the trimethoxy-aromatic core and primary amine functionality, it perfectly mimics the target analyte's extraction recovery and ionization suppression profile, creating a self-correcting, validated quantitative system.

Previous LC-MS/MS methods developed for mescaline utilize selected reaction monitoring (SRM) to achieve detection limits of 3-5 µg/L in urine[2]. We adapt and enhance this framework to account for the unique fluorinated geometry of the target analyte.

Workflow A Biological Matrix (Urine / Plasma / Hair) B Sample Pre-Treatment & Internal Standard Addition A->B C Mixed-Mode Cation Exchange (MCX) SPE B->C D LC-MS/MS Analysis (ESI+ MRM Mode) C->D Eluate Reconstitution E GC-MS Analysis (PFPA Derivatization) C->E Eluate Derivatization F Data Processing & Quantitative Validation D->F E->F

Fig 1. Dual-platform analytical workflow for extraction and detection of the fluorinated NPS.

Self-Validating Extraction Protocol (SPE)

High-resolution techniques like LC-MS/MS are essential for the definitive analysis of complex novel psychoactive substances (NPS) and their fluorinated derivatives[3]. To prevent matrix-induced ion suppression, a Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction is employed.

Causality of Choice: The target compound possesses a basic primary amine (pKa ~9.0). By acidifying the sample, the amine becomes fully protonated, allowing it to bind strongly to the negatively charged sulfonic acid groups of the MCX sorbent. This permits aggressive washing with organic solvents to remove neutral lipids and acidic interferences before eluting the target with a basic organic solvent.

Step-by-Step SPE Methodology:
  • Sample Aliquoting & IS Addition: Transfer 500 µL of biological sample (urine or plasma) into a clean microcentrifuge tube. Add 50 µL of Mescaline-d9 internal standard (100 ng/mL). Self-validation step: The IS must be added before any manipulation to account for all downstream volumetric losses.

  • Protein Precipitation & Acidification: Add 500 µL of ice-cold 2% Formic Acid in Acetonitrile. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.

  • Conditioning: Condition the MCX cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL of 0.1% Formic Acid in Water.

  • Loading: Load the acidified supernatant onto the cartridge at a flow rate of ~1 mL/min.

  • Washing: Wash with 1 mL of 0.1% Formic Acid in Water (removes aqueous salts), followed by 1 mL of 100% Methanol (removes neutral lipids).

  • Elution: Elute the target analyte and IS using 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the amine, breaking the ionic bond with the sorbent.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid) for LC-MS/MS, or proceed to derivatization for GC-MS.

Primary Quantitation: LC-MS/MS Methodology

Hair analysis for mescaline using UPLC-MS/MS has demonstrated the utility of short runtimes and high sensitivity, principles adapted here for our target analyte[4].

Causality of Choice: A Biphenyl stationary phase is selected over a standard C18 column. The biphenyl groups provide enhanced


 interactions with the electron-rich 3,4,5-trimethoxyphenyl ring of the analyte, offering superior retention and separation from isobaric endogenous interferences.
LC Parameters:
  • Column: Restek Raptor Biphenyl (100 mm × 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold at 95% B for 1 min, re-equilibrate at 5% B for 2 min.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

MS/MS Parameters (ESI+):

The protonated molecular ion


 is calculated at m/z 244.1.

Fragmentation M Parent Ion [M+H]+ m/z 244.1 F1 Fragment Ion m/z 227.1 M->F1 - NH3 (17 Da) F2 Fragment Ion m/z 224.1 M->F2 - HF (20 Da) F3 Fragment Ion m/z 196.1 F1->F3 - OCH3 (31 Da)

Fig 2. Proposed CID fragmentation pathway for 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine.
Table 1: Optimized MRM Transitions and Collision Energies
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Diagnostic Purpose
Target Analyte 244.1227.115Quantitation (Loss of

)
Target Analyte 244.1224.120Confirmation (Loss of

)
Target Analyte 244.1196.125Confirmation (Loss of

+

)
Mescaline-d9 (IS) 221.2186.218IS Quantitation

Orthogonal Confirmation: GC-MS Methodology

To meet forensic and rigorous pharmacokinetic standards, orthogonal confirmation via Gas Chromatography-Mass Spectrometry (GC-MS) is required.

Causality of Choice: Primary amines exhibit severe peak tailing and thermal instability in GC injection ports. Derivatization with Pentafluoropropionic anhydride (PFPA) replaces the active amine hydrogens with electron-withdrawing perfluoroalkyl groups. This dramatically increases volatility, thermal stability, and generates high-mass diagnostic fragments that improve the signal-to-noise ratio.

Step-by-Step Derivatization & GC-MS Protocol:
  • Derivatization: Take the dried SPE eluate (from Section 2, Step 7) and add 50 µL of Ethyl Acetate and 50 µL of PFPA.

  • Incubation: Cap tightly and incubate at 60°C for 30 minutes.

  • Evaporation: Evaporate to dryness under nitrogen to remove excess derivatizing agent and acidic byproducts.

  • Reconstitution: Reconstitute in 100 µL of Ethyl Acetate and transfer to a GC vial with a glass insert.

  • GC Parameters: Use a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm). Inject 1 µL in splitless mode at 250°C. Temperature program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters (EI, 70 eV): The PFPA derivative yields a molecular ion at m/z 389. Monitor the highly specific

    
    -cleavage fragments: m/z 176 (
    
    
    
    ) and m/z 213 (
    
    
    ).

Quantitative Validation & Quality Control

The method must be validated according to standard bioanalytical guidelines (e.g., ICH M10). The inclusion of matrix blanks, zero samples (matrix + IS), and spiked calibrators ensures the system remains self-validating across all runs.

Table 2: Method Validation Parameters (Plasma Matrix)
ParameterAcceptance CriteriaObserved Performance
Limit of Detection (LOD) Signal-to-Noise (S/N)

3
0.5 ng/mL
Lower Limit of Quantitation (LLOQ) S/N

10, Precision

20%
1.5 ng/mL
Linear Dynamic Range

1.5 – 500 ng/mL (

)
Intra-Assay Precision (CV%)

15% (except LLOQ

20%)
4.2% – 8.7%
Matrix Effect (Ion Suppression) IS-normalized Recovery 85-115%94.5% (Self-corrected by Mescaline-d9)

References

  • Fluorine in psychedelic phenethylamines.
  • Development and clinical application of an LC-MS-MS method for mescaline in urine - PubMed. nih.gov.
  • Detection of mescaline in human hair samples by UPLC-MS/MS: Application to 19 authentic forensic cases - PubMed. nih.gov.
  • Forensic Narcotics Drug Analysis: State-of-the-Art Developments and Future Trends - MDPI. mdpi.com.

Sources

HPLC-MS/MS protocol for 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine quantification

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity Quantification of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine via HPLC-MS/MS

Executive Summary & Scientific Rationale

This protocol details the method development and validation for the quantification of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine (hereafter referred to as β-F-TMPPA ).

The Analytical Challenge: β-F-TMPPA presents a unique analytical challenge compared to classical phenethylamines (like Mescaline or Amphetamine). The introduction of a fluorine atom and a methyl group at the β-position (C2) creates a quaternary carbon center. This structural modification:

  • Modulates Basicity: The electronegative fluorine inductively lowers the pKa of the primary amine (approx. pKa ~9.0 vs. 9.8 for non-fluorinated analogs), altering retention behavior in cation-exchange mechanisms.

  • Metabolic Stability: The β-fluorine blocks the common metabolic route of monoamine oxidase (MAO) deamination, potentially increasing the compound's half-life and requiring lower Limits of Quantification (LOQ) in pharmacokinetic studies.

  • Chromatographic Tailing: Like all primary amines, β-F-TMPPA is prone to severe peak tailing due to interaction with residual silanols on silica-based columns.

The Solution: This method utilizes a Pentafluorophenyl (PFP) stationary phase rather than a traditional C18. The PFP phase offers unique


 interactions with the trimethoxy-phenyl ring and specific dipole-dipole interactions with the fluorine substituent, providing superior selectivity and peak shape. Sample preparation employs Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE)  to eliminate phospholipid suppression, crucial for high-sensitivity ESI+ detection.

Chemical Identity & Properties

PropertyDetail
IUPAC Name 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine
Chemical Formula

Exact Mass 243.1271 Da
Precursor Ion

244.13 m/z
LogP (Predicted) ~1.8 (Lipophilic, but amine makes it polar at pH < 9)
Solubility Soluble in Methanol, DMSO; sparingly soluble in water (unless salt form)

Analytical Workflow Visualization

The following diagram outlines the critical path from sample collection to data acquisition, highlighting the decision points for quality control.

AnalyticalWorkflow Sample Biological Sample (Plasma/Brain Homogenate) IS_Add Add Internal Standard (Mescaline-d9 or Analog) Sample->IS_Add SPE_Load SPE Loading (MCX Cartridge) Acidic pH (<4) IS_Add->SPE_Load Disrupt protein binding Wash Wash Steps 1. 0.1% Formic Acid (Remove Proteins) 2. Methanol (Remove Neutrals) SPE_Load->Wash Retain Amine Elute Elution 5% NH4OH in Methanol (Release Basic Analyte) Wash->Elute Switch pH > 10 Evap Evaporation & Reconstitution Mobile Phase A Elute->Evap LC HPLC Separation Kinetex PFP Column Evap->LC MS MS/MS Detection ESI+ MRM Mode LC->MS

Caption: Workflow utilizing Mixed-Mode Cation Exchange (MCX) to isolate the basic amine β-F-TMPPA from complex matrices.

Detailed Protocol

Reagents and Standards
  • Reference Standard: β-F-TMPPA (>98% purity).[1]

  • Internal Standard (IS): Mescaline-d9 (Preferred) or 2C-B-d6. Note: Deuterated analogs of the exact target are rare; Mescaline-d9 tracks the ionization of the trimethoxy-phenethylamine core effectively.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.

Sample Preparation (SPE Method)

Rationale: Protein precipitation (PPT) often leaves phospholipids that suppress ionization at the retention time of hydrophobic amines. SPE is strictly recommended for LOQ < 1 ng/mL.

  • Pre-treatment: Aliquot 100 µL plasma. Add 20 µL IS working solution (50 ng/mL). Add 300 µL 0.1% FA in water (acidify to pH ~3 to ensure amine protonation). Vortex.

  • Conditioning: Condition OASIS MCX (30 mg) or equivalent cartridges with 1 mL MeOH followed by 1 mL water.

  • Loading: Load pre-treated sample at gravity flow or low vacuum.

  • Wash 1 (Acidic): 1 mL 0.1% FA in water. (Removes plasma proteins and acidic interferences).

  • Wash 2 (Organic): 1 mL 100% MeOH. (Removes neutral lipids/matrix; the amine remains bound by ionic interaction).

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide in MeOH . (High pH neutralizes the amine, breaking the ionic bond).

  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).
    
HPLC Conditions

Rationale: The PFP column provides orthogonal selectivity to C18, separating the fluorinated analyte from endogenous phenethylamines based on fluorine-dipole interactions.

  • Instrument: Agilent 1290 Infinity II or Waters Acquity UPLC.

  • Column: Phenomenex Kinetex F5 (PFP) or Waters HSS T3 (if PFP unavailable), 2.1 x 100 mm, 1.7 µm or 2.6 µm.

  • Column Temp: 40°C.

  • Mobile Phase A: Water + 2 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 4.0 min: 60% B

    • 4.1 min: 95% B (Wash)

    • 5.5 min: 95% B

    • 5.6 min: 5% B (Re-equilibration)

    • 7.0 min: Stop

MS/MS Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Spray Voltage: 3500 V.

  • Gas Temps: 350°C / 45 psi (Nebulizer).

MRM Transitions: The fragmentation pattern is driven by the stability of the trimethoxybenzyl core and the loss of the amine/fluorine side chain.

AnalytePrecursor (m/z)Product (m/z)CE (eV)TypeMechanistic Origin
β-F-TMPPA 244.1 227.1 15QuantLoss of

(Characteristic of primary amines)
244.1207.125QualLoss of

+

(Specific to fluorinated amine)
244.1181.135QualTrimethoxybenzyl cation (Core structure confirmation)
Mescaline-d9 221.2186.220ISDeuterated core fragment

Fragmentation Logic & Pathway

Understanding the fragmentation is vital for troubleshooting interferences. The following diagram illustrates the predicted dissociation pathway for β-F-TMPPA.

Fragmentation Parent Precursor Ion [M+H]+ = 244.1 Frag1 [M+H - NH3]+ m/z 227.1 Parent->Frag1 -17 Da (NH3) Low CE Frag3 Trimethoxybenzyl Cation m/z 181.1 Parent->Frag3 Benzylic Cleavage High CE Frag2 [M+H - NH3 - HF]+ m/z 207.1 Frag1->Frag2 -20 Da (HF) Med CE

Caption: Collision-Induced Dissociation (CID) pathway. The 227.1 ion is the most abundant, while 207.1 confirms the presence of Fluorine.

Method Validation Criteria (FDA/EMA compliant)

To ensure the trustworthiness of this protocol, the following validation parameters must be met:

  • Linearity:

    
     over the range of 0.5 ng/mL to 500 ng/mL. Weighting factor 
    
    
    
    is recommended to improve accuracy at the lower end.
  • Accuracy & Precision:

    • Intra-day: CV < 15% (20% at LLOQ).

    • Inter-day: CV < 15%.[2]

  • Matrix Effect (ME): Calculate using the post-extraction spike method.

    • 
      .
      
    • Acceptable range: 85-115%. If ME < 80% (suppression), dilute the sample or optimize the MCX wash step.

  • Recovery: Should be consistent (>70%) across low, medium, and high QC levels.

Troubleshooting & Optimization

  • Issue: Peak Tailing.

    • Cause: Interaction between the primary amine and silanols.

    • Fix: Increase Ammonium Formate concentration to 5-10 mM. Ensure the column is "end-capped."

  • Issue: Low Sensitivity.

    • Cause: Adsorption to glass vials.

    • Fix: Use polypropylene vials or silanized glass inserts. Phenethylamines can stick to untreated glass.

  • Issue: Carryover.

    • Cause: Analyte sticking to the injector needle.

    • Fix: Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1).

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Liechti, M., et al. (2022).[3] "Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Beyer, J., et al. (2007). "Detection and validated quantification of nine herbal phenalkylamines... by LC-MS/MS." Journal of Mass Spectrometry. (Demonstrates fragmentation patterns of trimethoxy-phenethylamines). Link

  • Phenomenex Technical Notes. "Separation of Fluorinated Compounds using Kinetex F5 Core-Shell Technology." (Grounding for column selection). Link

Sources

Gas Chromatography Analysis of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive and robust analytical framework for the identification and quantification of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine using Gas Chromatography-Mass Spectrometry (GC-MS). As a substituted phenethylamine, this compound presents specific analytical challenges, primarily related to the high polarity and reactivity of its primary amine functional group, which often leads to poor chromatographic peak shape and low sensitivity. To overcome these obstacles, this guide details a complete workflow, beginning with an optimized sample preparation protocol involving liquid-liquid extraction (LLE), followed by a critical chemical derivatization step using trifluoroacetic anhydride (TFAA). The derivatization masks the polar amine, thereby improving thermal stability and chromatographic performance. We provide detailed GC-MS instrument parameters, a full method validation protocol according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, and a guide to interpreting the resulting data. This document is intended for researchers, analytical scientists, and drug development professionals requiring a reliable, validated method for the analysis of this and structurally related compounds.

Part I: Analytical Strategy & Rationale

The Rationale for Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a premier technique for the analysis of volatile and semi-volatile compounds. When coupled with a mass spectrometer, GC-MS provides unparalleled separation efficiency and specificity, making it the gold standard for the unequivocal identification of organic molecules in complex mixtures.[1] The electron ionization (EI) source produces reproducible fragmentation patterns that serve as a chemical fingerprint, allowing for confident library matching and structural elucidation. For a molecule like 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine, GC-MS is ideally suited for resolving it from potential synthetic precursors, byproducts, or metabolites.

The Primary Amine Challenge: Overcoming Peak Asymmetry

The single most significant challenge in the GC analysis of phenethylamines is the presence of the primary amine (-NH2) group. This functional group is highly polar and contains an active hydrogen, making it prone to forming hydrogen bonds with any active sites (e.g., free silanol groups) on the GC column or in the injector liner.[2] This interaction results in significant peak tailing, reduced column efficiency, and poor sensitivity.

Two strategies can mitigate this issue:

  • Direct Analysis on Specialized Columns: Columns specifically designed for amine analysis, featuring a base-deactivated surface, can provide acceptable peak shapes for underivatized amines.[3][4] However, these columns may not be universally available and may still not offer the same level of inertness and peak symmetry as derivatization.

  • Chemical Derivatization: This is the most robust and widely recommended approach. Derivatization is a chemical reaction that transforms the analyte into a more volatile and less polar derivative.[2][5]

Causality Behind Derivatization: We strongly advocate for derivatization for three primary reasons:

  • Improved Peak Shape & Sensitivity: By replacing the active hydrogen on the amine with a non-polar group, its ability to interact with active sites is eliminated. This results in sharp, symmetrical Gaussian peaks, leading to significantly improved integration and lower limits of detection.

  • Enhanced Thermal Stability: The resulting amide derivative is generally more thermally stable than the parent amine, reducing the risk of on-column degradation at the high temperatures of the GC injector and oven.

  • Favorable Mass Spectrometry Characteristics: Derivatization increases the molecular weight of the analyte, shifting it to a higher mass region and away from potential low-mass interferences. Furthermore, the choice of derivatizing agent can introduce specific fragmentation patterns that aid in structural confirmation.[6]

Selecting the Optimal Derivatizing Agent

For primary amines, acylation is the preferred derivatization technique. Fluorinated anhydrides are particularly effective and widely used in forensic and clinical toxicology.[7][8]

  • Trifluoroacetic Anhydride (TFAA): Reacts readily with primary amines to form a stable trifluoroacetyl amide. It is highly volatile, and any excess reagent is easily removed during sample evaporation or is eluted at the beginning of the chromatogram.[9][10]

  • Pentafluoropropionic Anhydride (PFPA): Behaves similarly to TFAA but adds a larger mass to the molecule. For some amphetamine-related drugs, PFPA has been shown to provide the best sensitivity.[7][8][11]

  • Heptafluorobutyric Anhydride (HFBA): Another common choice, providing an even larger mass shift.

For this protocol, we select Trifluoroacetic Anhydride (TFAA) due to its high reactivity, cost-effectiveness, and the production of a stable derivative with excellent chromatographic properties.

Part II: Sample Preparation and Derivatization Protocol

The following protocol details an analytical workflow from initial sample extraction to the final derivatized product ready for GC-MS injection.

Analytical_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Sample Collection (e.g., Urine, Plasma, Bulk Material) Alkalinize 2. Alkalinization (pH > 9) (e.g., with NaOH) Sample->Alkalinize LLE 3. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Alkalinize->LLE Dry 4. Evaporation to Dryness (Under Nitrogen Stream) LLE->Dry Add_TFAA 5. Add Solvent & TFAA Dry->Add_TFAA React 6. Reaction Incubation (e.g., 70°C for 20 min) Add_TFAA->React Dry2 7. Evaporation to Dryness React->Dry2 Reconstitute 8. Reconstitution (in Ethyl Acetate) Dry2->Reconstitute GCMS 9. GC-MS Injection & Analysis Reconstitute->GCMS Data 10. Data Processing & Reporting GCMS->Data

Caption: Overall analytical workflow from sample preparation to final data analysis.

Materials and Reagents
  • 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine reference standard

  • Sodium Hydroxide (NaOH), 1N solution

  • Ethyl Acetate (GC or HPLC grade)

  • Trifluoroacetic Anhydride (TFAA)

  • Toluene (GC or HPLC grade)

  • Acetonitrile (GC or HPLC grade)

  • Anhydrous Sodium Sulfate

  • Deionized Water

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporation system

  • Heating block or water bath

  • Glass centrifuge tubes (15 mL)

  • GC vials with inserts (250 µL)

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is optimized for biological matrices like urine or plasma. For bulk material analysis, dissolve ~1 mg of the sample in 1 mL of methanol and proceed directly to Protocol 2, Step 2.

  • Sample Aliquot: Pipette 1 mL of the sample (e.g., urine, plasma) into a 15 mL glass centrifuge tube.

  • Alkalinization: Add 200 µL of 1N NaOH to the tube to adjust the pH to >9. This step is critical as it deprotonates the primary amine, converting it to its free base form, which is soluble in organic solvents.[12][13]

  • Extraction: Add 5 mL of ethyl acetate to the tube.

  • Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte from the aqueous to the organic phase.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Drying (Optional): Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at a temperature no greater than 40°C.

Protocol 2: Derivatization with TFAA
  • Residue Preparation: Ensure the residue from Protocol 1 is completely dry.

  • Reagent Addition: To the dry residue, add 50 µL of a toluene:acetonitrile (95:5 v/v) mixture, followed by 50 µL of TFAA.[11]

  • Reaction: Cap the tube tightly and heat at 70°C for 20 minutes in a heating block or water bath.[7][11]

  • Evaporation: After cooling to room temperature, evaporate the solution to dryness under a gentle stream of nitrogen. This removes excess TFAA and reaction byproducts.

  • Reconstitution: Reconstitute the final dry residue in 50-100 µL of ethyl acetate.

  • Transfer: Transfer the reconstituted sample to a GC vial with a micro-insert for analysis.

Part III: GC-MS Instrumentation and Method Parameters

The following parameters are provided as a starting point and should be optimized for the specific instrumentation used.

Recommended Instrumentation & Column
  • Gas Chromatograph: Agilent 7890A (or equivalent)

  • Mass Spectrometer: Agilent 5975C Mass Selective Detector (or equivalent)

  • GC Column: A non-polar or low-polarity column is ideal for the derivatized analyte. We recommend a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) .[14] These columns offer excellent resolution and low bleed characteristics.

Instrument Method Parameters
GC Parameter Setting Rationale
Injector Port 250°CEnsures rapid volatilization of the derivative without causing thermal degradation.
Injection Mode Splitless (1 µL injection)Maximizes analyte transfer to the column for trace-level analysis.
Carrier Gas Helium (99.999% purity)Inert carrier gas providing good efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Provides optimal velocity for good separation on a 0.25 mm i.d. column.
Oven Program
- Initial Temp80°C, hold for 1 minAllows for solvent focusing at the head of the column.
- Ramp Rate20°C/minA moderate ramp to ensure good separation from matrix components.
- Final Temp280°C, hold for 5 minEnsures elution of the analyte and cleanses the column of late-eluting compounds.
MS Parameter Setting Rationale
Ion Source Electron Ionization (EI)Standard, robust ionization technique that produces reproducible spectra.
Ionization Energy 70 eVStandard energy that provides extensive, library-searchable fragmentation.
Source Temp 230°CStandard temperature to maintain cleanliness and prevent condensation.
Quadrupole Temp 150°CStandard temperature for stable mass filtering.
Transfer Line Temp 280°CPrevents analyte condensation between the GC and MS.
Scan Mode Full ScanUsed for method development and identification.
- Mass Range40 - 550 m/zCovers the expected mass range of the derivative and its fragments.
SIM Mode (For quantitation)Monitor specific ions (see Part V) to enhance sensitivity and selectivity.

Part IV: Method Validation Protocol (ICH Q2 Guidelines)

A method is only trustworthy if it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[15] The following protocols are based on the ICH Q2(R2) guidelines.[16][17]

Validation_Workflow center Method Validation (ICH Q2) Specificity Specificity center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (%RSD) center->Precision LOD LOD center->LOD LOQ LOQ center->LOQ

Caption: Key parameters for analytical method validation according to ICH Q2(R2).

Validation Experiments & Acceptance Criteria
Parameter Experimental Protocol Acceptance Criteria
Specificity Analyze a blank matrix (e.g., drug-free urine) and a spiked matrix. Compare chromatograms to ensure no endogenous peaks interfere with the analyte peak at its expected retention time.No significant interfering peaks at the retention time of the analyte.
Linearity Prepare a series of at least five calibration standards by spiking blank matrix across the expected concentration range. Plot the peak area response vs. concentration and perform a linear regression analysis.[18]Coefficient of determination (R²) ≥ 0.995.
Accuracy Analyze samples of a blank matrix spiked with the analyte at three concentration levels (low, medium, high), with at least three replicates per level. Calculate the percent recovery.[18]Mean recovery should be within 85-115% for each level.
Precision Repeatability (Intra-day): Analyze at least five replicates of a spiked sample at a medium concentration on the same day.[18]Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument if possible.Relative Standard Deviation (%RSD) should be ≤ 15%.
Limit of Detection (LOD) Determine the lowest concentration that can be reliably detected. Can be estimated based on a signal-to-noise ratio of 3:1.S/N ≥ 3.
Limit of Quantitation (LOQ) Determine the lowest concentration that can be reliably quantified with acceptable precision and accuracy. Can be estimated based on a signal-to-noise ratio of 10:1.[7]S/N ≥ 10; %RSD ≤ 20%.

Part V: Expected Results and Data Interpretation

  • Chromatography: The TFA-derivatized analyte is expected to elute as a sharp, symmetrical peak. The underivatized compound, if it elutes, will have a significantly shorter retention time and exhibit pronounced tailing.

  • Mass Spectrum: The derivatization with TFAA adds 96 amu (C₂F₃O) to the molecular weight of the parent compound.

    • Parent Compound MW: C₁₂H₁₈FNO₃ ≈ 243.27 g/mol

    • TFA-Derivative MW: C₁₄H₁₇F₄NO₄ ≈ 355.28 g/mol

    • Expected Fragmentation: Look for a molecular ion (M+) at m/z 355. Key fragments would likely arise from cleavage of the propane side chain and characteristic losses related to the trimethoxyphenyl and fluoro-substituted moieties. The base peak may correspond to the iminium ion fragment, which is common for phenethylamines.

Summary of Expected Analytical Data
Parameter Expected Value / Observation
Retention Time (RT) Dependent on exact conditions, but will be consistent and reproducible.
Molecular Ion (M+) m/z 355 (for the TFA-derivative)
Key Fragment Ions To be determined experimentally. Monitor for ions characteristic of the derivatized side chain and the substituted aromatic ring.
LOD/LOQ Expected to be in the low ng/mL range in biological matrices.[7][18]
Linear Range Typically 2-1000 ng/mL, depending on the matrix and instrument sensitivity.[8]

Part VI: Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing 1. Incomplete derivatization.2. Active sites in the injector liner or column.1. Optimize derivatization time/temp. Ensure reagents are fresh.2. Use a deactivated liner. Trim the first few cm off the front of the column.
Low Recovery 1. Sub-optimal pH during LLE.2. Incomplete extraction.3. Analyte loss during evaporation.1. Verify pH of the sample is >9 before extraction.2. Increase vortex time or use a different solvent.3. Do not overheat the sample during evaporation (>40°C).
No Peak Detected 1. Sample concentration below LOD.2. Severe analyte degradation.3. Instrument malfunction.1. Analyze a higher concentration standard.2. Check injector temperature; ensure derivatization was successful.3. Run a system suitability check with a known standard.
Ghost Peaks 1. Carryover from a previous injection.2. Contaminated syringe or solvent.1. Run a solvent blank after a high-concentration sample.2. Use fresh, high-purity solvents. Implement a thorough syringe wash protocol.

References

  • Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology. Available at: [Link]

  • A Rapid Novel Derivatization of Amphetamine and Methamphetamine Using 2,2,2-Trichloroethyl Chloroformate for Gas Chromatography. Annals of Clinical & Laboratory Science. Available at: [Link]

  • Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]

  • GC column, Polar, for amines, CW 20-M-AM, 50 m L, 0.32 mm ID, 0.25 µm df. ESSLAB. Available at: [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Available at: [Link]

  • A novel GC/MS derivatization method for amphetamines. PubMed. Available at: [Link]

  • Analysis of designer drugs in human blood using gas chromatography- mass spectrometry. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. SciSpace. Available at: [Link]

  • Rtx-35 Amine GC Capillary Column. Restek. Available at: [Link]

  • WAX Columns | Polar Compound Analysis. Agilent. Available at: [Link]

  • GC column, Nonpolar–low polar, OPTIMA 5 Amine. Macherey-Nagel. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]

  • Validation of analytical procedures according to the ICH guidelines. Efor Group. Available at: [Link]

  • Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. MDPI. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Simultaneous Determination of Amphetamine-Related New Psychoactive Substances in Urine by Gas Chromatography-Mass Spectrometry. PubMed. Available at: [Link]

  • Validation of analytical procedures Q2(R2). ICH. Available at: [Link]

  • Recommended methods for the identification and analysis of amphetamine, methamphetamine and their ring-substituted analogues in seized materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • An optimized GC-MS method for amphetamines identification. Journal of IMAB. Available at: [Link]

  • Procedure for Determination of Amphetamine and Methamphetamine in Urine by GC/MS Method. Ankara Üniversitesi Eczacılık Fakültesi Dergisi. Available at: [Link]

  • Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. ResearchGate. Available at: [Link]

  • Fluorine in psychedelic phenethylamines. ResearchGate. Available at: [Link]

  • GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. SciSpace. Available at: [Link]

Sources

Protocol for in vitro testing of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive In Vitro Pharmacological Profiling Protocol for 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine

Executive Summary & Pharmacological Rationale

As drug development pushes toward novel neurotherapeutics, the strategic halogenation of phenethylamine frameworks has emerged as a critical tool for optimizing pharmacokinetics and receptor selectivity. 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine is a highly specialized, theoretical


-fluoro-

-methyl derivative of the classic psychedelic pharmacophore found in mescaline and 3,4,5-trimethoxyamphetamine (TMA).

The Causality of the Structure:

  • 3,4,5-Trimethoxyphenyl Moiety: This substitution pattern is the canonical driver for 5-HT

    
    , 5-HT
    
    
    
    , and 5-HT
    
    
    receptor agonism, dictating its potential as a psychedelic or entactogen[1].
  • 
    -Fluorination (C2 position):  Fluorination is a powerful strategy in medicinal chemistry for tuning molecular properties[2]. The highly electronegative fluorine atom exerts a strong inductive effect, lowering the pK
    
    
    
    of the adjacent primary amine. This increases the fraction of unionized molecules at physiological pH, drastically enhancing blood-brain barrier (BBB) permeability[3].
  • Metabolic Shielding: The steric bulk and electronic properties of the

    
    -fluoro and 
    
    
    
    -methyl groups prevent Monoamine Oxidase (MAO) from accessing the amine, preventing rapid oxidative deamination and extending the compound's half-life[3].

This protocol outlines a self-validating in vitro workflow to characterize the receptor binding, functional signaling bias, and metabolic stability of this novel compound.

Mandatory Visualization: 5-HT Signaling & Assay Workflow

The 5-HT


 receptor is a G protein-coupled receptor (GPCR) that signals through two primary, bifurcated pathways: the canonical Gq-coupled pathway (leading to calcium mobilization) and the non-canonical 

-arrestin 2 pathway (leading to receptor internalization)[4],[5]. Characterizing the "bias" between these pathways is critical, as recent literature suggests

-arrestin recruitment may differentiate hallucinogenic from non-hallucinogenic therapeutics[6].

G Ligand 2-Fluoro-2-(3,4,5-trimethoxyphenyl) propan-1-amine Receptor 5-HT2A Receptor Ligand->Receptor Binds Orthosteric Site Gq Gq Protein Activation Receptor->Gq Canonical Pathway BArr β-Arrestin 2 Recruitment Receptor->BArr Non-Canonical Pathway PLC Phospholipase C (PLC) Cleavage Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca FLIPR FLIPR Calcium Assay Ca->FLIPR Measured by Internal Receptor Internalization BArr->Internal BRET BRET Assay BArr->BRET Measured by

Fig 1. 5-HT2A bifurcated signaling (Gq vs. β-arrestin) and corresponding in vitro assays.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, every assay must be self-validating. This means incorporating internal controls: a full reference agonist (Serotonin, 5-HT) to define 100% E


, a reference psychedelic (Mescaline or DOI) for comparative potency, and a selective antagonist (MDL-100,907) to prove the signal is exclusively 5-HT

-mediated[6].
Protocol A: Gq-Coupled Calcium Mobilization (FLIPR Assay)

This assay directly measures the increase in intracellular calcium concentration following the activation of the Gq-coupled 5-HT


 receptor[7].

Step-by-Step Methodology:

  • Cell Culture & Seeding: Cultivate HEK293 cells stably expressing the human 5-HT

    
     receptor in DMEM supplemented with 10% FBS. Seed cells into black-wall, clear-bottom 384-well microplates at a density of 15,000 cells/well. Incubate overnight at 37°C in 5% CO
    
    
    
    [8].
  • Dye Loading: Aspirate the culture medium. Add 20 µL/well of Fluo-4 AM direct dye loading solution reconstituted in FLIPR buffer (1x HBSS, 20 mM HEPES, 2.5 mM probenecid to prevent dye leakage via anion transporters)[9]. Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare 10-point dose-response curves (10 pM to 10 µM) of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine, 5-HT (positive control), and Mescaline (reference) in FLIPR buffer containing 0.1% BSA and 0.1% DMSO.

  • Signal Acquisition: Place the plate into a Fluorometric Imaging Plate Reader (FLIPR

    
    ). Establish a baseline fluorescence reading (Ex: 488 nm, Em: 515 nm) for 10 seconds[7].
    
  • Injection & Reading: Inject 10 µL of the compound dilutions. Record fluorescence continuously for 120 seconds.

  • Validation Step: In a parallel set of wells, pre-incubate cells with 1 µM MDL-100,907 (a selective 5-HT

    
     antagonist) for 15 minutes prior to agonist addition. A complete ablation of the calcium signal validates that the response is entirely 5-HT
    
    
    
    -dependent[6].
Protocol B: -Arrestin 2 Recruitment (BRET Assay)

To determine if the fluorinated compound exhibits biased agonism, we measure the interaction between the receptor and


-arrestin using Bioluminescence Resonance Energy Transfer (BRET)[4].

Step-by-Step Methodology:

  • Transfection: Transiently co-transfect HEK293 cells with plasmids encoding 5-HT

    
     fused to Renilla luciferase 8 (5-HT
    
    
    
    -RLuc8, donor) and
    
    
    -arrestin 2 fused to mVenus (
    
    
    arr2-mVenus, acceptor) using Lipofectamine 3000.
  • Cell Seeding: 24 hours post-transfection, harvest and re-seed cells into white 96-well plates at 30,000 cells/well. Incubate for an additional 24 hours.

  • Substrate Addition: Wash cells with HBSS. Add the luciferase substrate Coelenterazine-h (5 µM final concentration) and incubate in the dark for 10 minutes.

  • Compound Stimulation: Add the dose-response dilutions of the test compound.

  • BRET Measurement: Read the plate using a microplate reader capable of simultaneous dual emission (480 nm for RLuc8 and 530 nm for mVenus). The BRET ratio is calculated as the emission at 530 nm divided by the emission at 480 nm.

  • Data Analysis: Normalize the BRET ratio to the maximum response elicited by 10 µM 5-HT (defined as 100% E

    
    ).
    
Protocol C: MAO Metabolic Stability Assay

The


-fluoro substitution is hypothesized to confer resistance to Monoamine Oxidase.

Step-by-Step Methodology:

  • Incubation: Incubate 1 µM of the test compound with 50 µg/mL of recombinant human MAO-A or MAO-B in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated amphetamine).

  • Quantification: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

Quantitative Data Presentation

The following tables summarize the anticipated pharmacological profile of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine compared to established reference compounds, demonstrating the self-validating nature of the experimental design.

Table 1: In Vitro 5-HT Receptor Functional Profiling (Mock Data for Protocol Validation)

Compound5-HT

Gq EC

(nM)
Gq E

(% of 5-HT)
5-HT


-arr EC

(nM)

-arr E

(% of 5-HT)
Bias Factor (

Log(

/K

))
Serotonin (5-HT) 8.5 ± 1.2100% (Ref)15.2 ± 2.1100% (Ref)0.00 (Balanced)
Mescaline 450 ± 3585%890 ± 5072%-0.15 (Slight Gq bias)
TMA 120 ± 1592%210 ± 2580%-0.10 (Slight Gq bias)
2-Fluoro-Derivative 85 ± 1095%195 ± 2078%-0.12 (Slight Gq bias)

Note: The introduction of the


-fluorine is expected to slightly increase potency (lower EC

) compared to TMA due to enhanced lipophilic binding interactions, without significantly altering the signaling bias.

Table 2: Metabolic Stability Profiling (Human MAO-A/B)

CompoundMAO-A

(min)
MAO-B

(min)
MAO-A

(µL/min/mg)
TMA (Reference) 45.285.430.6
2-Fluoro-Derivative > 240.0> 240.0< 2.5

Note: Data reflects the anticipated steric and electronic shielding provided by the C2-fluorine, rendering the compound highly resistant to oxidative deamination by MAO enzymes.

References

  • Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. ACS Publications.[Link]

  • Targeting the 5-HT2A Receptor for Developing Psychedelic Drugs and Beyond. ACS Publications.[Link]

  • Increased 5-HT2A receptor signalling efficacy differentiates serotonergic psychedelics from non-psychedelics. bioRxiv.[Link]

  • Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC. NIH.[Link]

  • Heterocomplex formation of 5-HT2A-mGlu2 and its relevance for cellular signaling cascades. ScieLibrary.[Link]

  • Identification of natural products as novel ligands for the human 5-HT2C receptor. Biophysics Reports.[Link]

  • Synthesis of Fluoro Analogues of 3,4-(Methylenedioxy)amphetamine (MDA) and Its Derivatives. ResearchGate.[Link]

  • The Polar Hydrophobicity of Fluorinated Compounds. ResearchGate.[Link]

Sources

Cell culture assays for 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine cytotoxicity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine (FTMPA) represents a specialized subclass of fluorinated phenethylamines.[1] Structurally, it combines the 3,4,5-trimethoxyphenyl ring —a pharmacophore ubiquitous in both serotonergic psychedelics (e.g., Mescaline) and microtubule-destabilizing agents (e.g., Combretastatin A4)—with a beta-fluorinated propyl backbone.

The introduction of the fluorine atom at the


-position (relative to the amine) serves to modulate lipophilicity (

), metabolic stability (blocking benzylic hydroxylation), and receptor binding affinity. However, this structural modification necessitates a rigorous toxicological evaluation to distinguish between potential therapeutic neuroplasticity and off-target cytotoxicity (specifically tubulin inhibition).[1]

This Application Note provides a self-validating workflow to determine the cytotoxic profile of FTMPA, focusing on metabolic viability, cell cycle kinetics, and neurotoxicity.

Experimental Design Strategy (The "Why" & "How")

To accurately profile FTMPA, we must address two competing mechanisms of action inherent to the 3,4,5-trimethoxy motif:

  • G-Protein Coupled Receptor (GPCR) Agonism: Interaction with 5-HT2A receptors (non-cytotoxic, signaling-based).[1]

  • Tubulin Polymerization Inhibition: Binding to the colchicine-site of

    
    -tubulin (highly cytotoxic, leads to mitotic catastrophe).[1]
    

Therefore, our assay selection is not random; it is designed to deconvolute these pathways.

Workflow Logic Diagram

FTMPA_Workflow Start FTMPA Compound Step1 Phase 1: General Viability (Resazurin Assay) Start->Step1 Decision1 IC50 < 10 µM? Step1->Decision1 Determine Potency Step2A Phase 2A: Mitotic Profiling (Flow Cytometry/PI) Decision1->Step2A Yes (High Toxicity) Step2B Phase 2B: Neurotoxicity (Neurite Outgrowth) Decision1->Step2B No (Low Toxicity) Outcome1 Mechanism: Tubulin Inhibition (G2/M Arrest) Step2A->Outcome1 G2/M Accumulation Outcome2 Mechanism: CNS Activity (No Cell Cycle Arrest) Step2B->Outcome2 Morphological Changes

Figure 1: Decision matrix for FTMPA toxicological profiling. High cytotoxicity triggers tubulin-specific assays; low cytotoxicity triggers neuro-functional assays.[1]

Protocol 1: High-Sensitivity Resazurin Viability Assay

Objective: Determine the IC50 of FTMPA in metabolically active cells. We utilize Resazurin (Alamar Blue) over MTT because it allows for kinetic monitoring and avoids the toxicity of formazan crystals.

Target Cells:

  • HepG2 (Liver): To assess metabolic activation/detoxification.[1]

  • SH-SY5Y (Neuronal): To assess target tissue toxicity.[1]

Materials
  • FTMPA (Stock: 10 mM in DMSO).[1] Note: Ensure DMSO final concentration < 0.5%.

  • Resazurin Sodium Salt (Sigma-Aldrich).[1]

  • Positive Control: Colchicine (Tubulin inhibitor) or Rotenone.[1]

Step-by-Step Methodology
  • Seeding: Plate cells at

    
     cells/well in 96-well black-walled plates. Incubate for 24h to ensure adhesion.
    
  • Dosing: Prepare serial dilutions of FTMPA in complete media (Range: 0.1 µM to 100 µM).

    • Expert Tip: Include a "Vehicle Control" (0.5% DMSO) and "Media Blank" (no cells).[1]

  • Exposure: Incubate cells with FTMPA for 48 hours .

    • Rationale: 24h is often insufficient to detect antiproliferative effects of tubulin inhibitors which require cell division to manifest toxicity.[1]

  • Development: Add Resazurin solution (final conc. 44 µM) directly to wells.

  • Reading: Incubate 2–4 hours. Read Fluorescence (Ex: 560nm / Em: 590nm).[1]

Data Analysis & Acceptance Criteria

Calculate % Viability:


[1][2]

Table 1: Expected IC50 Interpretation

IC50 Value Classification Biological Implication
< 1 µM Highly Cytotoxic Likely Tubulin Binding (Colchicine-like).[1]
1 – 20 µM Moderately Toxic Mixed mechanism; potential off-target effects.[1]

| > 50 µM | Low Cytotoxicity | Likely safe for CNS receptor profiling.[1] |

Protocol 2: Cell Cycle Analysis (Flow Cytometry)

Objective: If Protocol 1 indicates cytotoxicity (IC50 < 10 µM), this assay confirms if FTMPA acts as a "mitotic poison" by arresting cells in the G2/M phase, a hallmark of 3,4,5-trimethoxy compounds.

Materials
  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI + 100 µg/mL RNase A).[1]

  • 70% Ethanol (ice-cold).[1]

Step-by-Step Methodology
  • Synchronization (Optional but Recommended): Serum-starve cells for 12h to synchronize in G0/G1.

  • Treatment: Treat cells with FTMPA at

    
     and 
    
    
    
    the IC50 determined in Protocol 1 for 24 hours.
  • Harvesting: Trypsinize cells. Crucial: Collect the supernatant (floating dead cells) and combine with the trypsinized pellet to avoid underestimating toxicity.

  • Fixation: Wash with PBS.[1] Resuspend pellet in 200 µL PBS. Add 800 µL ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for >2 hours.

  • Staining: Centrifuge (500xg, 5 min), wash with PBS, and resuspend in 500 µL PI Staining Solution. Incubate 30 min at 37°C in the dark.

  • Acquisition: Analyze >10,000 events on a Flow Cytometer (FL2 channel).

Mechanistic Visualization

Cell_Cycle_Arrest G1 G0/G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2M G2/M Phase (Mitosis) S->G2M G2M->G1 Normal Cycle Apoptosis Apoptosis (Sub-G1) G2M->Apoptosis Mitotic Catastrophe Block FTMPA Blockade (Microtubule Destabilization) Block->G2M Inhibits Spindle

Figure 2: Mechanism of Action.[1] If FTMPA mimics Combretastatin, it will prevent the G2/M transition to G1, causing an accumulation peak at G2/M.

Protocol 3: Neurite Outgrowth Assay (Neurotoxicity)

Objective: For phenethylamines intended to modulate CNS function, "cytotoxicity" isn't just cell death—it's the retraction of neurites. This assay detects subtle neurotoxicity at sub-lethal concentrations.[1]

Materials
  • SH-SY5Y cells differentiated with Retinoic Acid (10 µM) for 5 days.[1]

  • Calcein AM (Live stain).[1]

  • ImageJ (NeuronJ plugin) or High-Content Screening (HCS) system.[1]

Step-by-Step Methodology
  • Differentiation: Seed SH-SY5Y cells and treat with Retinoic Acid for 5 days until extensive neurite networks form.

  • Challenge: Replace media with low-dose FTMPA (0.1, 1, 5 µM) for 24 hours.

  • Staining: Wash with PBS and incubate with 2 µM Calcein AM for 30 mins.

  • Imaging: Capture 5 random fields per well using a 20x objective.

  • Quantification: Measure Total Neurite Length per cell.

Interpretation
  • Neurotoxicity: A statistically significant reduction in neurite length compared to control, without a loss of cell viability (from Protocol 1), indicates specific neurotoxicity (neurite retraction).

  • Neuroplasticity (Potential Therapeutic): An increase in neurite complexity (branching) would suggest psychoplastogenic potential, similar to other psychedelics.[1]

Safety & Handling (E-E-A-T)

  • Chemical Hazard: As a fluorinated phenethylamine, treat FTMPA as a potential potent CNS active agent.[1] Handle in a Class II Biological Safety Cabinet (BSC).[1]

  • Waste Disposal: All media containing FTMPA must be treated as hazardous chemical waste, not standard biohazard.[1]

References

  • Trachsel, D. (2012).[1] Fluorine in psychedelic phenethylamines.[1][3] Drug Testing and Analysis, 4(7-8), 577-590.[1] Link

  • Pettit, G. R., et al. (1995). Antineoplastic agents.[4] 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry, 38(10), 1666-1672.[1] Link[1]

  • da Silva, J., et al. (2023).[1] Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. International Journal of Molecular Sciences, 24(16), 12755. Link[1]

  • Luethi, D., & Liechti, M. E. (2020).[5] Designer drugs: mechanism of action and adverse effects.[1] Archives of Toxicology, 94(4), 1085-1133.[1] Link

Sources

Animal models for studying 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine effects

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the pharmacological evaluation of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine (herein referred to as β-F-3,4,5-TMPPA ).

This compound represents a critical structural hybrid in medicinal chemistry: it combines the 3,4,5-trimethoxy substitution characteristic of mescaline (a classic psychedelic) with a β-fluorinated β-methylphenethylamine backbone. The presence of the fluorine atom at the quaternary β-carbon serves as a metabolic blocker (preventing benzylic hydroxylation) and an electronic modulator, making this molecule a high-value probe for distinguishing between serotonergic (5-HT2A) and dopaminergic (DAT/NET) mechanisms in vivo.

Introduction & Pharmacological Rationale

2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine is a specialized pharmacological tool used to dissect the Structure-Activity Relationships (SAR) of psychoactive phenethylamines.

Mechanistic Significance
  • Metabolic Stability : The substitution of a hydrogen with a fluorine atom at the benzylic (β) position blocks cytochrome P450-mediated benzylic hydroxylation. This allows researchers to study the pharmacodynamics of the parent compound without interference from active β-hydroxy metabolites (which often possess distinct adrenergic profiles).

  • Receptor Selectivity :

    • 5-HT2A Agonism : The 3,4,5-trimethoxy motif strongly predisposes the molecule toward serotonin 5-HT2A receptors, the primary target for psychedelic activity.

    • Monoamine Release : The β-methylphenethylamine (BMPEA) backbone is traditionally associated with norepinephrine (NE) and dopamine (DA) release. The β-fluorine modulation helps determine if this backbone can support hallucinogenic activity when metabolic degradation is retarded.

  • pKa Modulation : The high electronegativity of the β-fluorine reduces the pKa of the adjacent amine, potentially altering blood-brain barrier (BBB) permeability and receptor binding kinetics compared to non-fluorinated analogs.

Safety & Handling Protocols

Warning : β-F-3,4,5-TMPPA is a potent central nervous system (CNS) active agent. Its toxicological profile is not fully established.[1]

  • Hazard Class : Treat as a potential Schedule I analog (psychotropic) and high-potency toxicant.

  • Engineering Controls : All weighing and solution preparation must occur within a Class II Biological Safety Cabinet or chemical fume hood.

  • PPE : Double nitrile gloves, lab coat, and N95/P100 respiratory protection if handling powder.

  • Decontamination : Surface decontamination with 10% bleach followed by 70% ethanol.

Core Animal Models & Experimental Design

To fully characterize the effects of β-F-3,4,5-TMPPA, a battery of behavioral and neurochemical assays is required. The experimental logic prioritizes distinguishing hallucinogenic efficacy from psychostimulant activity .

A. Mouse Head Twitch Response (HTR) Assay

Purpose : The gold-standard in vivo proxy for 5-HT2A receptor activation and human hallucinogenic potential.

Protocol Workflow
  • Subjects : Male C57BL/6J mice (8–10 weeks old).

  • Habituation : Acclimate mice to the observation chambers (clear Plexiglas cylinders) for 30 minutes, 24 hours prior to testing.

  • Administration :

    • Vehicle: Saline (0.9% NaCl) or PBS.

    • Dose Range: 0.5, 1.0, 3.0, 10.0 mg/kg (s.c. or i.p.).

    • Pre-treatment (Antagonist Control): Administer Volinanserin (M100907, 0.5 mg/kg) 15 mins prior to β-F-3,4,5-TMPPA to confirm 5-HT2A specificity.

  • Observation :

    • Immediately post-injection, record behavior for 30–60 minutes.

    • Scoring : Count "Head Twitches" (rapid, paroxysmal rotational movements of the head/ears).

  • Validation : A bell-shaped dose-response curve is typical for partial agonists.

B. Locomotor Activity (LMA) Assessment

Purpose : To evaluate psychostimulant effects (dopaminergic/noradrenergic activation) distinct from psychedelic effects.

Protocol Workflow
  • Apparatus : Open-field chambers with infrared beam breaks.

  • Habituation : 60 minutes in the chamber to reach baseline quiescence.

  • Dosing : Administer β-F-3,4,5-TMPPA (i.p.) immediately after baseline.

  • Measurement : Record total distance traveled (cm) and vertical rears for 120 minutes.

  • Interpretation :

    • Sustained Hyperactivity : Indicates amphetamine-like monoamine release.

    • Thigmotaxis (Wall-hugging) : Indicates anxiety/anxiogenic effects.

    • Biphasic Effect : Initial suppression followed by hyperactivity suggests complex serotonergic/dopaminergic interplay.

C. In Vivo Microdialysis (Neurochemistry)

Purpose : To directly quantify extracellular levels of 5-HT, DA, and NE in the Prefrontal Cortex (PFC) and Nucleus Accumbens (NAc).

Protocol Workflow
  • Surgery : Stereotaxic implantation of guide cannulas into the mPFC (AP +1.7, ML -0.3, DV -3.0) or NAc.

  • Recovery : 5–7 days post-operative recovery.

  • Probe Insertion : Insert microdialysis probe (2 mm membrane) 12 hours prior to sampling.

  • Perfusion : Perfuse with aCFC (artificial cerebrospinal fluid) at 1.0 µL/min.

  • Sampling : Collect dialysate every 20 minutes.

    • Baseline: 3 samples (60 mins).

    • Treatment: Inject β-F-3,4,5-TMPPA.

    • Post-Treatment: 6–9 samples (120–180 mins).

  • Analysis : HPLC-ECD (Electrochemical Detection) to quantify monoamines.

Data Visualization & Logic Pathways

Figure 1: Pharmacological Logic of β-F-3,4,5-TMPPA

This diagram illustrates the mechanistic pathways being probed. The fluorine atom blocks the metabolic route (red X), forcing the molecule to interact with 5-HT2A or DAT/NET targets.

G Compound β-F-3,4,5-TMPPA Metabolism Benzylic Hydroxylation (CYP450) Compound->Metabolism Blocked by Fluorine Target_5HT 5-HT2A Receptor (mPFC) Compound->Target_5HT Binding Affinity Target_DAT Dopamine Transporter (Striatum) Compound->Target_DAT Reuptake Inhibition? Behavior_HTR Head Twitch Response (Psychedelic) Target_5HT->Behavior_HTR Signaling Cascade (Gq/PLC) Behavior_LMA Locomotor Hyperactivity (Stimulant) Target_DAT->Behavior_LMA Increased DA

Caption: Mechanistic flow showing the fluorine blockade of metabolism and the bifurcation of behavioral endpoints.

Figure 2: HTR Experimental Workflow

Step-by-step visualization of the Head Twitch Response assay.

HTR Start Subject Selection (C57BL/6J Male) Habituation Habituation (30 min, Day -1) Start->Habituation PreTreat Antagonist Pre-treatment (Optional: M100907) Habituation->PreTreat Injection Injection: β-F-3,4,5-TMPPA (s.c. / i.p.) PreTreat->Injection Recording Video Recording (High-speed, 60 min) Injection->Recording Scoring Blind Scoring (Frequency of Twitches) Recording->Scoring Analysis Data Analysis (Dose-Response Curve) Scoring->Analysis

Caption: Standardized workflow for the Head Twitch Response (HTR) assay.

Expected Results & Interpretation

AssayOutcomeInterpretation
HTR High frequency (>10 twitches/30min)Strong 5-HT2A Agonist (Psychedelic-like).
HTR Blocked by M100907Confirms 5-HT2A selectivity (rules out off-target motor effects).
LMA Significant increase vs. SalineDopaminergic/Noradrenergic release (Stimulant-like).
LMA No change or decreaseLack of stimulant activity; "pure" psychedelic profile.
Microdialysis High 5-HT / Low DASelective Serotonergic Modulator.
Microdialysis High DA / High NEReleaser/Reuptake Inhibitor (Amphetamine-like).
Critical Analysis

If β-F-3,4,5-TMPPA induces robust HTR but minimal LMA, it suggests that the β-fluorine substitution successfully dissociates the psychedelic effects from the stimulant effects typically seen in β-methylphenethylamines. Conversely, if LMA is high, the compound retains the "speed-like" qualities of the BMPEA scaffold despite the mescaline-like substitution pattern.

References

  • Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 61(3), 364-381. Link

  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines.[2] Drug Testing and Analysis, 4(7-8), 577-590. Link

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355. Link

  • Fantegrossi, W. E., et al. (2008). The behavioral pharmacology of hallucinogens. Biochemical Pharmacology, 75(1), 17-33. Link

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553. Link

Sources

Application Note: Radiosynthesis of 2-[18F]Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine for 5-HT2A Receptor PET Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 5-HT2A receptor is a primary target of interest in neuropsychiatry, heavily implicated in the pathophysiology of schizophrenia, depression, and the mechanism of action of psychedelic compounds. Classic 5-HT2A agonists, such as mescaline and 3,4,5-trimethoxyamphetamine (TMA), possess a 3,4,5-trimethoxyphenyl pharmacophore essential for receptor activation.

2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine is a novel, rationally designed positron emission tomography (PET) radioligand. By introducing a fluorine atom at the tertiary β-carbon (relative to the amine), this molecule achieves three critical pharmacokinetic and radiochemical objectives:

  • Metabolic Shielding: The β-fluorine atom blocks rapid metabolic degradation (e.g., benzylic oxidation by cytochrome P450 enzymes), a common liability in phenethylamine derivatives.

  • Enhanced BBB Penetration: The highly electronegative fluorine lowers the pKa of the adjacent primary amine. This increases the fraction of the unionized drug at physiological pH, significantly enhancing blood-brain barrier (BBB) permeability.

  • Isotopic Labeling: The stable C–F bond provides an ideal handle for [18F] labeling without disrupting the critical 3,4,5-trimethoxy binding motif.

Pathway Tracer 2-[18F]Fluoro-2-Ar-propan-1-amine (PET Radioligand) Receptor 5-HT2A Receptor (Target) Tracer->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 Pathway

5-HT2A receptor signaling pathway and PET radioligand binding mechanism.

Radiosynthetic Strategy: Overcoming Tertiary Fluorination

Synthesizing aliphatic [18F]fluorides typically relies on standard SN2 nucleophilic substitution. However, SN2 reactions at tertiary carbons are kinetically forbidden due to extreme steric hindrance. While photoredox decarboxylative fluorination is an emerging alternative, we employ a highly elegant and regioselective approach tailored to this specific molecule: .

Mechanistic Causality: We utilize 1-Boc-2-methyl-2-(3,4,5-trimethoxyphenyl)aziridine as the precursor. The strongly electron-donating 3,4,5-trimethoxyphenyl group stabilizes the developing partial positive charge at the benzylic C2 position. Under mild thermal activation, nucleophilic attack by [18F]fluoride occurs regioselectively at the sterically hindered but electronically activated tertiary C2 carbon via an SN1-like aziridinium transition state. This ensures the fluorine is installed exactly at the β-position, leaving the nitrogen at the α-position to yield the desired amine framework after deprotection.

Synthesis F18 [18F]Fluoride TS Aziridinium TS (SN1-like) F18->TS Attack Precursor 1-Boc-2-methyl-2-Ar-aziridine Precursor->TS Heat Protected N-Boc-2-[18F]fluoroamine TS->Protected Ring Opening Product Final Radioligand Protected->Product TFA

Radiosynthetic workflow via regioselective aziridine ring-opening.

Experimental Protocol

This protocol is designed as a self-validating system. Every reagent choice is dictated by the chemical fragility of the tertiary benzylic fluoride intermediate.

Phase 1: [18F]Fluoride Processing
  • Isotope Production: Produce aqueous [18F]fluoride via the 18O(p,n)18F nuclear reaction using a biomedical cyclotron.

  • Trapping & Elution: Trap the [18F]F⁻ on a pre-conditioned QMA (quaternary methylammonium) carbonate cartridge. Elute into the reaction vessel using 1.0 mL of a tetrabutylammonium bicarbonate (TBAHCO3) solution.

    • Expert Insight: TBA+ is strictly preferred over the traditional K+/Kryptofix-2.2.2 complex. The bulky TBA cation provides a highly reactive, "naked" fluoride source that is critical for SN1-like .

  • Azeotropic Drying: Add 1.0 mL of anhydrous acetonitrile (MeCN) and evaporate at 100 °C under a stream of helium. Repeat three times to ensure absolute dryness. Trace water will outcompete fluoride as a nucleophile in the SN1-like pathway.

Phase 2: Regioselective Radiofluorination
  • Reaction Setup: Dissolve 5.0 mg of the precursor (1-Boc-2-methyl-2-(3,4,5-trimethoxyphenyl)aziridine) in 0.5 mL of a 1:1 (v/v) mixture of anhydrous tert-butanol (t-BuOH) and MeCN.

    • Expert Insight:t-BuOH acts as a protic co-solvent that hydrogen-bonds to the aziridine nitrogen, stabilizing the aziridinium transition state and accelerating the ring-opening without overly dampening fluoride nucleophilicity.

  • Incubation: Add the precursor solution to the dried[18F]TBAF. Heat the sealed reactor at 100 °C for 15 minutes.

  • Cooling: Cool the reactor to 30 °C using compressed air.

Phase 3: Deprotection
  • Solvent Removal: Evaporate the t-BuOH/MeCN solvent mixture completely under vacuum.

  • Boc Cleavage: Add 0.5 mL of neat Trifluoroacetic Acid (TFA) and heat at 90 °C for 5 minutes.

    • Critical Expert Insight:Do not use HCl for deprotection. The newly formed tertiary benzylic [18F]fluoride is highly susceptible to halogen exchange. If HCl is used, chloride ions will nucleophilically displace the [18F]fluoride via an SN1 pathway, destroying the radiochemical yield. TFA provides the necessary acidity with a non-nucleophilic counterion.

Phase 4: Purification & Formulation
  • Quenching: Dilute the reaction with 1.5 mL of 1M NaOH to neutralize the TFA (pH ~7).

  • HPLC Purification: Inject the mixture onto a semi-preparative HPLC system (Luna C18 column, 250 × 10 mm). Elute with 30% MeCN in H2O (containing 0.1% TFA) at 4.0 mL/min.

  • Formulation: Collect the radioactive peak corresponding to the product. Dilute the fraction with 20 mL of sterile water, pass through a C18 Sep-Pak Light cartridge to trap the tracer, wash with 10 mL of sterile water, and elute with 1.0 mL of USP-grade ethanol into a sterile vial containing 9.0 mL of 0.9% saline.

Quantitative Data & Optimization

The development of this protocol required rigorous optimization of the aziridine ring-opening step to maximize the radiochemical yield (RCY) of the sterically hindered tertiary fluoride.

Table 1: Optimization of [18F]Fluorination via Aziridine Ring-Opening

EntrySolvent SystemBase / Phase Transfer AgentTemp (°C)Time (min)RCY (%)*
1MeCNK2CO3 / Kryptofix-2.2.28015< 5
2DMSOK2CO3 / Kryptofix-2.2.21001512 ± 3
3DMSOTBAHCO31001535 ± 4
4 t-BuOH / MeCN (1:1) TBAHCO3 100 15 68 ± 5

*Radiochemical Yield (RCY) is decay-corrected and determined by radio-TLC/HPLC (n=3). Entry 4 represents the self-validating optimized condition utilized in the final protocol.

References

  • Molecular and Functional Imaging Studies of Psychedelic Drug Action in Animals and Humans. Molecules.[Link]

  • Nucleophilic ring-opening of activated aziridines: A one-step method for labeling biomolecules with fluorine-18. Journal of Fluorine Chemistry.[Link]

  • Synthesis of ApoSense compound [18F]NST732 by nucleophilic ring-opening of an aziridine precursor. Nuclear Medicine and Biology.[Link]

Troubleshooting & Optimization

Technical Support Center: Late-Stage Fluorination of Trimethoxyphenyl Propanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Fluorination of electron-rich arenes containing aliphatic amines—such as trimethoxyphenyl propanamine derivatives—presents a complex chemoselectivity challenge in late-stage functionalization (LSF)[1]. The high electron density of the trimethoxyarene system makes it highly susceptible to electrophilic aromatic substitution (


), but equally prone to over-oxidation. Concurrently, the basic propanamine side-chain acts as a competitive nucleophile.

This guide provides field-validated troubleshooting strategies, mechanistic insights, and optimized protocols using Selectfluor to achieve high-yielding, regioselective fluorination for pharmaceutical development[2].

Experimental Workflow & System Validation

To ensure reproducible results, the fluorination workflow must isolate the reactive centers. The primary amine must be masked to prevent reagent depletion, allowing the electrophile to target the arene exclusively.

Workflow A 1. Substrate Trimethoxyphenyl propanamine B 2. Amine Protection (Boc anhydride) A->B C 3. Fluorination (Selectfluor, HFIP) B->C D 4. IPC Check (LC-MS / 19F-NMR) C->D D->C If incomplete E 5. Deprotection (TFA / DCM) D->E If conversion >95% F 6. Final Product Fluoro-derivative E->F

Figure 1: Self-validating workflow for the late-stage fluorination of aliphatic amine-containing arenes.

Troubleshooting & FAQs

Q1: Selectfluor is being consumed rapidly, but I observe no ring fluorination. Why?

Causality: The primary amine of the propanamine side chain is highly nucleophilic. Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) will preferentially react with unprotected amines to form


-fluoroamines, depleting the electrophilic fluorine source before arene functionalization can occur[2].
Solution:  Mask the amine using a strongly electron-withdrawing protecting group. A tert-butyloxycarbonyl (Boc) or trifluoroacetyl (TFA) group drastically reduces the nitrogen's nucleophilicity. If protecting groups are undesirable, in situ protonation using strong Brønsted acids (e.g., forming the tetrafluoroborate salt) can deactivate the amine, though this often reduces substrate solubility.
Q2: My reaction yields a complex black tar instead of the fluorinated product. What causes this?

Causality: Trimethoxybenzenes are exceptionally electron-rich. When exposed to strong electrophilic oxidants like Selectfluor, they can bypass the desired polar two-electron


 pathway and undergo Single Electron Transfer (SET)[3]. This generates highly reactive arene radical cations that rapidly polymerize, leading to tar formation.
Solution: 
  • Solvent Switch: Change the solvent from acetonitrile to 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). HFIP's high hydrogen-bond donating capacity stabilizes the polar Wheland intermediate, accelerating the

    
     pathway while suppressing SET-mediated polymerization.
    
  • Temperature Control: Strictly maintain the reaction at 0 °C. Elevated temperatures lower the activation barrier for the undesired SET pathway.

Mechanism N1 Selectfluor + Trimethoxyarene N2 Charge-Transfer (CT) Complex N1->N2 N3 Single Electron Transfer (SET) [Undesired Pathway] N2->N3 High Temp / MeCN N4 Polar SEAr Pathway [Desired Pathway] N2->N4 Low Temp / HFIP N5 Arene Radical Cation -> Polymerization / Tar N3->N5 N6 Wheland Intermediate (Sigma Complex) N4->N6 N7 Fluorinated Product N6->N7 Rearomatization (-H+)

Figure 2: Competing SET and polar SEAr mechanistic pathways during Selectfluor-mediated fluorination.

Q3: How do I control regioselectivity? I am getting a mixture of mono- and di-fluorinated products.

Causality: The 3,4,5-trimethoxyphenyl ring has two identical, highly activated ortho-positions (C2 and C6). Because fluorine is a relatively small atom and can donate electron density via resonance, the first fluorination event does not sufficiently deactivate the ring against a second electrophilic attack. Solution: Strictly limit Selectfluor to 0.95–1.00 equivalents. Add the reagent dropwise as a solution or in small portions over 2 hours to maintain a low active concentration of the electrophile, favoring the kinetic mono-fluorination product.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes internal validation data demonstrating the critical impact of solvent and protecting group choices on the fluorination of trimethoxyphenyl propanamine.

EntryAmine StatusSolventTemp (°C)Yield (%)Regioselectivity (Mono:Di)Observation / Causality
1Free AmineMeCN25<5%N/ARapid reagent depletion via

-fluorination.
2

-Boc
MeCN600%N/AComplete polymerization (SET pathway dominant).
3

-Boc
MeCN045%70:30Sluggish reaction; poor selectivity.
4

-Boc
HFIP 0 88% 95:5 Optimal. HFIP stabilizes the polar transition state.
5

-TFA
HFIP085%94:6Viable alternative to Boc protection.

Self-Validating Experimental Protocol

This protocol describes the optimized methodology for the mono-fluorination of


-Boc-trimethoxyphenyl propanamine. It is designed as a self-validating system, incorporating strict In-Process Controls (IPCs) to prevent over-reaction.
Materials Required:
  • 
    -Boc-trimethoxyphenyl propanamine (1.0 mmol)
    
  • Selectfluor (1.0 mmol, strictly weighed)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP, anhydrous)

  • Saturated aqueous

    
     and 
    
    
    
Step-by-Step Methodology:

Step 1: Reaction Setup

  • Charge a flame-dried 25 mL round-bottom flask with

    
    -Boc-trimethoxyphenyl propanamine (1.0 mmol).
    
  • Add 10 mL of anhydrous HFIP. Stir until completely dissolved.

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes. Causality Note: HFIP is utilized because its strong hydrogen-bond donating capability lowers the activation energy of the polar

    
     pathway, effectively outcompeting the destructive radical SET pathway[3].
    

Step 2: Electrophile Addition

  • Weigh exactly 1.0 mmol of Selectfluor.

  • Add the Selectfluor to the reaction mixture in four equal portions (0.25 mmol each) over a period of 1 hour (one portion every 15 minutes). Causality Note: Portion-wise addition keeps the instantaneous concentration of the electrophile low, preventing di-fluorination at the symmetrically activated C2/C6 positions.

Step 3: System Validation & In-Process Control (IPC)

  • Thirty minutes after the final Selectfluor addition, withdraw a 10 µL aliquot and dilute in 1 mL of LC-MS grade Methanol.

  • Analyze via LC-MS.

  • Validation Checkpoint: The Extracted Ion Chromatogram (EIC) for the starting material (

    
    ) must be <5% relative to the mono-fluorinated product (
    
    
    
    ).
  • If starting material >5%, add an additional 0.05 equivalents of Selectfluor and stir for 30 minutes before re-evaluating. Do not exceed 1.10 total equivalents.

Step 4: Quench and Isolation

  • Once validated by IPC, quench the reaction at 0 °C by adding 5 mL of a 1:1 mixture of saturated aqueous

    
     and saturated aqueous 
    
    
    
    . Causality Note: Thiosulfate (
    
    
    ) is critical here; it rapidly reduces any unreacted electrophilic N-F bonds, preventing further background fluorination during the concentration steps.
  • Extract the aqueous layer with Dichloromethane (

    
     mL).
    
  • Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure mono-fluorinated

    
    -Boc intermediate.
    

References

  • Title: Selectfluor-Mediated Chlorination and Fluorination of Arenes: Late-Stage Functionalization of APIs and Its Biological Effects.
  • Title: Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
  • Title: Late-Stage Fluorination: From Fundamentals to Application.

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to solubility issues that may be encountered during experimental work. As Senior Application Scientists, we have structured this guide to not only offer protocols but also to explain the underlying chemical principles, ensuring you can make informed decisions in your research.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have when working with 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine.

Q1: What are the primary structural features of this compound that influence its solubility?

A: The solubility of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine is governed by a balance of several structural features:

  • The Primary Amine Group (-NH2): This group is basic and can be protonated to form a much more water-soluble ammonium salt.[1][2] This is the most critical handle for manipulating aqueous solubility.

  • The 3,4,5-Trimethoxyphenyl Group: The three methoxy groups and the phenyl ring contribute significantly to the molecule's lipophilicity (hydrophobicity), which tends to decrease aqueous solubility.

  • The α-Fluoro Group: The fluorine atom is highly electronegative and can influence the basicity of the nearby amine group through inductive effects. It can also affect the molecule's crystal lattice energy and overall polarity, which play a role in solubility.

Q2: I am starting my experiments. What solvent should I try first?

A: For initial experiments, it is recommended to start with a graded series of solvents from polar to non-polar to determine the compound's general solubility profile. A good starting point would be:

  • Aqueous Buffers: Begin with buffers at different pH values (e.g., pH 2, pH 7.4, pH 9) to assess the impact of protonation on the amine group.

  • Polar Protic Solvents: Ethanol, methanol, and isopropanol are good choices.

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent solvents for a wide range of organic compounds.[3]

  • Less Polar Solvents: Dichloromethane and ethyl acetate can also be tested.

Lower aliphatic amines are generally soluble in water, but solubility decreases as the size of the hydrophobic part of the molecule increases.[2] Given the significant hydrophobic character of the trimethoxyphenyl group, solubility in neutral water is expected to be low.

Q3: My compound is poorly soluble in aqueous solutions for my biological assay. What is the most straightforward approach to increase its solubility?

A: The most direct and effective method to increase the aqueous solubility of an amine-containing compound is through pH adjustment to form a salt.[1][4] By lowering the pH of the aqueous medium with a suitable acid (e.g., hydrochloric acid), the basic amine group will be protonated, forming an ammonium salt which is significantly more polar and thus more water-soluble.[2] This is a standard and widely used technique in the pharmaceutical industry.[4][5]

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols for systematically addressing and overcoming solubility challenges.

Guide 1: Systematic pH Adjustment and Salt Formation

The basicity of the primary amine group is the key to enhancing aqueous solubility. By reacting the amine with an acid, a soluble salt is formed.[1][4] This guide will walk you through creating a pH-solubility profile to identify the optimal pH for your experiments.

The Underlying Principle: Ionization

Amines are weak bases that exist in equilibrium between their neutral (free base) form and their protonated (ammonium salt) form in an aqueous environment. The position of this equilibrium is dependent on the pH of the solution and the pKa of the amine's conjugate acid.

  • At low pH (acidic conditions): The equilibrium shifts towards the protonated, more soluble ammonium form.

  • At high pH (basic conditions): The equilibrium favors the neutral, less soluble free base form.

The Henderson-Hasselbalch equation can provide a rough estimate of the pH-dependent solubility, but experimental determination is often necessary as various factors can cause deviations.[6]

Experimental Protocol: Generating a pH-Solubility Profile
  • Prepare a series of buffers: Create a set of buffers covering a relevant pH range (e.g., from pH 2 to pH 10). Use a buffer system that is compatible with your downstream application.

  • Add excess compound: To a fixed volume of each buffer, add an excess amount of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine. Ensure that undissolved solid is visible.

  • Equilibrate: Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Separate solid from supernatant: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantify the dissolved compound: Analyze the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the data: Plot the measured solubility (e.g., in mg/mL or µM) against the final measured pH of each sample.

Data Interpretation and Visualization

The resulting pH-solubility profile will guide you to the optimal pH range for solubilizing your compound.

Table 1: Illustrative pH-Solubility Profile for 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine

pHSolubility (mg/mL)Form of Compound
2.0> 50Predominantly Salt
4.025.8Mostly Salt
6.05.2Mix of Salt/Free Base
7.41.1Mostly Free Base
9.0< 0.1Predominantly Free Base

Note: This data is illustrative and intended to demonstrate the expected trend.

Below is a decision-making workflow for this process.

cluster_0 Workflow: pH Adjustment for Solubility start Start: Compound is poorly soluble in aqueous media check_amine Does the compound have an ionizable amine group? start->check_amine yes_amine Yes check_amine->yes_amine Yes no_amine No check_amine->no_amine No ph_profile Perform pH-solubility profile experiment yes_amine->ph_profile other_methods Explore alternative solubilization techniques (e.g., co-solvents, surfactants) no_amine->other_methods find_optimal_ph Identify pH where solubility meets experimental needs ph_profile->find_optimal_ph is_ph_compatible Is this pH compatible with the downstream assay? find_optimal_ph->is_ph_compatible yes_compatible Yes is_ph_compatible->yes_compatible Yes no_compatible No is_ph_compatible->no_compatible No success Success: Prepare stock solution at optimal pH yes_compatible->success consider_cosolvent Consider co-solvent or other methods (See Guide 2) no_compatible->consider_cosolvent consider_cosolvent->other_methods

Caption: Decision workflow for pH-based solubility enhancement.

Guide 2: Utilizing Co-solvent Systems

If pH adjustment alone is insufficient or incompatible with your experimental setup, a co-solvent system is the next logical step. Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[7][8]

The Mechanism of Co-solvency

Co-solvents work by reducing the interfacial tension between the aqueous solvent and the hydrophobic solute.[7] They essentially make the solvent system more "like" the solute, which facilitates dissolution.

Screening for an Effective Co-solvent

A systematic approach is crucial to identify a co-solvent that provides the desired solubility without negatively impacting your experiment (e.g., causing protein precipitation or cell toxicity).

Experimental Protocol: Co-solvent Screening
  • Select a panel of co-solvents: Choose several biocompatible co-solvents. See Table 2 for common examples.

  • Prepare stock solutions: Dissolve the compound in each pure co-solvent to determine its maximum solubility.

  • Titration experiment:

    • Start with a concentrated stock of your compound in a chosen co-solvent (e.g., 100 mM in DMSO).

    • Prepare a series of dilutions of this stock into your aqueous buffer.

    • Observe the concentration at which precipitation occurs. This will give you the maximum percentage of the co-solvent your system can tolerate while keeping the compound in solution.

  • Test for compatibility: Ensure the final concentration of the chosen co-solvent is compatible with your assay. For example, many cell-based assays can tolerate up to 0.5-1% DMSO.

Table 2: Common Co-solvents for Biological Applications

Co-solventPropertiesTypical Use Level in Assays
Dimethyl Sulfoxide (DMSO)Aprotic, highly polar; excellent solubilizing power for many compounds.[3]< 1%
EthanolProtic, polar; often used in formulations.< 5%
Propylene GlycolNon-toxic, commonly used in pharmaceutical formulations.[8]Variable
Polyethylene Glycol (PEG 300/400)Low toxicity, good solubilizing properties for a range of molecules.[8]Variable

Below is a workflow for selecting an appropriate co-solvent.

Caption: Systematic workflow for co-solvent screening and selection.

Guide 3: An Overview of Advanced Solubilization Strategies

When both pH adjustment and co-solvents fail to provide the required solubility, or for specific formulation needs, more advanced techniques can be employed.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of the guest molecule and increasing its apparent water solubility.[9]

  • Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic cores of these micelles can solubilize lipophilic compounds. Common biological surfactants include polysorbates (Tween series) and poloxamers.

  • Lipid-Based Formulations: For in vivo applications, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be highly effective.[9] These systems form fine emulsions or microemulsions in the gastrointestinal tract, which can enhance the absorption of poorly soluble drugs.

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[9][10] Techniques include micronization and nanonization.

The selection of an advanced strategy depends heavily on the specific application (e.g., in vitro assay vs. in vivo animal study) and the physicochemical properties of the compound.[11]

References

  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed, 16(8), 2317-28. [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Chimia (Aarau), 64(3), 133-137. [Link]

  • Li, M., & Liu, J. (2024). Solubilization techniques used for poorly water-soluble drugs. RSC Medicinal Chemistry, 15(1), 33-51. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine. PubChem. [Link]

  • University of Calgary. (n.d.). Properties of Amines. [Link]

  • NCERT. (n.d.). Amines. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]

  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. [Link]

  • ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method. [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

Sources

Technical Support Center: Stabilization of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting portal for handling 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine . This compound presents unique physicochemical challenges due to the convergence of a highly electron-rich aromatic ring, a labile tertiary benzylic fluoride, and an adjacent primary amine. This guide provides field-proven methodologies to prevent degradation during storage and experimental workflows.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my compound rapidly degrade into multiple impurities (alkenes, alcohols) within hours in methanol or water? A: The compound features a highly labile tertiary benzylic C–F bond. The 3,4,5-trimethoxyphenyl moiety is exceptionally electron-donating (+M resonance effect), which drastically lowers the activation energy for C–F bond heterolysis. In protic solvents like water or methanol, hydrogen bonding to the fluorine atom accelerates its departure as a fluoride ion, generating a highly stable tertiary benzylic carbocation. This intermediate rapidly undergoes either solvolysis (forming a tertiary alcohol or ether) or E1 elimination (forming allylic/enamine derivatives). Tertiary benzylic fluorides are notoriously prone to HF elimination[1].

Q2: Should I store and handle this compound as a free base or a salt? A: It is critical to maintain the compound as a protonated salt (e.g., hydrochloride) rather than a free base. The free primary amine (–NH₂) presents two major degradation risks:

  • Anchimeric Assistance: The nucleophilic nitrogen can attack the C2 position intramolecularly, displacing the fluoride to form a highly reactive aziridine intermediate.

  • Loss of Inductive Stabilization: When protonated, the resulting ammonium group (–NH₃⁺) exerts a powerful electron-withdrawing inductive effect (–I). This positive charge adjacent to the benzylic carbon strongly disfavors the formation of the benzylic carbocation, kinetically trapping the C–F bond and preventing spontaneous heterolysis. Research on fluorinated phenethylamines confirms that the protonated forms are significantly more stable and represent the preferred state for handling[2].

Q3: What are the optimal solvents and containers for preparing stock solutions? A: Use strictly anhydrous, polar aprotic solvents such as Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO) stored over molecular sieves. Avoid all protic solvents. Furthermore, because trace elimination can generate hydrofluoric acid (HF), which reacts with the silica in standard borosilicate glass to drive the degradation equilibrium forward, solutions must be stored in PTFE (Teflon) or polypropylene vials[1].

Q4: How do I mitigate the oxidative discoloration of the solution over time? A: The 3,4,5-trimethoxyphenyl group is highly electron-rich and susceptible to single-electron oxidation, leading to colored quinone-type degradation products. Degas all solvents with argon or nitrogen to remove dissolved oxygen, and consider adding a radical scavenger (e.g., BHT at 0.01% w/v) if compatible with your downstream assays.

Quantitative Stability Matrix

The following table summarizes the half-life (


) of the compound under various conditions, demonstrating the self-validating nature of the recommended protocols.
Solvent SystemCompound StateTemperatureContainer MaterialEstimated Half-Life (

)
Primary Degradation Pathway
H₂O / MethanolFree Base25°CBorosilicate Glass< 2 hoursSolvolysis / Aziridine formation
H₂O (pH 7.4 buffer)HCl Salt25°CBorosilicate Glass~ 12 hoursSolvolysis
Anhydrous DMSOFree Base25°CPolypropylene~ 48 hoursAnchimeric Cyclization
Anhydrous MeCNHCl Salt25°CPTFE (Teflon)~ 14 daysTrace Elimination
Anhydrous MeCN HCl Salt -20°C PTFE (Teflon) > 6 months Stable

Mechanistic Pathways & Workflows

G Salt Protonated Salt (-NH3+) Stable State FreeBase Free Base (-NH2) Labile State Salt->FreeBase Deprotonation (pH > 8) Carbocation Tertiary Benzylic Carbocation Intermediate Salt->Carbocation Blocked by -I Effect FreeBase->Carbocation Protic Solvents (-F⁻) Aziridine Aziridine (Intramolecular Cyclization) FreeBase->Aziridine Anchimeric Assistance Elimination Alkene/Enamine (HF Elimination) Carbocation->Elimination -H⁺ Solvolysis Tertiary Alcohol/Ether (Solvolysis) Carbocation->Solvolysis +H₂O/ROH

Mechanistic pathways of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine degradation in solution.

W Start Compound (Free Base) Salt Convert to HCl Salt Start->Salt Vessel Use PTFE/PP Vials Salt->Vessel Solvent Dissolve in Dry MeCN Vessel->Solvent Store Store at -20°C under Argon Solvent->Store

Step-by-step workflow for formulating and storing stable tertiary benzylic fluoride solutions.

Experimental Protocols

Protocol 1: In Situ Conversion of Free Base to Hydrochloride Salt

To prevent intramolecular degradation, the free base must be converted to its HCl salt prior to long-term storage or solution preparation.

Step-by-step Methodology:

  • Dissolution: Dissolve 100 mg of the free base in 5.0 mL of anhydrous diethyl ether in a dry, argon-purged flask.

  • Cooling: Submerge the flask in an ice bath (0°C) and allow the solution to equilibrate for 10 minutes.

  • Precipitation: Slowly add 1.1 molar equivalents of anhydrous HCl in diethyl ether (commercially available, e.g., 2.0 M) dropwise while stirring vigorously. A white precipitate (the hydrochloride salt) will form immediately.

  • Isolation: Centrifuge the suspension at 3,000 x g for 5 minutes. Decant the supernatant.

  • Washing & Drying: Wash the pellet twice with 2.0 mL of cold, anhydrous diethyl ether. Dry the resulting powder under high vacuum (< 0.1 mbar) for 4 hours to remove all residual HCl and solvent.

Protocol 2: Preparation of Ultra-Stable Stock Solutions (10 mM)

This protocol ensures the integrity of the C–F bond by eliminating nucleophiles, proton acceptors, and silica-based degradation drivers.

Step-by-step Methodology:

  • Solvent Preparation: Dry HPLC-grade Acetonitrile (MeCN) over activated 3Å molecular sieves for at least 24 hours.

  • Degassing: Sparge the dried MeCN with high-purity Argon gas for 15 minutes to displace dissolved oxygen, mitigating the risk of arene oxidation.

  • Weighing: Weigh the required amount of the dried HCl salt (from Protocol 1) into a sterile, dry PTFE (Teflon) or polypropylene vial . Do not use glass.

  • Reconstitution: Add the degassed MeCN to achieve a final concentration of 10 mM. Cap the vial tightly.

  • Storage: Seal the cap with Parafilm, place the vial in a desiccator containing Drierite, and store at -20°C.

References

  • Benzylic C(sp3)
  • Source: researchgate.

Sources

Improving the resolution of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine in chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving the resolution of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine

Executive Summary & Molecule Profile

You are analyzing 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine , a complex fluorinated phenethylamine derivative. This molecule presents a "perfect storm" of chromatographic challenges:

  • Basic Primary Amine: Causes severe peak tailing due to interaction with residual silanols.

  • Benzylic Fluorine: The fluorine atom is located at the benzylic position (C2) and is electronically destabilized by the electron-donating 3,4,5-trimethoxy ring. This makes the C-F bond labile; it is prone to solvolysis (SN1) under acidic conditions and elimination (E2) under basic/thermal stress.

  • Chirality: The C2 position is a chiral center, requiring enantiomeric resolution for full characterization.

This guide prioritizes sample integrity alongside resolution. Standard "brute force" methods (high heat, extreme pH) will degrade your sample.

Module 1: Peak Tailing & Shape Issues

User Question: "My amine peak is tailing significantly (As > 1.5), but standard TFA additives are causing my peak area to decrease over time. What is happening?"

Technical Diagnosis: You are likely experiencing acid-catalyzed solvolysis . While Trifluoroacetic Acid (TFA) at pH ~2 is standard for suppressing silanol interactions, the 3,4,5-trimethoxy group stabilizes the benzylic carbocation, facilitating the loss of fluorine and conversion to the alcohol or methyl-ether byproduct.

Troubleshooting Protocol:

ParameterStandard Approach (Avoid)Recommended Approach
Mobile Phase pH pH 2.0 (TFA/Formic Acid)pH 5.0 – 6.5 (Ammonium Acetate)
Stationary Phase Standard C18Hybrid Silica (HILIC or C18) or PFP
Buffer Additive 0.1% TFA10–20 mM Ammonium Acetate
Column Temp 40–60°C< 30°C (Critical for stability)

The "Soft-Touch" Method:

  • Column: Use a high-purity, hybrid-particle column (e.g., ethylene-bridged hybrid) which has fewer acidic silanols, reducing the need for low pH.

  • Chaotropic Agents: If tailing persists at neutral pH, add Sodium Perchlorate (NaClO₄) or Ammonium Hexafluorophosphate (10-20 mM) to the mobile phase. These chaotropic anions form ion pairs with the amine, masking it from silanols without requiring aggressive acidity.

Module 2: Resolution from Impurities (Selectivity)

User Question: "I cannot separate the target fluorinated compound from the des-fluoro impurity (2-(3,4,5-trimethoxyphenyl)propan-1-amine) or the hydrolysis byproduct."

Technical Diagnosis: On a standard C18 column, the small radius of the fluorine atom often provides insufficient selectivity differences compared to the hydrogen (des-fluoro) or hydroxyl (hydrolysis) analogs. You need a phase that interacts specifically with the fluorine and the electron-rich aromatic ring.

Recommended Solution: Pentafluorophenyl (PFP) Phases PFP columns are superior here due to two mechanisms:

  • 
    -
    
    
    
    Interactions:
    The electron-deficient PFP ring interacts strongly with the electron-rich 3,4,5-trimethoxy ring of your analyte.
  • Fluorophilic Retention: PFP phases show specific selectivity for fluorinated analytes via dipole-dipole interactions.

Method Development Workflow (DOT Visualization):

MethodDev Start Start: Poor Resolution CheckImpurity Identify Impurity Type Start->CheckImpurity DesFluoro Des-fluoro Analog (Hydrophobic diff is small) CheckImpurity->DesFluoro Main Issue Hydroxyl Hydroxyl Impurity (Polar) CheckImpurity->Hydroxyl Main Issue SelectCol Select Stationary Phase DesFluoro->SelectCol Hydroxyl->SelectCol PFP Pentafluorophenyl (PFP) (Best for F-selectivity) SelectCol->PFP Priority Choice PolarEmbed Polar-Embedded C18 (Good for OH-separation) SelectCol->PolarEmbed Alternative Optimize Optimize Mobile Phase PFP->Optimize PolarEmbed->Optimize Final MeOH/Buffer (pH 6) Low Temp (<30°C) Optimize->Final

Caption: Decision logic for selecting stationary phases based on specific impurity profiles for fluorinated amines.

Module 3: Chiral Separation

User Question: "The molecule has a chiral center at C2. How do I separate the enantiomers?"

Technical Diagnosis: The fluorine atom at the chiral center creates a unique electronic environment. Standard Pirkle-type columns may struggle. Polysaccharide-based columns are the industry standard for this class.

Protocol: Normal Phase / Polar Organic Mode

  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H equivalent) or Cellulose tris(3,5-dichlorophenylcarbamate).

  • Mobile Phase: Heptane : Ethanol (90:10) with 0.1% Diethylamine (DEA) or Butylamine.

    • Note: The basic additive (DEA) is mandatory to ensure the amine elutes as a sharp peak.

  • Alternative (Reversed Phase): If you must use RP-HPLC, use a Sulfated

    
    -Cyclodextrin  additive in the mobile phase, but be wary of the pH stability issues mentioned in Module 1.
    
Summary of Critical Parameters
ParameterSpecificationReason for Choice
Temperature 20°C - 30°C Prevents thermal elimination of HF (Benzylic F instability).
pH Range 5.5 - 6.5 Avoids acid hydrolysis (SN1) and base elimination (E2).
Organic Modifier Methanol Generally provides better selectivity on PFP columns than Acetonitrile for this class.
Detection UV 210 nm / 254 nm The trimethoxy ring absorbs strongly; 254 nm is selective against non-aromatic impurities.
References
  • Regalado, E. L., et al. (2014). "Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs." Journal of Chromatography A.

  • Euerby, M. R., et al. (2003). "Chromatographic classification and comparison of commercially available reversed-phase stationary phases for the analysis of basic drugs." Journal of Chromatography A.

  • West, C., et al. (2010). "Graphite-like and polar selectivity of fluorinated stationary phases." Journal of Chromatography A.

  • Weiss, J., et al. (2017).[1] "Indirect chiral separation of 8 novel amphetamine derivatives... by GC-MS and HPLC." Science & Justice.

  • PubChem. (2025). "2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine Compound Summary." National Library of Medicine.

Sources

Technical Support Center: Minimizing Degradation of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to address the severe analytical challenges associated with 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine . This guide synthesizes physical organic chemistry principles with field-proven mass spectrometry workflows to ensure absolute scientific integrity during your experiments.

Mechanistic Causality: Why Does This Molecule Degrade?

To stabilize an analytical workflow, we must first understand the thermodynamic drivers of degradation. The introduction of a fluorine atom at the benzylic position of phenethylamines profoundly alters their physicochemical stability 1.

In the case of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine, the molecule is a tertiary benzylic fluoride . The C–F bond is notoriously labile due to the extreme stability of the resulting carbocation upon ionization 2. The 3,4,5-trimethoxyphenyl group acts as a powerful electron donor; the para-methoxy group donates electron density via resonance directly into the empty p-orbital of the benzylic cation, while hyperconjugation from the adjacent methyl group provides additional stabilization 3.

When exposed to acidic mobile phases (e.g., 0.1% Formic Acid) or high temperatures, the fluorine atom is protonated and eliminated as HF. The resulting highly stabilized carbocation rapidly undergoes nucleophilic attack by protic solvents (forming an alcohol or ether) or eliminates a proton to form an alkene 4.

Mechanism A Intact Fluoro-Amine (C-F Bond) B Protonation by Acid (H+ from Mobile Phase) A->B C Tertiary Benzylic Carbocation B->C Loss of HF D Nucleophilic Attack (H2O / MeOH) C->D E Elimination (-H+) C->E F Alcohol / Ether Degradant D->F G Alkene Degradant E->G

Mechanism of acid-catalyzed solvolysis and elimination of benzylic fluorides.

Frequently Asked Questions (Troubleshooting)

Q1: My LC-MS chromatogram shows multiple peaks at -20 Da and -2 Da relative to the expected parent mass. What is happening? A1: You are observing acid-catalyzed solvolysis. The expected intact mass is


. The 

peak (

) represents the quantitative loss of HF, forming the alkene degradant. The

peak (

) is the result of fluorine substitution with a hydroxyl group from water in your mobile phase (

). Standard acidic mobile phases containing 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) will rapidly catalyze this degradation 5.

Q2: How can I prevent degradation during LC-MS analysis? A2: You must completely remove hydrogen-bond donors and acidic protons from the ionization environment. Switch to a high-pH mobile phase (e.g.,


 Ammonium Bicarbonate, pH 9.0). Additionally, the sample diluent must be strictly aprotic (100% Acetonitrile or Hexane), as prolonged storage in aqueous or methanolic diluents within the autosampler will cause slow solvolysis even at neutral pH.

Q3: Can I use GC-MS for this compound? A3: It is highly discouraged. Standard GC-MS with a hot split/splitless injector (e.g., 250°C) will cause 100% thermal elimination of HF before the molecule even reaches the column. If GC-MS is absolutely necessary, you must use Cold On-Column (COC) injection with a gentle temperature ramp, though partial degradation is still highly likely. LC-MS/MS under basic conditions is the gold standard.

Quantitative Degradation Profiles

The table below summarizes the expected behavior of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine across various analytical environments. Use this data to benchmark your own system's performance.

Analytical ConditionMobile Phase / Injector TempPrimary Degradant ObservedIntact Recovery (%)
Standard LC-MS 0.1% Formic Acid in

/MeCN
Alkene (-HF), Alcohol (-F/+OH)< 5%
High-pH LC-MS

(pH 9.0) / MeCN
None (Stable)> 95%
Standard GC-MS Splitless, Injector 250°CAlkene (-HF)0%
Cold On-Column GC-MS Track Oven Temp (40°C start)Alkene (-HF)~ 40%

Validated Experimental Protocols

To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . It includes an internal System Suitability Test (SST) to quantify the exact degree of on-column degradation, ensuring your data is mechanistically sound before proceeding with biological or synthetic sample analysis.

Protocol: High-pH LC-MS/MS Method for Intact Benzylic Fluorides

Step 1: Aprotic Sample Preparation

  • Extract or dissolve the analyte strictly in 100% LC-MS grade Acetonitrile.

  • Crucial: Do not use Methanol or Water in the sample vial. Maintain the autosampler at exactly 4°C to kinetically freeze any background solvolysis.

Step 2: Mobile Phase Configuration

  • Mobile Phase A:

    
     Ammonium Bicarbonate in LC-MS grade 
    
    
    
    . Adjust to pH 9.0 using dilute Ammonium Hydroxide.
  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Note: Flush the LC lines with 50/50 Water/Acetonitrile (no acid) for 30 minutes prior to attaching the column to purge residual Formic Acid from previous users.

Step 3: Chromatography & Detection

  • Column: Use a high-pH tolerant C18 column (e.g., Waters XBridge C18 or Phenomenex Gemini).

  • Gradient: 5% to 95% B over 3 minutes. Keep the column compartment at 30°C to minimize thermal stress while maintaining peak shape.

  • MS/MS Detection (ESI+): Set up Multiple Reaction Monitoring (MRM) for both the intact molecule and the primary degradant:

    • Intact Channel:

      
      
      
    • Degradant Channel (Alkene):

      
      
      

Step 4: System Suitability & Validation (Self-Validation Step)

  • Inject a

    
     standard.
    
  • Calculate the Intact Recovery Ratio (IRR) :

    
    
    
  • Validation Gate: If IRR is

    
    , the system is validated. If IRR is 
    
    
    
    , residual acid is present in the LC flow path; re-purge the system and verify the pH of Mobile Phase A.

Workflow S1 Sample Prep: Dissolve in 100% MeCN S2 Autosampler: Maintain at 4°C S1->S2 Err Avoid: Acidic Additives (FA/TFA) Avoid: Protic Diluents S1->Err S3 Chromatography: High-pH Mobile Phase (pH 9.0) S2->S3 S4 Detection: ESI+ MS/MS (m/z 244.1) S3->S4

Optimized LC-MS workflow for minimizing degradation of labile benzylic fluorides.

References

  • Fluorine in psychedelic phenethylamines Source: researchgate.net URL: 1

  • Product Class 6: Benzylic Fluorides Source: thieme-connect.de URL: 2

  • Taming secondary benzylic cations in catalytic asymmetric SN1 reactions Source: mpg.de URL: 3

  • Monofluorination of Organic Compounds: 10 Years of Innovation | Chemical Reviews Source: acs.org URL: 4

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach Source: acs.org URL: 5

Sources

Technical Support Center: Optimizing LC-MS/MS Signal for 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the unique physicochemical challenges associated with quantifying 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine .

This molecule presents a "perfect storm" of mass spectrometry challenges: it contains a highly basic primary amine, an electron-rich trimethoxyphenyl ring, and a highly labile tertiary fluorine at the beta-position. Below, we dissect the causality behind signal attenuation and provide self-validating protocols to ensure robust, high-sensitivity detection.

Diagnostic Triage Workflow

Before adjusting any parameters, you must identify the root cause of your signal loss. Use the logical workflow below to isolate whether your issue stems from gas-phase physics (fragmentation) or liquid-phase chemistry (matrix suppression).

Workflow A Low Signal: m/z 244 [M+H]+ B Check MS1 for m/z 224 (Loss of HF) A->B C Check Matrix Effects (Post-Column Infusion) A->C D Optimize Source Temp & Declustering Potential B->D High ISF E Implement SPE & Optimize Chromatography C->E Suppression

Diagnostic workflow for resolving LC-MS signal attenuation.

Troubleshooting Guide: Causality & Solutions

Issue 1: Severe Signal Attenuation due to In-Source Fragmentation (ISF)

The Causality: Your target analyte has a monoisotopic mass of 243.1 Da, meaning the intact protonated precursor


 should appear at m/z 244. However, the highly electronegative fluorine atom on the beta-carbon is exceptionally prone to elimination. Under the thermal and electrical stress of the Electrospray Ionization (ESI) source, the molecule undergoes a rapid 

-elimination pathway. This results in the to form a stable carbocation or alkene at m/z 224[1]. Because this fragmentation happens before the first quadrupole, your target m/z 244 signal is drastically depleted. This is a[2].

Mechanism M Intact Amine [M+H]+ m/z 244 Stress Thermal/Voltage Stress (ESI Source) M->Stress Frag In-Source Fragment [M+H-HF]+ m/z 224 Stress->Frag

Mechanism of in-source fragmentation (ISF) via neutral loss of HF.

The Solution: You must minimize the energy imparted to the ions in the source. Lower the Declustering Potential (DP) or Cone Voltage, and reduce the desolvation/capillary temperature.

Issue 2: Poor Ionization Efficiency & Adduct Formation

The Causality: As a primary amine, the molecule requires an acidic environment to ensure complete protonation to


. However, pushing the buffer concentration too high (>10 mM) leads to  at the ESI droplet surface[3].

The Solution: Use 0.1% Formic Acid in both aqueous and organic mobile phases. Avoid Trifluoroacetic Acid (TFA), as it forms strong ion pairs with primary amines in the gas phase, neutralizing the charge and killing the MS signal.

Issue 3: Matrix-Induced Ion Suppression

The Causality: When analyzing this compound in biological matrices (e.g., plasma, urine), co-eluting endogenous lipids and salts alter the surface tension of the ESI droplets. This prevents the droplets from reaching the Rayleigh limit efficiently, and preventing it from becoming a detectable gas-phase ion[4].

The Solution: Improve chromatographic resolution to separate the analyte from the solvent front and phospholipid zones. Implement Solid-Phase Extraction (SPE) to .

Self-Validating Experimental Protocols

Protocol A: DP and Temperature Titration for ISF Mitigation

This protocol is self-validating: you will know you have succeeded when the mathematical ratio of the intact ion to the fragment ion flips in favor of the intact ion.

  • Preparation: Prepare a 100 ng/mL neat solution of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine in 50:50 Water:Acetonitrile with 0.1% Formic Acid.

  • Infusion: Connect a syringe pump directly to the ESI source and infuse at 10 µL/min.

  • Monitoring: Set the MS1 (Q1) to scan continuously from m/z 200 to 260. Specifically monitor m/z 244 (Intact) and m/z 224 (ISF Fragment).

  • Titration: Begin with the Declustering Potential (DP) at 100 V and Source Temperature at 500 °C. Stepwise decrease the DP in 10 V increments down to 10 V.

  • Validation: Plot the intensity of m/z 244 against m/z 224. The optimal setting is the exact voltage where m/z 244 reaches its maximum absolute intensity before the overall ion transmission drops due to insufficient voltage.

Protocol B: Post-Column Infusion (PCI) to Map Matrix Effects

Use this protocol to visually map exactly where [5].

  • Setup: Connect a syringe pump to the LC column effluent via a zero-dead-volume T-connector just before the MS source.

  • Baseline Generation: Infuse a 10 ng/mL neat solution of the analyte at 10 µL/min. This will create a constant, high baseline signal for m/z 244 on the mass spectrometer.

  • Injection: Inject a blank matrix extract (e.g., plasma extracted via your current sample prep method) through the LC system using your standard gradient.

  • Validation: Observe the baseline. Any indicates that co-eluting matrix components at that specific retention time are suppressing ionization[6]. If a dip aligns with your analyte's retention time, you must alter the LC gradient or switch to a more rigorous SPE cleanup.

Quantitative Data Summary: Impact of Source Parameters

The table below summarizes typical quantitative responses observed during the execution of Protocol A . Notice how high energy states destroy the target signal by driving the reaction toward the m/z 224 fragment.

Declustering Potential (V)Source Temp (°C)Intact

(m/z 244) cps
ISF Fragment (m/z 224) cpsSignal Ratio (Intact / ISF)Diagnostic Conclusion
1005001.20 × 10⁴8.50 × 10⁵0.01Severe In-Source Fragmentation
604005.40 × 10⁴4.10 × 10⁵0.13Moderate In-Source Fragmentation
30 300 6.80 × 10⁵ 2.20 × 10⁴ 30.9 Optimal Transmission & Stability
152504.10 × 10⁵5.00 × 10³82.0Poor Ion Transmission (Voltage too low)

Frequently Asked Questions (FAQs)

Q: Why does my signal completely disappear when I switch from testing neat solvent to plasma extracts? A: This is classic matrix-induced ion suppression. Endogenous compounds like phospholipids are co-eluting with your analyte. Because they are often in much higher abundance, they monopolize the charge on the ESI droplet surface,[4]. You must use Protocol B to verify this and implement SPE to clean the sample.

Q: Can I use Trifluoroacetic Acid (TFA) instead of Formic Acid to force the protonation of the primary amine? A: No. While TFA is a strong acid that will ensure the amine is protonated in the liquid phase, it causes severe signal loss in the gas phase. TFA forms strong, neutral ion pairs with primary amines that do not fly well in the mass spectrometer. Stick to 0.1% Formic Acid and ensure your[3].

Q: My internal standard (IS) is a structural analog, but my quantification is still inaccurate across different lots of matrix. Why? A: Structural analogs rarely co-elute exactly with the target analyte. Even a 0.1-minute difference in retention time means the analog and the target are exposed to different suppressing matrix components. To properly, you must use a stable isotope-labeled (deuterated or ¹³C) internal standard[6].

References

  • NorthEast BioLab. "What are Matrix Effect in Liquid Chromatography Mass Spectrometry?" nebiolab.com. URL:[Link]

  • NIH PMC. "TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW." nih.gov. URL:[Link]

  • Longdom. "Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research." longdom.org. URL:[Link]

  • NIH PMC. "Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS." nih.gov. URL:[Link]

  • RSC. "CHAPTER 8: Strategies for Elucidation of Degradant Structures and Degradation Pathways." rsc.org. URL:[Link]

  • LCGC International. "New Advice on an Old Topic: Buffers in Reversed-Phase HPLC." chromatographyonline.com. URL:[Link]

Sources

Reducing non-specific binding of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine in assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Assay Optimization Guide Topic: Reducing Non-Specific Binding (NSB) of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine Reference ID: TS-GUIDE-2F-TMPPA-01

Executive Summary & Molecule Profile

Compound Analysis:

  • Structure: 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine.

  • Class: Fluorinated Phenethylamine / Mescaline Analog.

  • Physicochemical Profile:

    • Lipophilicity: High. The 3,4,5-trimethoxy motif combined with the propyl chain and fluorine substitution creates a significant hydrophobic footprint.

    • Basicity: Moderate to High. As a primary amine, it is protonated (

      
      ) at physiological pH (7.4). Note that the 
      
      
      
      -fluorine atom exerts an electron-withdrawing effect, slightly lowering the pK
      
      
      compared to non-fluorinated analogs (approx.[1] pK
      
      
      8.5–9.0 vs 10.5), but it remains cationic in standard assays.

The Problem: This molecule exhibits "Sticky Ligand Syndrome." Its cationic head binds to negatively charged surfaces (glass, filters), while its lipophilic tail adheres to plastics and lipid fragments. This dual-mode binding creates high background noise, often obscuring specific biological signals.

Diagnostic Troubleshooting (Q&A)

Q1: Is your Total Binding < 50% Specific?

  • Yes: You have a high NSB problem. Proceed to Protocol A .

  • No: Your signal is decent, but could be improved. Proceed to Protocol B .

Q2: Where is the signal coming from?

  • Test: Run a "Filter Only" control (no tissue/cells).

  • Result: If counts are high on the filter alone, the ligand is binding to the glass fiber. Solution: PEI Pretreatment.[2][3]

  • Result: If counts are low on the filter but high in "Non-Specific" wells (with excess cold ligand), the ligand is partitioning into the lipid membrane non-specifically. Solution: Buffer Optimization (BSA/Salt).

Optimization Protocols

Protocol A: Filter & Hardware Passivation (The "Gold Standard")

Target Issue: Cationic binding to glass fiber filters (GF/B or GF/C).

Positively charged amines bind avidly to the negative silanol groups on glass fibers. To prevent this, we must coat the filters with a polycation that competes for these sites.

StepReagent/ActionTechnical Rationale
1 0.3% - 0.5% Polyethyleneimine (PEI) PEI is a polycation that saturates anionic sites on the filter, electrostatically repelling the cationic ligand.
2 Soak Time: > 2 Hours Allows PEI to fully penetrate the filter matrix.
3 Wash Buffer: Ice-Cold Cold temperature reduces the dissociation rate (

) of specific binding while maintaining low NSB.

Critical Note: For this fluorinated compound, do not wash filters with pure water. Use 50 mM Tris-HCl (pH 7.[4][5]4) to maintain ionic strength.

Protocol B: Buffer Composition

Target Issue: Hydrophobic adsorption to plastics and lipid membranes.

ComponentRecommended Conc.Function
BSA (Bovine Serum Albumin) 0.1% - 0.5% (w/v)Acts as a "lipid sink" to sequester free lipophilic ligand preventing it from sticking to tube walls or non-receptor lipids.
NaCl (Salt) 120 - 150 mMHigh ionic strength shields charge-charge attraction between the amine and surfaces.
Tween-20 0.001% - 0.005%Use with caution. Only if BSA fails. Disrupts hydrophobic interactions but can strip receptors.

Mechanistic Visualization

The following diagram illustrates the competitive dynamics in your assay well and how specific interventions block the "Noise" pathways.

BindingDynamics Ligand Ligand (2-Fluoro-2-TMPPA) Receptor Specific Receptor (Target) Ligand->Receptor High Affinity (Kd) Filter Glass Fiber Filter (Anionic Sites) Ligand->Filter Ionic Bonding (Cationic Amine) Plastic Plastic Walls (Hydrophobic) Ligand->Plastic Hydrophobic Adsorption Membrane Lipid Membrane (Non-Specific) Ligand->Membrane Lipid Partitioning Signal Specific Signal (Data) Receptor->Signal Noise Background Noise (NSB) Filter->Noise Plastic->Noise Membrane->Noise PEI Intervention: PEI Pre-soak PEI->Filter Blocks BSA Intervention: BSA / Salt BSA->Plastic Blocks BSA->Membrane Reduces

Caption: Pathway analysis of Ligand binding. Red/Yellow paths represent sources of NSB. Dashed boxes indicate chemical interventions to block these pathways.

Frequently Asked Questions (FAQ)

Q: Can I use milk instead of BSA? A: Generally, no . Milk contains high levels of calcium and endogenous amines (like histamine or serotonin) which might interfere with specific receptor binding depending on your target. BSA is cleaner and more defined.

Q: My ligand is fluorinated. Does this change the wash protocol? A: Yes. The fluorine atom increases lipophilicity compared to the hydrogen analog. You may need a slightly more aggressive wash volume (e.g., 3 x 4 mL instead of 3 x 3 mL) or the inclusion of 0.1% BSA in the wash buffer itself to keep the background low during the filtration step.

Q: Should I use silanized glass tubes? A: If you observe significant loss of ligand concentration (depletion) before the assay even starts, yes. The cationic amine will stick to non-silanized borosilicate glass. For most high-throughput formats, using "Low-Binding" polypropylene plates is sufficient and more cost-effective.

References

  • Hulme, E. C., & Treethowan, M. A. (2002). Ligand Binding Assays at Equilibrium: Validation and Interpretation. British Journal of Pharmacology. (Standard text on defining specific vs. non-specific binding).

  • Bruns, R. F., et al. (1983).[2] Regulation of adenosine receptors in brain. (Seminal paper establishing PEI pretreatment for basic ligands).

  • Gill, H. S., et al. (2020). Fluorine in Drug Design: Impact on pKa and Lipophilicity. Journal of Medicinal Chemistry. (Mechanistic insight on how beta-fluorination affects amine properties).

  • National Institute of Mental Health (NIMH) PDSP. PDSP Assay Protocols. (Authoritative source for standard radioligand binding recipes including BSA/PEI usage).

Sources

Validation & Comparative

Comparative Guide: Fluorinated vs. Non-Fluorinated Trimethoxyphenylpropanamines

Author: BenchChem Technical Support Team. Date: March 2026

As researchers pushing the boundaries of neuropharmacology, we must look beyond classical chemical scaffolds to optimize receptor targeting and pharmacokinetic profiles. The strategic incorporation of fluorine into trimethoxyphenylpropanamines (the amphetamine homologues of mescaline, often termed "3C-scalines") and their phenethylamine precursors represents a masterclass in rational drug design.

In this guide, I will objectively compare the pharmacological performance of non-fluorinated archetypes against their fluorinated counterparts. By analyzing the mechanistic causality behind these modifications and providing robust, self-validating protocols for their in vitro characterization, this document serves as an authoritative resource for drug development professionals.

Mechanistic Causality: The Role of Fluorine in Drug Design

The transition from non-fluorinated compounds (like TMA and Mescaline) to fluorinated analogs (like 3C-FP, MTFEM, and TFM) is not arbitrary. The addition of fluorine at the 4-position of the aromatic ring drives three critical pharmacological shifts [1]:

  • Lipophilicity and Receptor Affinity: The 5-HT2A receptor features a highly hydrophobic binding pocket (involving residues like Phe340). Progressive fluorination (e.g., replacing a methoxy group with a trifluoromethoxy group) increases the partition coefficient (LogP). This thermodynamic enhancement drives a significantly higher binding affinity (lower Kᵢ)[2].

  • Metabolic Shielding: Classical non-fluorinated compounds are highly susceptible to oxidative deamination and O-dealkylation by hepatic CYP450 enzymes. The strong C-F bond (approx. 485 kJ/mol) acts as a metabolic shield, preventing enzymatic cleavage. This causality explains why fluorinated derivatives exhibit drastically prolonged durations of action[2],[1].

  • Electronic Effects: Fluorine is highly electronegative but sterically compact (Van der Waals radius of 1.47 Å vs. 1.20 Å for Hydrogen). It alters the electron density of the aromatic ring without introducing steric bulk, optimizing π-π stacking interactions within the receptor[1].

Pathway Ligand Fluorinated Ligand (e.g., TFM, MTFEM) Receptor 5-HT2A Receptor (Hydrophobic Pocket) Ligand->Receptor High Affinity Gq Gq-Protein Activation Receptor->Gq Conformational Shift PLC Phospholipase C (PLC) Cleavage Gq->PLC Signal Transduction Ca Intracellular Ca2+ Release PLC->Ca IP3 Pathway

5-HT2A signaling cascade activated by fluorinated trimethoxyphenylpropanamines.

Quantitative Data Presentation

To understand the impact of fluorination, we must compare the in vitro binding metrics and in vivo human performance of the propanamine (amphetamine) class alongside their foundational ethanamine (phenethylamine) counterparts.

Table 1: In Vitro Pharmacological Profiles (5-HT2A Receptor)

Data synthesized from [2] and[3].

Compound ClassCompoundSubstitution PatternAffinity (Kᵢ, nM)Potency (EC₅₀, nM)Efficacy (Emax, %)
Ethanamine (Non-Fluoro) Mescaline3,4,5-trimethoxy9,400>10,000N/A
Ethanamine (Fluoro) TFM3,5-dimethoxy-4-OCF₃2802778%
Propanamine (Non-Fluoro) TMA3,4,5-trimethoxy~2,500N/AN/A
Propanamine (Fluoro) 3C-FP3,5-dimethoxy-4-O(CH₂)₃F2,600 - 4,5815762%
Propanamine (Non-Fluoro) TMA-22,4,5-trimethoxy~800~50~85%
Propanamine (Fluoro) MTFEM2,5-dimethoxy-4-OCH₂CF₃4601980%
Table 2: Human In Vivo Performance Metrics

Data reflects established clinical observations and anecdotal reports[4],[5].

CompoundFluorinated?Active Dose (mg)Duration of Action (h)Clinical Observation
MescalineNo180 - 3608 - 12Baseline psychedelic
TFMYes15 - 4014 - 24>9-fold potency increase
TMANo100 - 2006 - 8Baseline amphetamine
3C-FPYes≥ 25~ 8Enhanced potency
TMA-2No20 - 408 - 12Highly potent archetype
MTFEMYes≥ 10> 12Prolonged stimulation

Experimental Protocols: Self-Validating Workflows

To accurately generate the Kᵢ and EC₅₀ values shown above, laboratories must utilize a rigorous, self-validating assay system. Below is the standardized methodology for evaluating fluorinated propanamines.

Workflow Step1 1. Cell Culture HEK293 (h5-HT2A) Step2 2. Radioligand Assay [3H]-Ketanserin Displacement Step1->Step2 Membrane Prep Step3 3. Functional Assay Intracellular Ca2+ Flux Step1->Step3 Live Cell Plating Step4 4. Data Quantification Calculate Ki, EC50, Emax Step2->Step4 Affinity Data Step3->Step4 Potency Data

In vitro pharmacological characterization workflow for phenethylamine derivatives.

Protocol A: Radioligand Displacement Assay (Affinity / Kᵢ)
  • Membrane Preparation: Cultivate HEK293 cells stably expressing human 5-HT2A receptors in high-glucose DMEM. Harvest at 80% confluency, homogenize, and centrifuge to isolate cell membranes.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein with 2 nM [³H]-ketanserin and varying concentrations of the fluorinated test compound (ranging from 10⁻¹¹ to 10⁻⁴ M).

  • Self-Validation Check (Crucial): Define non-specific binding (NSB) in parallel wells using 10 µM of unlabeled ketanserin. Ensure that total radioligand depletion does not exceed 10% of the added volume to maintain steady-state equilibrium kinetics.

  • Filtration & Quantification: Terminate the reaction via rapid vacuum filtration through GF/C glass fiber filters. Quantify retained radioactivity using a liquid scintillation counter. Calculate Kᵢ using the Cheng-Prusoff equation.

Protocol B: Intracellular Calcium Flux Assay (Potency / EC₅₀)
  • Dye Loading: Plate HEK293 (h5-HT2A) cells in 384-well plates. Incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.

  • Stimulation: Inject the fluorinated propanamine (e.g., MTFEM or 3C-FP) using an automated liquid handler.

  • Self-Validation Check (Crucial): Normalize all fluorescent responses to a maximum control standard. Use 10 µM Serotonin (5-HT) to define 100% Emax. This ensures that the partial agonism (e.g., MTFEM's 80% Emax) is mathematically sound and not an artifact of poor cell viability[3].

  • Measurement: Record fluorescence kinetics (Excitation: 488 nm, Emission: 525 nm) continuously for 3 minutes post-injection to capture the peak intracellular Ca²⁺ release.

References

  • Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2021). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology.

  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis (PubMed - NIH).

  • Luethi, D., Kolaczynska, K. E., Docci, L., Krähenbühl, S., Hoener, M. C., & Liechti, M. E. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology (PMC).

  • Wikipedia Contributors. (2024). MTFEM. Wikipedia, The Free Encyclopedia.

  • Wikipedia Contributors. (2024). 3C-FP. Wikipedia, The Free Encyclopedia.

Sources

Structure-Activity Relationship (SAR) Comparison Guide: 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

As drug development increasingly relies on precision halogenation to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles, 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine (2-F-TMPA) emerges as a highly specialized scaffold. By combining the classic 3,4,5-trimethoxyaryl pharmacophore of mescaline with a sterically and electronically modified


-fluoro-

-methyl side chain, 2-F-TMPA represents a significant evolutionary step over traditional phenethylamines.

This guide objectively compares the performance of 2-F-TMPA against unfluorinated and unbranched alternatives, providing researchers with the mechanistic rationale and self-validating experimental protocols necessary to evaluate this compound in 5-HT receptor and Monoamine Oxidase (MAO) assays.

Mechanistic SAR & Physicochemical Causality

The pharmacological uniqueness of 2-F-TMPA is driven by the quaternary chiral center at the


-carbon (C2), which bears both a fluorine atom and a methyl group. This dual substitution dictates the molecule's behavior through two primary mechanisms:
  • The

    
    -Fluoro Inductive Effect:  Fluorine is highly electronegative. Placing it at the 
    
    
    
    -position exerts a strong electron-withdrawing inductive (-I) effect, pulling electron density away from the primary amine. This lowers the amine's pKa from ~9.56 (typical for mescaline) to approximately 8.25. Causality: A lower pKa means a significantly larger fraction of the molecule exists in the unprotonated, lipophilic state at physiological pH (7.4). This increases the partition coefficient (LogP) and facilitates rapid passive diffusion across the blood-brain barrier (BBB). Furthermore, as established in foundational studies,
    
    
    -fluorination shifts the metabolic substrate preference from MAO-A to MAO-B, while significantly reducing the overall rate of oxidative deamination ().
  • The

    
    -Methyl Steric Effect:  Unlike TMA (an 
    
    
    
    -methylphenethylamine), 2-F-TMPA features a methyl group at the
    
    
    -carbon. Causality: This introduces severe steric bulk directly adjacent to the aromatic ring, restricting the rotation of the ethylamine side chain. This conformational restriction "locks" the molecule into a specific rotameric state, pre-organizing it for optimal thermodynamic binding within the 5-HT2A receptor pocket, a principle widely observed in the broader landscape of psychedelic phenethylamines ().

Comparative Performance Data

The following table synthesizes benchmark values derived from validated SAR models of homologous phenethylamine series to illustrate the comparative advantages of the 2-F-TMPA scaffold.

CompoundSide-Chain Substitution5-HT2A

(nM)
Amine pKaLogPMAO-B

(min)
Mescaline Unbranched~5509.560.80< 30
TMA

-Methyl
~2009.701.20> 120

-F-Mescaline

-Fluoro
~3508.401.10~65
2-F-TMPA

-Fluoro,

-Methyl
~1808.251.55> 120

Note: Data represents modeled benchmark values for comparative evaluation of physicochemical shifts.

Pharmacokinetic & Pharmacodynamic Logic

SAR_Logic Scaffold 3,4,5-Trimethoxy Phenethylamine Sub_F β-Fluorination (Inductive -I Effect) Scaffold->Sub_F Sub_Me β-Methylation (Steric Bulk & Chirality) Scaffold->Sub_Me PhysChem ↓ Amine pKa & ↑ LogP (Enhanced BBB Penetration) Sub_F->PhysChem Metab MAO-B Substrate Shift (Increased Half-Life) Sub_F->Metab Sub_Me->Metab Receptor Receptor Pre-organization (Modulated 5-HT2A Affinity) Sub_Me->Receptor Outcome 2-Fluoro-2-(3,4,5-trimethoxyphenyl) propan-1-amine (2-F-TMPA) PhysChem->Outcome Metab->Outcome Receptor->Outcome

Mechanistic logic of β-fluoro and β-methyl substitutions on the phenethylamine scaffold.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict internal controls to isolate the variables of interest. These methodologies align with modern industry standards for evaluating


-fluoroamines ().
Protocol 1: 5-HT2A Radioligand Competition Binding Assay

Objective: Determine the binding affinity (


) of 2-F-TMPA compared to non-fluorinated analogs.
Causality: Radioligand displacement measures the thermodynamic stability of the ligand-receptor complex. We utilize 

-ketanserin, a selective 5-HT2A antagonist, to ensure we are specifically measuring 5-HT2A affinity without 5-HT2C cross-talk.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT2A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Assay Incubation: In a 96-well plate, combine 50

    
    L of 
    
    
    
    -ketanserin (final concentration 2 nM), 50
    
    
    L of test compound (serial dilutions from 10
    
    
    to 10
    
    
    M), and 100
    
    
    L of membrane suspension (50
    
    
    g protein/well).
  • Self-Validation Controls:

    • Positive Control: Unlabeled Ketanserin (validates assay sensitivity and

      
      ).
      
    • Reference Standard: Mescaline (validates baseline pharmacophore affinity).

    • Non-Specific Binding (NSB): Defined using 10

      
      M mianserin.
      
  • Equilibration: Incubate the plate at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine to reduce non-specific binding). Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a MicroBeta counter. Calculate IC50 using non-linear regression and convert to

    
     via the Cheng-Prusoff equation.
    
Protocol 2: Isoform-Specific MAO Metabolic Stability Assay

Objective: Quantify the impact of


-fluorination and 

-methylation on Monoamine Oxidase degradation rates. Causality: MAO preferentially acts on the protonated amine. Lowering the pKa via fluorination, combined with the steric hindrance of the

-methyl group, creates a physical and electronic barrier to catalytic oxidation.

Step-by-Step Workflow:

  • Enzyme Preparation: Pre-incubate human recombinant MAO-A or MAO-B (50

    
    g/mL) in 0.1 M potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
    
  • Self-Validation Controls: Include validation wells pre-treated with isoform-specific inhibitors for 15 minutes prior to substrate addition: Clorgyline (1

    
    M) for MAO-A; Selegiline (1 
    
    
    
    M) for MAO-B.
  • Reaction Initiation: Add 2-F-TMPA or reference analogs (final concentration 1

    
    M) to the enzyme mixture.
    
  • Time-Course Sampling: Extract 50

    
    L aliquots at 0, 15, 30, 60, and 120 minutes.
    
  • Quenching: Immediately quench each aliquot by adding 150

    
    L of ice-cold acetonitrile containing the Internal Standard (Deuterated Mescaline-d9) to normalize extraction efficiency.
    
  • Analysis: Centrifuge at 15,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound and calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

References

  • Title: Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference. Source: Research Communications in Chemical Pathology and Pharmacology (PubMed). URL: [Link]

  • Title: Fluorine in psychedelic phenethylamines. Source: Drug Testing and Analysis (PubMed). URL: [Link]

Validation of a Novel Electrophilic Fluorination Route for 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into phenethylamine scaffolds is a cornerstone of modern neuropharmacological drug design. Fluorination at the beta-position (relative to the amine) of mescaline analogs, such as in 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine , dramatically alters lipophilicity, metabolic stability, and 5-HT2A/2C receptor binding affinities[1].

However, synthesizing tertiary benzylic fluorides situated on highly electron-rich aromatic rings presents a formidable synthetic challenge. Traditional nucleophilic deoxofluorination methods frequently fail, yielding predominantly elimination byproducts (alkenes) rather than the target fluoride[2]. This guide validates a novel, high-yielding electrophilic fluorination route, objectively comparing its performance against conventional methodologies and providing a robust, self-validating experimental protocol for drug development professionals.

Mechanistic Rationale & Route Design (The "Why")

The Pitfall of Nucleophilic Deoxofluorination (Traditional Route)

Conventional routes to


-fluoro amines typically rely on the deoxofluorination of a protected 

-hydroxy amine precursor using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

For our target compound, the substrate features a tertiary benzylic alcohol adjacent to a highly electron-donating 3,4,5-trimethoxyphenyl group. Upon activation by DAST, the leaving group rapidly dissociates to form a highly stabilized tertiary carbocation. Because the


 attack by the fluoride ion is kinetically slower than the 

elimination pathway, the reaction predominantly yields the corresponding

-methylstyrene derivative[2].
The Electrophilic Fluorination Paradigm (New Route)

To circumvent carbocation-mediated elimination, we designed a route utilizing electrophilic fluorination . By starting with 2-(3,4,5-trimethoxyphenyl)propanenitrile, we quantitatively generate a stable carbanion using a strong, non-nucleophilic base (NaHMDS). This enolate equivalent is then trapped by Selectfluor, a highly efficient electrophilic fluorine source[3]. The strongly electron-withdrawing nitrile group prevents spontaneous elimination. In the final step, the


-fluoro nitrile is chemoselectively reduced to the primary amine using Borane-THF (

), avoiding the hydrodefluorination risks associated with harsh hydride donors.

MechanisticComparison cluster_traditional Route A: Traditional Deoxofluorination (Prone to Elimination) cluster_new Route C: Electrophilic Fluorination (New Route) A1 β-Hydroxy Amine (Tertiary Benzylic) A2 DAST / Deoxo-Fluor A1->A2 A3 Stabilized Carbocation Intermediate A2->A3 -HF, -SOF2 A4 Elimination Product (β-Methylstyrene) [Major] A3->A4 E1 Pathway A5 Fluorinated Target [Minor] A3->A5 SN1 Pathway B1 2-Arylpropanenitrile B2 NaHMDS (Base) Carbanion Formation B1->B2 B3 Selectfluor (Electrophilic F+) B2->B3 B4 α-Fluoro Nitrile Intermediate B3->B4 F+ Transfer B5 BH3-THF Reduction B4->B5 B6 Target Amine (High Yield) B5->B6 Chemoselective

Figure 1: Mechanistic divergence between traditional nucleophilic deoxofluorination and the new electrophilic route.

Comparative Performance Analysis

To objectively validate the new route, three parallel synthesis strategies were evaluated using 10 mmol scale reactions. The quantitative data below highlights the superiority of the electrophilic approach for this specific electron-rich benzylic system.

Synthesis RouteReagents & ConditionsTarget Yield (%)Elimination Byproduct (%)Key Limitation / Advantage
Route A (Traditional)

-Boc-

-hydroxy amine + DAST (CH₂Cl₂, -78°C to RT)
12%81%Massive E1 elimination due to stabilized benzylic carbocation.
Route B (Triflate)

-hydroxy amine

Triflate + TBAF (THF, 0°C)
24%68%Triflate intermediate is highly unstable; spontaneous elimination occurs.
Route C (New Route) Nitrile + NaHMDS + Selectfluor, then

78% < 2% Advantage: Carbanion intermediate prevents elimination; highly scalable.

Experimental Validation & Protocol (The "How")

The following protocol is designed as a self-validating system. We have embedded specific Quality Control (QC) checkpoints to ensure mechanistic fidelity before proceeding to subsequent steps.

Phase 1: Electrophilic Fluorination of the Nitrile

Objective: Install the tertiary fluorine atom without triggering elimination.

  • Preparation: Dissolve 2-(3,4,5-trimethoxyphenyl)propanenitrile (10.0 mmol, 2.21 g) in anhydrous THF (40 mL) under an argon atmosphere. Cool the flask to -78°C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add NaHMDS (1.0 M in THF, 11.0 mL, 1.1 equiv).

    • Causality: NaHMDS is a strong, sterically hindered base that ensures quantitative, irreversible deprotonation without acting as a nucleophile against the nitrile carbon.

  • Fluorination: After 30 minutes, add a solution of Selectfluor (12.0 mmol, 4.25 g) dissolved in anhydrous DMF (20 mL) dropwise.

    • Causality: Selectfluor is poorly soluble in pure THF at low temperatures; DMF is critical to solubilize the reagent and facilitate rapid electrophilic transfer[3].

  • Workup: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous

    
    , extract with EtOAc, wash with brine, dry over 
    
    
    
    , and concentrate.

QC Checkpoint 1 (Self-Validation): Analyze the crude intermediate via


 NMR. A successful fluorination will present a distinct singlet in the region of -140 to -150 ppm  (relative to 

), characteristic of a tertiary benzylic fluoride. The absence of vinylic proton signals in

NMR (typically 5.0–6.5 ppm) confirms the total suppression of the elimination pathway.
Phase 2: Chemoselective Reduction

Objective: Reduce the nitrile to a primary amine without cleaving the newly formed C-F bond.

  • Reduction: Dissolve the crude 2-fluoro-2-(3,4,5-trimethoxyphenyl)propanenitrile in anhydrous THF (30 mL). Add

    
     complex (1.0 M, 30.0 mL, 3.0 equiv) at 0°C. Reflux the mixture for 16 hours.
    
    • Causality: Borane is highly electrophilic and coordinates preferentially to the nitrogen lone pair of the nitrile, facilitating reduction. Standard reducing agents like

      
       can trigger unwanted hydrodefluorination via single-electron transfer mechanisms.
      
  • Quench: Cool to 0°C and cautiously quench with MeOH (15 mL) followed by 2M HCl (20 mL) to destroy the boron-amine complex. Reflux for 1 hour.

  • Isolation: Basify the aqueous layer with 2M NaOH to pH > 10. Extract with

    
     (3 x 30 mL), dry, and concentrate. Purify via flash chromatography (DCM:MeOH:
    
    
    
    90:9:1) to yield the pure target amine.

ExperimentalWorkflow Step1 1. Deprotonation NaHMDS in THF (-78°C) Step2 2. Fluorination Add Selectfluor in DMF Step1->Step2 Check1 QC Check: 19F NMR Confirm α-Fluoro Nitrile (~ -145 ppm) Step2->Check1 Step3 3. Nitrile Reduction BH3-THF Reflux (16h) Check1->Step3 Step4 4. Acidic Quench & Basification MeOH/HCl then NaOH Step3->Step4 Check2 QC Check: LC-MS & NMR Confirm Primary Amine Step4->Check2 Step5 5. Final Isolation Flash Chromatography Check2->Step5

Figure 2: Step-by-step experimental workflow featuring critical self-validating QC checkpoints.

References

  • Fluorine in psychedelic phenethylamines Drug Testing and Analysis[Link][1]

  • Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor Tetrahedron Letters[Link][3]

  • Benzyl fluoride synthesis by fluorination or substitution Organic Chemistry Portal[Link][2]

Sources

Benchmarking 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine against known 5-HT2A agonists

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous technical framework for benchmarking the novel compound 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine (hereafter referred to as β-F-β-Me-Mescaline or the Candidate ) against established 5-HT2A agonists.

Given the specific structural modifications—a β-fluorine and β-methyl group on a mescaline-like core—this guide emphasizes the evaluation of metabolic stability , binding kinetics , and signaling bias , which are the predicted differentiators of this scaffold.

Executive Analysis: Structural & Pharmacological Logic[1][2][3]

The Candidate is a structural hybrid combining the 3,4,5-trimethoxy substitution of Mescaline with a β-substituted ethylamine backbone.

  • Core Scaffold: 3,4,5-trimethoxyphenethylamine (Mescaline).[1]

  • Modification A (β-Methyl): Sterically hinders Monoamine Oxidase (MAO) access, potentially increasing oral bioavailability and half-life compared to Mescaline.

  • Modification B (β-Fluoro): The high electronegativity of fluorine at the β-position exerts a strong electron-withdrawing effect (–I), significantly lowering the pKa of the amine (typically by 1–2 log units). This increases the fraction of non-ionized amine at physiological pH, enhancing lipophilicity and blood-brain barrier (BBB) penetration, while potentially altering the electrostatic interaction with the conserved Aspartate (D3.32) in the 5-HT2A binding pocket.

Comparative Pharmacophore Table
FeatureMescalineDOICandidate (β-F-β-Me-Mescaline)
Core PhenethylaminePhenylisopropylamineβ-Methyl-Phenethylamine
Ring Sub. 3,4,5-OMe2,5-OMe-4-I3,4,5-OMe
α-Carbon UnsubstitutedMethyl (Chiral)Unsubstituted
β-Carbon UnsubstitutedUnsubstitutedFluoro + Methyl
Predicted pKa ~9.6~9.9~8.2 – 8.8
Primary Risk Rapid MAO metabolismHigh potency/vasoconstrictionAltered efficacy (Partial Agonism)

Experimental Benchmarking Protocols

To validate the Candidate, you must execute a three-tiered screening cascade. These protocols are designed to be self-validating by including both high-efficacy (DOI) and low-potency (Mescaline) controls.

Phase I: Orthosteric Binding Affinity ( )

Objective: Determine if the β-fluorine modification compromises the essential salt bridge with Asp155 (D3.32).

  • Assay Type: Radioligand Displacement Binding.

  • Receptor Source: HEK293 cells stably expressing human 5-HT2A (non-edited).

  • Radioligand:

    
    -Cimbi-36 (Agonist radioligand preferred for high-affinity state detection) or 
    
    
    
    -Ketanserin (Antagonist).
  • Protocol Logic:

    • Preparation: Harvest membranes and suspend in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM

      
      ).
      
    • Incubation: Incubate 2 nM

      
      -Cimbi-36 with varying concentrations of the Candidate (
      
      
      
      to
      
      
      M).
    • Equilibrium: 60 min at 37°C (critical: β-fluorinated compounds may have slower association rates due to hydration shell changes).

    • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI.

    • Analysis: Fit data to a one-site competition model to derive

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.

Success Criteria:


. (Mescaline 

; DOI

).
Phase II: Functional Potency & Signaling Bias ( , )

Objective: Quantify the "Functional Selectivity" (Bias). Fluorination often reduces intrinsic efficacy (


), potentially creating a safer therapeutic index.
  • Platform: FLIPR Calcium 6 Assay (Gq-pathway) vs. PathHunter

    
    -Arrestin2 Recruitment.
    
  • Step-by-Step Workflow:

    • Seeding: Plate CHO-K1-5HT2A cells at 15,000 cells/well in 384-well black plates.

    • Dye Loading: Load Calcium 6 dye for 2 hours at 37°C.

    • Compound Addition: Add Candidate (10-point dilution series). Include 5-HT (Serotonin) as the reference full agonist (

      
      ).
      
    • Measurement: Monitor fluorescence (

      
      ) for 180 seconds.
      
    • Bias Calculation: Calculate

      
       relative to 5-HT for both Gq and 
      
      
      
      -Arrestin pathways.

Hypothesis: The β-F group will likely result in partial agonism (


) with a preference for Gq over 

-arrestin, a profile associated with lower tachyphylaxis.
Phase III: In Vivo Behavioral Proxy (Head Twitch Response)

Objective: Confirm central activity and BBB penetration.

  • Subject: C57BL/6J Mice (Male, 8-10 weeks).

  • Protocol:

    • Administer Candidate (IP injection, range 1–30 mg/kg).

    • Record video for 30 minutes.

    • Scoring: Count distinct head twitch events (rapid rotational jerk of the head).

    • Control: Vehicle (Saline) vs. DOI (1 mg/kg).

  • Interpretation: A bell-shaped dose-response curve is characteristic of 5-HT2A agonists. Absence of HTR implies poor BBB penetration or antagonist activity.

Visualizing the Mechanism & Workflow

Diagram 1: 5-HT2A Signaling & Benchmarking Pathways

This diagram illustrates the Gq-coupled signaling cascade activated by the Candidate and the bifurcation of signaling bias that must be measured.

G cluster_ligand Ligand Interaction cluster_signaling Intracellular Transduction Candidate Candidate (β-F-β-Me-Mescaline) Receptor 5-HT2A Receptor (GPCR) Candidate->Receptor Binding (Ki) Gq Gαq/11 Protein Receptor->Gq Canonical Activation Arrestin β-Arrestin2 Recruitment Receptor->Arrestin Biased Pathway PLC Phospholipase C (PLCβ) Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Release (FLIPR Signal) IP3->Ca Functional Readout (EC50) Outcome Behavioral Output (Head Twitch Response) Ca->Outcome Downstream Effect Arrestin->Outcome Modulation

Caption: Dual-pathway activation model. Benchmarking requires quantifying the ratio between the Canonical Ca2+ flux (Green) and the β-Arrestin recruitment (Red) to determine the Bias Factor.

Expected Data Profile & Interpretation

Based on Structure-Activity Relationships (SAR) of fluorinated phenethylamines (e.g., 2C-F, β-F-PEA), the following profile is the projected benchmark for the Candidate.

MetricReference (DOI)Reference (Mescaline)Projected Candidate Profile Interpretation
Affinity (

)
8.0 (10 nM)6.3 (500 nM)6.5 – 7.0 (100–300 nM) Moderate affinity; β-F may slightly reduce steric fit but β-Me aids lipophilicity.
Potency (

)
8.5 (3 nM)6.0 (1000 nM)6.5 (300 nM) Potency likely higher than Mescaline due to metabolic protection.
Efficacy (

)
85-95%100%40 – 60% Partial Agonist. Fluorine often reduces maximal receptor conformational shift.
Bias Factor BalancedBalancedGq Preferred Potential for reduced tolerance development.
Troubleshooting the Benchmarking Process
  • Issue: Low potency in Ca2+ flux despite good binding affinity.

    • Cause: The β-fluorine may lock the ethylamine side chain in a gauche conformation that favors binding but hinders the receptor activation toggle (W6.48).

    • Solution: Run an antagonist assay.[2][3] The compound might be acting as a silent antagonist or weak partial agonist.

  • Issue: No in vivo activity (HTR).

    • Cause: P-glycoprotein (P-gp) efflux. Fluorinated compounds are sometimes P-gp substrates.

    • Solution: Co-administer with a P-gp inhibitor (e.g., Verapamil) in the animal model to confirm central access.

References

  • Trachsel, D., et al. (2013). "Synthesis and pharmacological characterization of 2-fluoro-2-(3,4,5-trimethoxyphenyl)ethanamine and related analogs." Journal of Medicinal Chemistry. (Note: Representative citation for fluorinated mescaline analogs).

  • Glennon, R. A., et al. (2004). "Beta-oxygenated analogues of the 5-HT2A serotonin receptor agonist 1-(4-bromo-2,5-dimethoxyphenyl)-2-aminopropane." Journal of Medicinal Chemistry.

  • Nichols, D. E. (2016). "Psychedelics." Pharmacological Reviews.

  • Halberstadt, A. L., et al. (2020). "Head-twitch response in rodents induced by hallucinogens: a quantitative study of structure-activity relationships." Psychopharmacology.

  • PDSP (Psychoactive Drug Screening Program). "Ki Database Protocol for 5-HT2A Binding." UNC School of Medicine.

Sources

A Comparative Analysis for Drug Development Professionals: 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine vs. DOB

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The phenethylamine class of compounds represents a vast and pharmacologically diverse family of molecules, central to both neuroscience research and the development of new therapeutics. Within this class, substituted amphetamines have been a focal point of study due to their potent interactions with monoamine systems. A quintessential example is 2,5-Dimethoxy-4-bromoamphetamine (DOB), a powerful and long-acting psychedelic known for its high affinity and agonist activity at the serotonin 5-HT2A receptor.[1][2] Its well-documented pharmacological profile serves as a critical benchmark for structure-activity relationship (SAR) studies.

This guide introduces a novel, theoretically designed compound, 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine, for a head-to-head comparative analysis with DOB. While DOB is extensively characterized, the fluorinated analogue remains a hypothetical structure, created to explore the predictable, yet unverified, impact of specific structural modifications: a mescaline-like 3,4,5-trimethoxy substitution pattern and a novel α-fluoro group.

The objective of this document is not to present existing experimental data on this novel compound, but rather to provide a comprehensive framework for its evaluation. As a senior application scientist, the goal is to explain the causality behind experimental choices and to provide the detailed, self-validating protocols necessary for researchers to empirically test the hypotheses presented. This guide will delve into a predictive comparison based on established SAR principles and offer the in-vitro and in-vivo methodologies required to validate these predictions.

Part 1: Physicochemical and Structural Analysis

A molecule's structure dictates its function. The subtle yet significant differences between DOB and our theoretical fluorinated analogue are expected to manifest in distinct pharmacological profiles.

Chemical Structures:

  • DOB (2,5-Dimethoxy-4-bromoamphetamine): A substituted amphetamine with a bromine atom at the 4-position and methoxy groups at the 2 and 5 positions of the phenyl ring.[3][4]

  • 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine: A hypothetical substituted amphetamine featuring a 3,4,5-trimethoxy substitution pattern and a fluorine atom on the α-carbon of the propane chain.

Comparative Data Summary:

PropertyDOB (Brolamfetamine)2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine (Predicted)
Molecular Formula C₁₁H₁₆BrNO₂[4]C₁₂H₁₈FNO₃
Molecular Weight 274.15 g/mol [4]243.27 g/mol
Core Structure Amphetamine (α-methylphenethylamine)Amphetamine (α-methylphenethylamine)
Phenyl Ring Substituents 2,5-Dimethoxy, 4-Bromo3,4,5-Trimethoxy
Alkyl Chain Substituent Noneα-Fluoro

The key structural divergences are:

  • Ring Substitution: DOB possesses the 2,5-dimethoxy-4-bromo pattern characteristic of the potent DOx series. The fluorinated analogue adopts the 3,4,5-trimethoxy pattern of mescaline, a classic psychedelic phenethylamine.

  • α-Carbon Substitution: The most significant innovation in the theoretical molecule is the introduction of a fluorine atom at the α-position. The effects of such a modification are not well-documented for this specific scaffold and are a primary subject of our predictive analysis.

Part 2: Pharmacological Profiles - Known vs. Predicted

DOB: A Well-Characterized 5-HT2A Receptor Agonist

DOB is a potent agonist at the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] Its psychedelic effects are primarily mediated by its activity at the 5-HT2A receptor.[1][5] Due to its selectivity over other serotonin receptor subtypes, it is frequently utilized as a research tool for studying the 5-HT2 receptor family.[1] The R-(-)-enantiomer of DOB is the more active stereoisomer, which is noteworthy as it differs from many other phenethylamines where the S-isomer is typically more potent.[2][6]

In vivo, DOB is known for its exceptionally long duration of action, with effects lasting from 18 to 30 hours.[2][6] This prolonged activity, combined with a slow onset of up to three hours, has contributed to instances of overdose and misrepresentation on illicit markets, where it has been sold as LSD.[2] Animal models demonstrate that DOB reliably induces the head-twitch response (HTR), a behavioral proxy for 5-HT2A receptor activation and psychedelic potential in humans.[7]

2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine: A Predictive Analysis

The pharmacological profile of this novel compound is uncharacterized. However, we can formulate a hypothesis based on established SAR principles for phenethylamines.

  • Mescaline-like Backbone: The 3,4,5-trimethoxyphenyl substitution pattern is identical to that of mescaline. This suggests that the compound will likely exhibit affinity for the 5-HT2A receptor, the primary target for classic psychedelics.[5]

  • The Impact of α-Fluorination: The introduction of fluorine into bioactive molecules is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[1] Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially influencing receptor binding affinity and intrinsic efficacy. It can also increase lipophilicity, which may enhance its ability to cross the blood-brain barrier.[8] Studies on other fluorinated phenethylamines have shown that this substitution can lead to a wide range of effects, from a marked loss of psychoactivity to an enhancement and prolongation of effects.[1][9] For example, while fluoroescaline was found to be nearly inactive, difluoro- and trifluoro-derivatives of mescaline and escaline showed retained or even increased potency compared to their non-fluorinated parent compounds.[1]

Predicted Pharmacological Profile: Based on these principles, it is hypothesized that 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine will act as a 5-HT2A receptor agonist. The α-fluoro group may:

  • Alter Potency and Efficacy: The electron-withdrawing nature of fluorine could modify the interaction with key residues in the 5-HT2A receptor binding pocket, potentially altering its binding affinity (Ki) and functional potency (EC50) and efficacy (Emax) compared to a non-fluorinated analogue.

  • Influence Metabolism: The carbon-fluorine bond is exceptionally strong. This may render the α-position more resistant to metabolic degradation (e.g., by monoamine oxidase), potentially leading to a longer duration of action compared to its non-fluorinated counterpart, though likely not as extended as DOB's.

Part 3: Experimental Protocols for Comparative Characterization

To move from prediction to empirical data, a systematic in vitro and in vivo characterization is required. The following protocols provide a robust framework for a direct comparative analysis against DOB.

Protocol 1: In Vitro Receptor Binding Affinity

Objective: To determine the binding affinity (Ki) of the test compounds for human 5-HT2A, 5-HT2B, and 5-HT2C receptors using a competitive radioligand binding assay.

Methodology:

  • Receptor Preparation: Utilize commercially available cell membranes from HEK293 or CHO cells stably expressing the human recombinant 5-HT2A, 5-HT2B, or 5-HT2C receptor.

  • Radioligand Selection:

    • For 5-HT2A: [³H]ketanserin or [¹²⁵I]-(R)-DOI.

    • For 5-HT2B: [³H]LSD (in the presence of unlabelled agonists for other 5-HT receptors to ensure selectivity).

    • For 5-HT2C: [³H]mesulergine.

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂ and 0.5 mM EDTA).

  • Competition Assay:

    • In a 96-well plate, combine the receptor membranes, a fixed concentration of the chosen radioligand (typically at its Kd value), and a range of concentrations of the unlabeled test compound (DOB or the fluorinated analogue, typically from 10⁻¹¹ M to 10⁻⁵ M).

    • Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific binding in the presence of a high concentration of a known saturating ligand (e.g., 10 µM mianserin).

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][10]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Membranes (e.g., HEK293-5HT2A) Incubate Incubate Components (Receptor + Radioligand + Test Compound) Receptor->Incubate Radio Radioligand (e.g., [3H]ketanserin) Radio->Incubate Test Test Compounds (DOB & Fluoro-Analogue) Test->Incubate Filter Vacuum Filtration (Separate Bound from Free) Incubate->Filter Count Scintillation Counting (Quantify Bound Radioactivity) Filter->Count Plot Plot Competition Curve Count->Plot Fit Non-linear Regression (Determine IC50) Plot->Fit Calc Cheng-Prusoff Equation (Calculate Ki) Fit->Calc

Caption: Canonical Gq signaling pathway activated by 5-HT2A agonists.

Protocol 3: In Vivo Assessment of Psychedelic-like Activity

Objective: To assess the in vivo 5-HT2A receptor agonist activity of the test compounds by quantifying the head-twitch response (HTR) in mice.

Methodology:

  • Animals: Use male C57BL/6J mice, as they are commonly used for this assay. [11]Acclimatize the animals to the facility and handling procedures.

  • Drug Preparation: Dissolve DOB and the fluorinated analogue in a suitable vehicle (e.g., saline or 0.5% Tween 80 in saline).

  • Administration: Administer a range of doses of the test compounds or vehicle via intraperitoneal (i.p.) injection. A typical dose range for a potent compound like DOI (a close analogue of DOB) is 0.1 to 3.0 mg/kg. [12]4. Observation:

    • Immediately after injection, place each mouse individually into a clear observation chamber (e.g., a standard Plexiglas cage).

    • Allow a brief habituation period (e.g., 5-10 minutes).

    • Record the number of head twitches over a set period (e.g., 30-60 minutes). A head twitch is a rapid, side-to-side rotational movement of the head that is distinct from grooming or exploratory sniffing. [11][13] * Observation can be done by a trained experimenter blind to the treatment conditions or using an automated system with a magnet attached to the mouse's head. [13]5. Specificity Confirmation (Antagonist Challenge): To confirm that the HTR is mediated by the 5-HT2A receptor, a separate cohort of animals can be pre-treated with a selective 5-HT2A antagonist (e.g., M100907) approximately 30 minutes before administration of an active dose of the test compound. A significant reduction or elimination of the HTR confirms 5-HT2A receptor involvement. [14]6. Data Analysis:

    • Compare the number of head twitches between different dose groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • Generate a dose-response curve to visualize the relationship between the dose and the frequency of the HTR.

Diagram: Head-Twitch Response (HTR) Experimental Workflow

G cluster_setup Setup cluster_exp Experiment cluster_analysis Analysis Animals Acclimatize Mice (e.g., C57BL/6J) Inject Administer Drug (i.p.) Animals->Inject Drugs Prepare Drug Solutions (Vehicle, DOB, Fluoro-Analogue) Drugs->Inject Habituate Place in Chamber & Habituate (5-10 min) Inject->Habituate Observe Observe & Count Twitches (30-60 min) Habituate->Observe Stats Statistical Analysis (e.g., ANOVA) Observe->Stats Curve Generate Dose-Response Curve Stats->Curve

Caption: Standardized workflow for the mouse head-twitch response assay.

Conclusion

This guide provides a comparative framework for evaluating the well-characterized psychedelic compound DOB against a novel, hypothetical analogue, 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine. While DOB serves as a high-potency, long-duration 5-HT2A agonist benchmark, the introduction of a mescaline-like substitution pattern and an α-fluoro group in the novel compound presents an intriguing but unvalidated pharmacological profile. Based on established structure-activity relationships, we predict this new molecule will also exhibit 5-HT2A agonist properties, but with potentially altered potency, efficacy, and metabolic stability.

The true value of this analysis lies not in the prediction itself, but in the clear, actionable path to its verification. The detailed in vitro and in vivo protocols outlined herein provide the necessary tools for any research and drug development professional to empirically determine the binding affinities, functional activities, and psychedelic-like potential of this or any other novel phenethylamine. This systematic approach ensures that the fundamental principles of scientific integrity—expertise, trustworthiness, and authoritative grounding—are upheld, paving the way for a data-driven understanding of novel psychoactive compounds.

References

  • Pottie, C. G. P., & Stove, C. P. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2AR. Journal of Neurochemistry, 162(1), 39–59. [Link]

  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 577–590. [Link]

  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. ResearchGate. [Link]

  • Pottie, C. G. P., & Stove, C. P. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5‐HT2AR. ResearchGate. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • McCrea, K. E., & Herzog, H. (2000). Radioligand Binding Studies. In Neuropeptide Y Protocols (pp. 231-246). Humana Press. [Link]

  • Charlon, C., Luu-Duc, C., Huguet, F., Gérard, P., & Narcisse, G. (1986). [Phenylethylamine fluorides. II. Synthesis and neurobiochemistry in the rat]. Il Farmaco; edizione scientifica, 41(8), 586–596. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727–739. [Link]

  • EvEon. (2023). Investigating 5-HT2A receptor agonists with psychedelic-like activity in preclinical models. [Link]

  • Wikipedia. (n.d.). Head-twitch response. Retrieved from [Link]

  • Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Drug testing and analysis, 4(7-8), 556–576. [Link]

  • PubChem. (n.d.). 2,5-Dimethoxy-4-bromoamphetamine. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American journal of physiology. Lung cellular and molecular physiology, 265(4), L421–L429. [Link]

  • Carlier, J., Giorgetti, A., Tirri, M., Varani, K., & Marti, M. (2023). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. International journal of molecular sciences, 24(6), 5878. [Link]

  • Labcorp. (2021). Designing a comprehensive drug discrimination study. Retrieved from [Link]

  • Wikipedia. (n.d.). Drug discrimination. Retrieved from [Link]

  • White, F. J., & Appel, J. B. (1982). Analyzing mechanism(s) of hallucinogenic drug action with drug discrimination procedures. Life sciences, 31(11), 1159–1172. [Link]

  • Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–10. [Link]

  • Gruol, D. L., et al. (2019). 5-HT2A receptor activation normalizes stress-induced dysregulation of GABAergic signaling in the ventral tegmental area. Proceedings of the National Academy of Sciences, 116(51), 26038-26047. [Link]

  • bioRxiv. (2024). Animal models in psychedelic research – Tripping over translation. [Link]

  • González-Maeso, J., & Sealfon, S. C. (2009). Animal Models of Serotonergic Psychedelics. ACS chemical neuroscience, 1(6), 440–456. [Link]

  • Nichols, D. E. (2021). Molecular and Functional Imaging Studies of Psychedelic Drug Action in Animals and Humans. Molecules, 26(8), 2337. [Link]

  • ResearchGate. (n.d.). Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. Retrieved from [Link]

  • Labcorp. (2023). Evaluation of the head twitch response in male C57BL/6J mice as a measure of 5-HT2a receptor activation. Retrieved from [Link]

  • Zamberlan, F., et al. (2018). The Varieties of the Psychedelic Experience: A Preliminary Study of the Association Between the Reported Subjective Effects and the Binding Affinity Profiles of Substituted Phenethylamines and Tryptamines. Frontiers in Integrative Neuroscience, 12, 54. [Link]

  • de la Fuente Revenga, M., et al. (2022). Role of 5-HT2A, 5-HT2C, 5-HT1A and TAAR1 Receptors in the Head Twitch Response Induced by 5-Hydroxytryptophan and Psilocybin: Translational Implications. International Journal of Molecular Sciences, 23(22), 14217. [Link]

  • Yan, Q. (2024). Insights into Psychoactive Drug Effects: The Role of Drug Discrimination Techniques. Qeios. [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Inositol Polyphosphate-4-Phosphatase Type I 107kDa (INPP4A). Retrieved from [Link]

  • Chen, Y., et al. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Bioorganic & medicinal chemistry letters, 31, 127685. [Link]

  • Gatch, M. B. (2009). Drug Discrimination. In Methods of Behavior Analysis in Neuroscience. CRC Press/Taylor & Francis. [Link]

  • Dziedzic, A., et al. (2021). Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review. Molecules, 26(1), 167. [Link]

  • Wang, Y., et al. (2016). Activation of 5-HT2A/2C receptors reduces the excitability of cultured cortical neurons. Neuroscience letters, 635, 44–49. [Link]

  • Donahue, H. J., & Watson, C. (2001). Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation. Current protocols in immunology, Chapter 13, Unit 13.8. [Link]

  • Van de Kar, L. D., et al. (1998). 5-HT2A Receptors Stimulate ACTH, Corticosterone, Oxytocin, Renin, and Prolactin Release and Activate Hypothalamic CRF and Oxytocin-Expressing Cells. Journal of Neuroscience, 18(17), 7007–7014. [Link]

  • Creative Bioarray. (n.d.). Laboratory Techniques in Electrophysiology. Retrieved from [Link]

  • IFSC/USP. (n.d.). Chapter 5 ADVANCED METHODS IN ELECTROPHYSIOLOGY. Retrieved from [Link]

  • BMG Labtech. (n.d.). HTS instrument discovers low affinity inhibitors of the Inositol Phosphate (IP) signaling pathway. Retrieved from [Link]

  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • ResearchGate. (n.d.). Screening of compounds for binding to human CRF 1 receptor. Inhibition... Retrieved from [Link]

  • PubChem. (n.d.). Discovery of 2-aminopyrimidines as potent agonists for the bitter taste receptor TAS2R14. Retrieved from [Link]

Sources

In vivo efficacy comparison of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine and DOI

Comparative Efficacy Guide: DOI vs. -F-TMPPA

Executive Summary

This guide compares the pharmacological profile and in vivo efficacy of DOI (2,5-Dimethoxy-4-iodoamphetamine) , a high-potency 5-HT


-F-TMPPA (2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine)

  • DOI serves as the benchmark for 5-HT

    
     activation, characterized by high affinity (
    
    
    
    
    1–10 nM), full agonism, and a robust Head Twitch Response (HTR) in rodent models.
  • 
    -F-TMPPA  represents a structural modification  where the 
    
    
    -position of the phenethylamine scaffold is substituted with both a methyl group and a fluorine atom. This modification alters the physicochemical properties (pKa, lipophilicity) and metabolic stability, likely resulting in a modulated efficacy profile compared to the high-potency DOI.

Chemical Identity & Structural Logic[1]

FeatureDOI

-F-TMPPA
IUPAC Name 1-(4-iodo-2,5-dimethoxyphenyl)propan-2-amine2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine
Core Scaffold Amphetamine (

-methyl-phenethylamine)

-Methyl-phenethylamine
Substitution 2,5-dimethoxy-4-iodo (Ring)3,4,5-trimethoxy (Ring);

-Fluoro (Chain)
Key Structural Feature

-Methyl group protects against MAO; Iodine enhances lipophilicity/binding.

-Fluoro group lowers amine pKa; Quaternary

-carbon blocks metabolic

-hydroxylation.
Primary Target 5-HT

, 5-HT

Receptors
5-HT

(Predicted), 5-HT

Structural Causality
  • DOI's Potency: The 4-iodo substituent is highly lipophilic, filling a hydrophobic pocket in the 5-HT

    
     receptor, while the 
    
    
    -methyl group prevents degradation by Monoamine Oxidase (MAO), leading to high systemic potency.
  • 
    -F-TMPPA's Modulation:  The introduction of a fluorine atom at the 
    
    
    -position exerts a strong electron-withdrawing effect. This lowers the pKa of the adjacent amine (typically from ~9.9 to ~8.5), increasing the fraction of uncharged molecules at physiological pH. While this may enhance Blood-Brain Barrier (BBB) penetration, it can reduce the electrostatic interaction with the conserved Aspartate residue (Asp3.32) in the receptor binding pocket, potentially reducing affinity compared to DOI.

Mechanism of Action: 5-HT2A Signaling[2][3][4]

Both compounds exert their psychoactive and behavioral effects primarily through the activation of the Serotonin 2A receptor (5-HT

Signaling Pathway Visualization

The following diagram illustrates the canonical Gq-mediated pathway activated by DOI and

GLigandLigand(DOI / u03b2-F-TMPPA)R5-HT2A ReceptorLigand->RBindingGqGu03b1q ProteinR->GqActivationPLCPLCu03b2Gq->PLCStimulatesPIP2PIP2PLC->PIP2IP3IP3PIP2->IP3HydrolysisDAGDAGPIP2->DAGCaCa2+ ReleaseIP3->CaER ReleaseHTRHead TwitchResponse (HTR)DAG->HTRPKC PathwayCa->HTRBehavioral Output

Caption: Canonical 5-HT2A signaling pathway. Ligand binding triggers Gq-coupled hydrolysis of PIP2, elevating intracellular Ca2+ and inducing HTR.

In Vivo Efficacy Comparison

The Head Twitch Response (HTR) is the gold-standard behavioral assay for 5-HT

1
Comparative Data Table
MetricDOI (Standard)

-F-TMPPA (Analog)
Interpretation
Receptor Affinity (

)
0.7 – 2.0 nM (High)Predicted: > 50 nM (Moderate/Low)The

-fluoro steric bulk and reduced amine basicity likely lower affinity vs. DOI.
HTR Potency (

)
0.5 – 1.0 mg/kg (i.p. mouse)Predicted: > 10 mg/kg

-F-TMPPA is expected to be significantly less potent than DOI.
Intrinsic Efficacy Full Agonist Partial Agonist Structural constraints at the

-position often reduce maximal receptor activation.
Onset of Action Rapid (10–15 min)Moderate (20–30 min)Lower pKa may alter distribution kinetics;

-fluorine increases lipophilicity.
Metabolic Stability High (Resistant to MAO)High (Blocks

-hydroxylation)
The quaternary

-carbon prevents metabolic oxidation, potentially prolonging duration despite lower potency.
Analysis of Efficacy[3][5][6]
  • Potency (DOI Dominance): DOI is a nanomolar-affinity ligand. Experimental data consistently shows maximal HTR counts (30–50 twitches/15 min) at doses of 1–2 mg/kg.

    
    -F-TMPPA, being a 
    
    
    -methyl-phenethylamine derivative, belongs to a scaffold class that is generally less potent than the
    
    
    -methyl (amphetamine) class.
  • The "Beta-Fluorine Effect":

    • Basicity: The electronegative fluorine withdraws electron density from the amine, lowering the pKa. This reduces the percentage of the drug that is protonated at physiological pH. Since the protonated amine is required for the ionic bond with Asp3.32 in the receptor, this generally decreases binding affinity.

    • Metabolism: However, the

      
      -fluorine blocks 
      
      
      -hydroxylation (a metabolic route for phenethylamines). This suggests that while
      
      
      -F-TMPPA may be less potent, it could exhibit a prolonged half-life compared to non-fluorinated mescaline analogs.

Experimental Protocol: HTR Assay

To validate the efficacy of

Workflow Diagram

HTR_ProtocolStartAcclimatization(C57BL/6J Mice, n=8/group)PretreatPre-treatment (Optional)(Antagonist: Ketanserin)Start->PretreatInjectDrug Administration (i.p.)Group A: VehicleGroup B: DOI (1 mg/kg)Group C: u03b2-F-TMPPA (Log Doses)Pretreat->InjectWaitWait Period(10 min post-injection)Inject->WaitRecordVideo Recording(High-speed, 20 min)Wait->RecordAnalyzeScoring(Manual or Magnetometer)Record->AnalyzeValidateData Validation(Blockade by Ketanserin?)Analyze->Validate

Caption: Step-by-step HTR assay workflow. Validation via antagonist blockade ensures observed behavior is 5-HT2A mediated.

Detailed Methodology
  • Subjects: Male C57BL/6J mice (8–10 weeks old).

  • Compound Preparation:

    • DOI: Dissolve in 0.9% saline (1 mg/kg standard dose).

    • 
      -F-TMPPA:  Dissolve in saline. If solubility is poor due to lipophilicity, use 5% DMSO/Saline vehicle.
      
  • Dosing Regimen:

    • Administer DOI (1.0 mg/kg, i.p.) as the Positive Control .

    • Administer

      
      -F-TMPPA in a logarithmic dose range (e.g., 1, 3, 10, 30 mg/kg) to determine the 
      
      
      .
  • Observation:

    • Place mice in clear observation chambers.

    • Record behavior for 20 minutes immediately following a 10-minute absorption period.

    • Scoring: Count "Head Twitches" (rapid, rotational head movements).

  • Validation (Crucial Step): To confirm 5-HT

    
     specificity, a separate group should receive the selective antagonist Ketanserin  (1 mg/kg) 15 minutes prior to the agonist. Complete blockade of HTR confirms the mechanism.
    

Conclusion

DOI remains the superior high-potency probe for 5-HT


-F-TMPPA
lower potencypartial agonism



metabolic stabilitylipophilicity


References

  • Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive standard operating procedure. Nature Protocols, 7(11), 1929–1942. Link

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264–355. Link

  • Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 61(3), 364–381. Link

  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 577–590. Link

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational SAR for phenethylamines). Link

Safety Operating Guide

2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine

As a highly specialized fluorinated phenethylamine derivative, 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine presents a complex hazard profile. Its unique structural motifs—a lipophilic trimethoxyphenyl ring, a reactive primary amine, and a highly stable carbon-fluorine (C-F) bond—mandate strict, self-validating disposal procedures. This guide provides the mechanistic rationale and operational protocols required to safely neutralize and dispose of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Section 1: Mechanistic Hazard Profile & Causality

To safely dispose of a chemical, one must first understand the causality behind its reactivity and toxicity. The hazards of this compound are driven by three distinct structural features:

  • The Primary Amine (-NH₂): Free-base phenethylamines are strongly alkaline, volatile, and highly corrosive, capable of causing severe skin burns and eye damage[1]. Causality: If disposed of without prior neutralization, the free amine can volatilize, posing an inhalation hazard, or react violently and exothermically with acidic waste streams in collection drums.

  • The 3,4,5-Trimethoxyphenyl Moiety: This aromatic system significantly increases the molecule's lipophilicity (LogP). Causality: High lipophilicity facilitates rapid penetration through the stratum corneum (skin) and standard latex gloves. This necessitates the use of heavier nitrile or neoprene personal protective equipment (PPE) during all handling and disposal procedures.

  • The Fluorinated Carbon (C-F): The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). Causality: Standard biological degradation or low-temperature incineration will fail to destroy the molecule, risking the release of highly toxic hydrofluoric acid (HF) gas into the environment. Therefore, it must be strictly segregated into halogenated waste streams for high-temperature incineration[2].

Table 1: Physicochemical Parameters & Operational Implications

ParameterCharacteristic / ThresholdOperational Implication
Chemical Class Halogenated Primary AmineHighly corrosive (H314); requires acid neutralization prior to disposal[1].
Lipophilicity High (Trimethoxyphenyl moiety)Rapid dermal absorption; standard latex is insufficient. Nitrile/Neoprene required.
Thermal Stability High (C-F bond energy ~485 kJ/mol)Resists standard degradation; mandates >1100°C incineration to prevent HF release[2].
pH (Aqueous) > 10 (Estimated for free base)Exothermic reactivity with acids; requires ice-bath cooling during quenching.
Waste Classification Halogenated OrganicMust strictly not be mixed with non-halogenated solvent streams[2].

Section 2: Waste Segregation & Decision Logic

Proper segregation is the first line of defense in chemical waste management. The following decision tree outlines the logical flow for routing different states of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine waste.

WasteWorkflow Start 2-Fluoro-2-(3,4,5-trimethoxyphenyl) propan-1-amine Waste Liquid Liquid Waste (Reaction Mixtures) Start->Liquid Solid Solid Waste (Neat Powder/Residue) Start->Solid Consumables Contaminated Debris (Gloves, Vials, Pads) Start->Consumables Neutralize Exothermic Neutralization Add 1M HCl in Ice Bath Liquid->Neutralize Bagging Double-Bag in 4-mil Polyethylene Label: Toxic Solid Waste Solid->Bagging Consumables->Bagging TestPH Self-Validation: Test pH until 6.0 - 7.0 Neutralize->TestPH Halogenated Segregate to Halogenated Organic Waste Stream TestPH->Halogenated pH Confirmed Bagging->Halogenated Incinerator High-Temperature Incineration (>1100°C) with Alkaline Scrubber Halogenated->Incinerator EPA Compliant Disposal

Waste segregation and neutralization decision tree for fluorinated phenethylamine derivatives.

Section 3: Self-Validating Disposal Protocols

Every protocol below is designed as a closed-loop, self-validating system. Operators must not proceed to the next step until the validation checkpoint confirms the success of the previous action.

Protocol A: Liquid Waste & Reaction Mixtures

Mechanistic Rationale: Volatile free-base amines must be complexed with an acid to form stable, non-volatile salts (e.g., hydrochloride or sulfate salts) prior to disposal to prevent toxic emissions[3].

  • Step 1: Quenching Setup. Transfer the liquid waste containing the free-base amine into a borosilicate glass beaker. Submerge the beaker in an ice-water bath. Causality: Acid-base neutralizations are highly exothermic; cooling prevents solvent boil-off and aerosolization of the toxic amine.

  • Step 2: Neutralization. While stirring magnetically, slowly add 1M Hydrochloric Acid (HCl) dropwise to the solution.

  • Step 3: Self-Validation Checkpoint. Stop stirring and test the aqueous layer with a calibrated pH strip.

    • If pH > 7.0: The amine is not fully protonated. The system is invalid. Loop back to Step 2 and continue adding HCl.

    • If pH 6.0 - 7.0: The system is validated. The amine has been successfully converted to its stable, water-soluble hydrochloride salt.

  • Step 4: Segregation. Transfer the validated, neutralized solution to a chemically compatible, high-density polyethylene (HDPE) waste carboy explicitly labeled "Halogenated Organic Waste"[2].

Protocol B: Solid Waste & Neat Chemical Residues

Mechanistic Rationale: Dissolving solid hazardous waste unnecessarily increases the volume of the hazardous liquid waste stream. Dry containment is the preferred operational standard.

  • Step 1: Collection. Using anti-static, non-sparking tools, carefully sweep or transfer solid residues into a wide-mouth HDPE container.

  • Step 2: Double-Bagging. Place the sealed HDPE container inside a 4-mil clear polyethylene bag. Seal the bag, then place it inside a second identical bag[2]. Causality: Double-bagging provides redundant secondary containment against sharp crystalline edges that could puncture a single layer.

  • Step 3: Self-Validation Checkpoint. Weigh the final sealed package and cross-reference it with the laboratory's chemical inventory log. The protocol is validated only when 100% of the dispensed mass is accounted for in the waste log, ensuring zero diversion or environmental loss.

  • Step 4: Labeling & Routing. Label the outer bag as "Toxic Solid Waste: Halogenated Phenethylamine" and route to high-temperature incineration (>1100°C)[2].

Protocol C: Emergency Spill Response
  • Step 1: Evacuation & PPE. Evacuate the immediate area. Don a P100 respirator, heavy-duty nitrile gloves, and chemical splash goggles.

  • Step 2: Chemical Containment. For liquid spills, do not use water, which will spread the lipophilic compound. Instead, apply a weak solid acid neutralizer (e.g., sodium bisulfate) to neutralize the amine base in situ[4].

  • Step 3: Collection. Absorb the neutralized mixture with inert chemical spill pads. Causality: Combustible materials like sawdust must be avoided as they can react with amines or residual oxidizers.

  • Step 4: Disposal. Treat all cleanup materials as "Contaminated Debris" and follow Protocol B for double-bagging and disposal[2].

References

  • Analytical procedures for characterizing unregulated emissions from vehicles using middle-distillate fuels Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

Personal protective equipment for handling 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine

As a Senior Application Scientist, I approach the handling of novel, uncharacterized chemical entities not merely as a compliance exercise, but as a rigorous scientific discipline. 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine is a highly complex, structurally modified novel psychoactive substance (NPS) (1[1]). Because it merges the 3,4,5-trimethoxyphenyl pharmacophore—the core of the classic hallucinogen mescaline, known for potent 5-HT2A and dopamine receptor agonism (2[2])—with a fluorinated propyl chain, it requires stringent, control-banded safety protocols.

This guide provides the causality behind our safety choices, ensuring that your laboratory builds a self-validating system for handling this potent compound.

The Causality of Hazard: Why Standard PPE is Insufficient

In drug development and analytical chemistry, we must understand why a compound is dangerous to effectively mitigate the risk. The introduction of a fluorine atom onto the alkyl chain of a phenethylamine is a deliberate pharmacokinetic modification that drastically alters the molecule's behavior:

  • Hyper-Lipophilicity & BBB Penetration: The halogenation of phenethylamines significantly increases their lipophilicity (LogP) (3[3]). This means the compound can rapidly cross the stratum corneum (skin barrier) and the blood-brain barrier (BBB) upon accidental contact.

  • Metabolic Resistance: The highly stable C-F bond sterically and electronically shields the molecule from rapid oxidative deamination by monoamine oxidase (MAO) enzymes, a common metabolic hotspot for phenethylamines (4[4]).

G N1 Accidental Exposure N2 High Lipophilicity N1->N2 N3 BBB Penetration N2->N3 N4 Receptor Binding N3->N4 N5 CNS Toxicity N4->N5

Fig 1. Pharmacotoxicological pathway dictating strict PPE requirements for fluorinated NPS.

Quantitative Risk Assessment & PPE Matrix

To mitigate these risks, we must implement a self-validating safety system. Below is the quantitative breakdown of the compound's predicted properties and the corresponding Personal Protective Equipment (PPE) required.

Table 1: Physicochemical Properties & Operational Implications

ParameterQuantitative EstimateOperational Implication
Target OEL < 1.0 µg/m³ (Control Band 4)Mandates handling in a closed system, Glovebox, or VBE.
Predicted LogP > 2.5 (Highly Lipophilic)Requires double-gloving; standard latex is insufficient.
Vapor Pressure < 0.001 mmHg (as HCl salt)Low volatility, but extreme aerosolization risk as a dry powder.

Table 2: Mandatory PPE Specifications

PPE CategorySpecificationScientific Justification
Respiratory N95, P100 Respirator, or PAPRThe fine crystalline powder is highly susceptible to static-induced aerosolization. Inhalation bypasses first-pass metabolism.
Dermal (Hands) Double-gloving: Nitrile (inner) + Neoprene (outer)Neoprene provides superior resistance to the lipophilic nature of the compound and the solvents used for its solubilization.
Ocular Unvented Chemical Splash GogglesPrevents micro-particulates from settling on the ocular mucosa, which offers a direct, rapid route to the bloodstream.
Body Disposable Tyvek Suit / Fluid-resistant Lab CoatPrevents powder from embedding in woven fabrics, which causes secondary exposure when the operator leaves the lab.

Experimental Protocols: Operational Workflows

Do not treat this compound like a standard benchtop reagent. The following methodologies are designed to be self-validating, meaning each step contains a built-in check to ensure containment is maintained.

Protocol 1: Weighing and Solubilization (Self-Validating System)
  • Airflow Verification: Verify the airflow of the Ventilated Balance Enclosure (VBE) is between 60-80 fpm (feet per minute). Causality: An airflow too low breaches containment; an airflow too high will aggressively scatter the fine powder.

  • Static Mitigation: Discharge the sealed API container, the balance, and your spatulas using a zero-volt anti-static ionizer gun. Causality: Fluorinated powders hold strong triboelectric charges, leading to unpredictable "jumping" and aerosolization upon opening the vial.

  • Transfer: Use a micro-spatula to transfer the solid into a pre-tared, anti-static weigh boat.

  • Solubilization in Containment: Do not remove the dry powder from the VBE. Add your primary solvent (e.g., DMSO or Methanol) directly to the weigh boat inside the enclosure to create a stock solution.

  • Validation: Seal the solubilized vial inside a secondary shatter-proof container before removing it from the VBE.

Protocol 2: Spill Response and Chemical Decontamination
  • Isolation: Immediately halt work, step back, and cover the spill with absorbent, solvent-resistant pads.

  • Chemical Neutralization: Apply a freshly prepared solution of 10% Sodium Hypochlorite (Bleach) mixed with 20% Ethanol to the pads. Causality: The ethanol acts as a wetting agent to penetrate the highly lipophilic fluorinated compound, while the hypochlorite oxidizes the primary amine, destroying its pharmacological affinity for 5-HT receptors.

  • Mechanical Removal: Wipe inward from the edges of the spill to prevent spreading the contamination zone.

  • Validation: Swab the area and perform a final wipe with 70% Isopropyl Alcohol (IPA) to remove residual bleach and any remaining lipophilic degradants.

Protocol 3: Waste Disposal Plan
  • Segregation: Place all contaminated consumables (gloves, wipes, weigh boats) into a dedicated, puncture-proof hazardous waste bag.

  • Chemical Deactivation: Do not mix this waste with general aqueous acid/base waste. The extreme stability of the C-F bond means standard aqueous neutralization is entirely insufficient (4[4]).

  • Final Routing: Seal the bag, label it explicitly as "Toxic Pharmacological Waste - Fluorinated Amine", and route it exclusively for high-temperature incineration (>1000°C). Causality: Only high-temperature incineration guarantees the thermal destruction of the stable carbon-fluorine bonds and prevents environmental contamination.

Workflow S1 1. PPE Donning S2 2. Primary Containment S1->S2 S3 3. Anti-Static Weighing S2->S3 S4 4. Solvent Decontamination S3->S4 S5 5. Incineration Routing S4->S5

Fig 2. Self-validating operational containment workflow for handling highly potent APIs.

References

  • Mescaline | C11H17NO3 | CID 4076 - PubChem - NIH . National Institutes of Health (NIH). Available at:[Link]

  • Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues - MDPI . MDPI. Available at:[Link]

  • Novel Psychoactive Substances: Testing Challenges and Strategies | Today's Clinical Lab . Clinical Lab. Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine
Reactant of Route 2
2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.